molecular formula C7H7ClFNO B3024954 2-Chloro-4-fluoro-5-methoxyaniline CAS No. 98404-04-7

2-Chloro-4-fluoro-5-methoxyaniline

Cat. No.: B3024954
CAS No.: 98404-04-7
M. Wt: 175.59 g/mol
InChI Key: MCNJLYHDKCTFSO-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-methoxyaniline is a useful research compound. Its molecular formula is C7H7ClFNO and its molecular weight is 175.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-fluoro-5-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-5-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-fluoro-5-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNJLYHDKCTFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283938
Record name 2-Chloro-4-fluoro-5-methoxybenzenamine
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Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98404-04-7
Record name 2-Chloro-4-fluoro-5-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98404-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-5-methoxybenzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID001283938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methoxyaniline: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-4-methoxyaniline, a polysubstituted aniline derivative of significant interest to researchers in medicinal chemistry and materials science. While the specific isomer 2-Chloro-4-fluoro-5-methoxyaniline is not widely documented, this paper will focus on the commercially available and well-characterized isomer, 2-Chloro-5-fluoro-4-methoxyaniline (CAS No. 677741-98-9) . We will delve into its physicochemical properties, the scientific rationale for its utility in drug design, plausible synthetic and analytical workflows, and essential safety protocols. The principles and data presented for this isomer serve as a robust proxy for understanding the broader class of chloro-fluoro-methoxyanilines.

Introduction and Compound Identification

Substituted anilines are foundational scaffolds in modern organic chemistry, serving as critical precursors for a vast array of pharmaceuticals, agrochemicals, and advanced materials. The compound 2-Chloro-5-fluoro-4-methoxyaniline (CAS: 677741-98-9) is a prime example of a highly functionalized building block.[1] Its aromatic core is decorated with a strategic combination of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy, amino) groups. This unique electronic and steric arrangement confers distinct chemical properties and reactivity, making it a valuable intermediate for synthesizing complex target molecules.[1]

This guide is designed for researchers and drug development professionals, offering field-proven insights into the characterization, synthesis, and application of this versatile compound.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical synthesis. The key identifiers and properties of 2-Chloro-5-fluoro-4-methoxyaniline are summarized below.

PropertyValueSource
CAS Number 677741-98-9[1][2]
IUPAC Name 2-chloro-5-fluoro-4-methoxyaniline[1]
Molecular Formula C₇H₇ClFNO[1][2]
Molecular Weight 175.59 g/mol [1][2]
Appearance Solid (Typical)N/A
SMILES COC1=C(C=C(C(=C1)Cl)N)F[1]
InChI Key HTCATZCQXYRHJF-UHFFFAOYSA-N[1]
Calculated XLogP3 1.9[1]

The utility of this molecule in drug discovery is not accidental; it is a direct consequence of the properties imparted by its functional groups.

  • Halogen Atoms (Cl and F): Halogens are ubiquitous in pharmaceuticals. The fluorine atom is prized for its ability to enhance metabolic stability (by blocking sites of oxidation), increase binding affinity through electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups. The chlorine atom, larger and more polarizable, can participate in "halogen bonding"—a specific, non-covalent interaction where the halogen acts as an electron acceptor, often engaging with backbone carbonyls in protein binding sites to lock in a favorable conformation.[3][4]

  • Methoxy Group (-OCH₃): The methoxy group is a moderate electron-donating group and a hydrogen bond acceptor. It influences the electronic distribution of the aromatic ring, affecting its reactivity. In a biological context, the oxygen can form crucial hydrogen bonds with active site residues.

  • Aniline Core (-NH₂): The primary amine is a versatile chemical handle. It is nucleophilic and can be readily acylated, alkylated, or, most importantly, converted into a diazonium salt. This diazonium intermediate is a gateway to a multitude of transformations (e.g., Sandmeyer reactions), allowing for the introduction of a wide range of other functional groups.

Synthesis and Analytical Workflow

The synthesis and verification of specialty chemicals like 2-Chloro-5-fluoro-4-methoxyaniline require a logical, multi-step approach.

A representative protocol for a related transformation—the reduction of a nitro compound to an aniline—is described for the synthesis of 2-chloro-5-methoxyaniline.[5] This involves heating the nitro compound with a reducing agent like hydrazine hydrate in the presence of a catalyst (e.g., Au/TiO₂).[5] The progress is monitored by Thin Layer Chromatography (TLC), and upon completion, the product is isolated via filtration and solvent evaporation.[5] This fundamental transformation is a cornerstone of aniline synthesis.

An alternative conceptual pathway involves the regioselective halogenation of a pre-functionalized aniline or anisole derivative, although controlling the substitution pattern on such an electron-rich ring can be challenging and may require the use of blocking groups.[6]

G cluster_0 Conceptual Synthetic Workflow Precursor Substituted Nitrobenzene Intermediate Reduction (e.g., H₂, Pd/C or SnCl₂) Precursor->Intermediate Reduction Product 2-Chloro-5-fluoro- 4-methoxyaniline Intermediate->Product Isolation G cluster_1 Analytical Verification Workflow Purity Purity Check (HPLC) MW Molecular Weight (Mass Spec) Purity->MW Structure Structural Isomer (NMR) MW->Structure FG Functional Groups (FT-IR) Structure->FG Final Confirmed Structure & Purity FG->Final

Sources

Physicochemical properties of 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoro-5-methoxyaniline

Abstract: 2-Chloro-4-fluoro-5-methoxyaniline is a substituted aniline that holds potential as a key building block in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its effective application, particularly in drug development where properties such as solubility and acidity directly influence bioavailability and efficacy.[1] This guide provides a comprehensive framework for the characterization of 2-Chloro-4-fluoro-5-methoxyaniline. While specific experimental data for this compound is not yet widely published, this document details the authoritative, field-proven methodologies required to determine its core physicochemical properties. It is designed for researchers, chemists, and drug development professionals who may be synthesizing or considering this molecule for their work.

Molecular Identity and Structure

Correctly identifying a novel compound is the foundational step upon which all subsequent research is built. The structural attributes of 2-Chloro-4-fluoro-5-methoxyaniline—a chlorinated, fluorinated, and methoxylated aniline ring—suggest a molecule with modulated electronic and lipophilic properties, making it an intriguing candidate for creating diverse chemical libraries. Anilines and their derivatives are prevalent in FDA-approved drugs, highlighting the importance of this structural class.[2][3]

IdentifierData
IUPAC Name 2-Chloro-4-fluoro-5-methoxyaniline
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol
Canonical SMILES COC1=CC(=C(C=C1F)N)Cl
InChI Key N/A (Not widely indexed)
CAS Number N/A (Not widely indexed)
Chemical Structure of 2-Chloro-4-fluoro-5-methoxyaniline Figure 1: 2D Chemical Structure of 2-Chloro-4-fluoro-5-methoxyaniline.

Core Physicochemical Properties: A Methodological Approach

The following table summarizes the key physicochemical properties that must be determined to fully characterize this compound. As experimental values are not publicly available, this guide focuses on the gold-standard protocols for their determination.

PropertyValueSignificance in Drug Development
Melting Point (°C) Data Not AvailableDefines purity, stability, and aids in identification.
Boiling Point (°C) Data Not AvailableImportant for purification (distillation) and assessing volatility.
Water Solubility Data Not AvailableCritical for bioavailability; affects formulation and administration routes.
Dissociation Constant (pKa) Data Not AvailableGoverns the ionization state at physiological pH, impacting solubility, permeability, and receptor interaction.
LogP (Octanol/Water) Data Not AvailableMeasures lipophilicity, predicting membrane permeability and absorption.
Melting Point Determination

Expertise & Experience: The melting point is a fundamental and highly sensitive indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) signifies high purity.[4] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The choice of the capillary method is due to its requirement for a minimal amount of substance and its high accuracy when performed correctly.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the 2-Chloro-4-fluoro-5-methoxyaniline sample is completely dry and finely powdered.

  • Capillary Loading: Push the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[4]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Heating Protocol:

    • Rapid Scan: Heat the sample rapidly to determine an approximate melting range.

    • Accurate Determination: Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Dry & Powder Sample B Load Capillary Tube (1-2 mm) A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (1-2°C/min) D->E F Record T₁ (First Drop) & T₂ (All Liquid) E->F G Report Melting Range (T₁ - T₂) F->G Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Sample Processing & Analysis cluster_result Result A Add excess compound to water (≥3 flasks) B Agitate at constant T (e.g., 25°C) A->B C Equilibrate (e.g., 24-48h) B->C D Settle & Centrifuge Supernatant C->D F Quantify Concentration D->F E Develop & Validate HPLC Method E->F G Report Solubility (e.g., mg/L) F->G

Caption: Workflow for Solubility Determination via OECD 105.

Dissociation Constant (pKa)

Expertise & Experience: The pKa of the anilino group is fundamental to predicting how 2-Chloro-4-fluoro-5-methoxyaniline will behave in a biological system. It dictates the charge state of the molecule at physiological pH (~7.4), which in turn affects solubility, membrane permeability, and the ability to interact with protein targets. Potentiometric titration is a direct and reliable method for pKa determination. For compounds with low water solubility, using a co-solvent like methanol is necessary, and the resulting apparent pKa can be extrapolated to aqueous conditions. Protocol: Potentiometric Titration for pKa Determination

  • System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings. [5]2. Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., 90:10 water:methanol) to a known concentration (e.g., 1-5 mM). The solution should be maintained at a constant ionic strength using a background electrolyte like KCl. [5]3. Titration:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

    • Purge the solution with nitrogen to remove dissolved CO₂.

    • Slowly add standardized 0.1 M HCl (as the compound is a base) in small, precise increments using an auto-burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Calculate the first and second derivatives of the titration curve. The equivalence point is the peak of the second derivative plot.

    • The pKa is equal to the pH at the half-equivalence point. The experiment should be repeated at least three times to ensure reproducibility. [5][6]

pKa_Workflow A Calibrate pH Meter B Prepare Sample Solution (Co-solvent + KCl) A->B C Titrate with Standard Acid (e.g., HCl) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve & Derivatives D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence F->G H Report Average pKa ± SD (n≥3) G->H

Caption: Workflow for pKa Determination by Potentiometric Titration.

Structural Confirmation and Purity Assessment

Before determining physicochemical properties, the identity and purity of the synthesized compound must be unequivocally confirmed. A multi-technique approach is standard practice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the specific isomeric arrangement.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present (e.g., N-H stretches for the amine, C-O stretch for the methoxy group).

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can further support the proposed structure.

  • High-Performance Liquid Chromatography (HPLC): Serves as the primary method for determining the purity of the sample.

Analytical_Workflow A Synthesized Compound B Mass Spectrometry (Confirm MW) A->B C IR Spectroscopy (Functional Groups) A->C D NMR Spectroscopy (¹H, ¹³C) (Confirm Structure) A->D E HPLC (Determine Purity >95%) A->E F Proceed to Physicochemical Testing B->F C->F D->F E->F

Caption: Standard Analytical Workflow for a New Chemical Entity.

Significance in a Research & Drug Development Context

Substituted anilines are valuable scaffolds in drug discovery, but they are not without challenges. The aniline moiety can be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and associated toxicity. [3][7]The specific substituents on 2-Chloro-4-fluoro-5-methoxyaniline are strategically important:

  • Fluoro Group: The fluorine atom can block sites of metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate the pKa of the nearby amine.

  • Chloro Group: The chlorine atom increases lipophilicity, which can influence membrane permeability and protein binding. It can also serve as a synthetic handle for further chemical modification.

  • Methoxy Group: The methoxy group is a hydrogen bond acceptor and can influence the conformation of the molecule and its interactions with biological targets.

Understanding how this unique combination of substituents impacts the core physicochemical properties is essential for predicting the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for designing safer, more effective drug candidates. [1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-4-fluoro-5-methoxyaniline is not available, substituted anilines as a class should be handled with caution. They are often toxic by inhalation, skin contact, and ingestion. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion

2-Chloro-4-fluoro-5-methoxyaniline represents a promising but uncharacterized molecule for applications in scientific research and development. This guide establishes a clear and authoritative pathway for determining its essential physicochemical properties. By adhering to these validated experimental protocols, researchers can generate the reliable data needed to unlock the full potential of this compound, ensuring its safe handling, and enabling its rational application in the design of next-generation pharmaceuticals and advanced materials.

References

  • OECD. (1995, July 27). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
  • FILAB. Solubility testing in accordance with the OECD 105. Retrieved from FILAB website: [Link]

  • Analytice. OECD 105 - Water Solubility Test at 20°C. Retrieved from Analytice website: [Link]

  • OECD. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from Pure website: [Link]

  • OECD. Test No. 105: Water Solubility. Retrieved from OECD website: [Link]

  • Appretech Scientific Limited. 2-chloro-5-fluoro-4-methoxyaniline. Retrieved from Appretech Scientific Limited website: [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from Cresset Group website: [Link]

  • The Journal of Physical Chemistry. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Retrieved from ACS Publications website: [Link]

  • Scribd. Class XI Determination of Melting and Boiling Points. Retrieved from Scribd website: [Link]

  • National Center for Biotechnology Information. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from PMC website: [Link]

  • ACS Publications. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from ACS Publications website: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website: [Link]

  • BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from BioPartner UK website: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from The Royal Society of Chemistry website: [Link]

  • National Center for Biotechnology Information. Aniline. Retrieved from PubChem website: [Link]

  • National Center for Biotechnology Information. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from PMC website: [Link]

  • Academia.edu. EXPERIMENT (7) - aniline point. Retrieved from Academia.edu website: [Link]

  • National Center for Biotechnology Information. 2-Chloro-4-methoxyaniline. Retrieved from PubChem website: [Link]

  • Shale Tech Solutions. Aniline Point Determination [Inst.]. Retrieved from Shale Tech Solutions website: [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark website: [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from The Royal Society of Chemistry website: [Link]

  • National Center for Biotechnology Information. 6-Chloro-m-anisidine. Retrieved from PubChem website: [Link]

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  • National Center for Biotechnology Information. Benzenamine, 2-chloro-4-fluoro-. Retrieved from PubChem website: [Link]

  • National Center for Biotechnology Information. 5-Chloro-2-methoxyaniline. Retrieved from PubChem website: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-4-fluoro-5-methoxyaniline, a halogenated and methoxy-substituted aniline with significant potential as a building block in medicinal chemistry and materials science. While this specific isomer is not extensively documented in publicly available literature, this document outlines a plausible synthetic pathway and predicts its key characterization features based on established chemical principles and data from structurally related compounds.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of industrial and pharmaceutical compounds, including dyes, polymers, and agrochemicals.[1] The introduction of halogen and methoxy substituents onto the aniline core profoundly influences the molecule's electronic properties, reactivity, and biological activity. The presence of chlorine and fluorine atoms, in particular, can enhance a molecule's metabolic stability and binding affinity to biological targets, making such compounds highly valuable in drug discovery.[2][3] 2-Chloro-4-fluoro-5-methoxyaniline, with its unique substitution pattern, represents a versatile scaffold for the development of novel therapeutic agents and functional materials.

Proposed Synthesis of 2-Chloro-4-fluoro-5-methoxyaniline

A logical and efficient synthetic route to 2-Chloro-4-fluoro-5-methoxyaniline can be conceptualized through a multi-step process commencing with a readily available starting material. The proposed pathway involves the strategic introduction of the required functional groups, culminating in the reduction of a nitro intermediate to the target aniline.

Synthesis_Workflow A 1-Fluoro-2-methoxybenzene B 4-Fluoro-3-methoxy-nitrobenzene A->B Nitration (HNO3, H2SO4) C 2-Chloro-4-fluoro-5-nitroanisole B->C Chlorination (N-Chlorosuccinimide) D 2-Chloro-4-fluoro-5-methoxyaniline C->D Reduction (Fe, HCl or H2/Pd-C)

Caption: Proposed synthetic workflow for 2-Chloro-4-fluoro-5-methoxyaniline.

Step 1: Nitration of 1-Fluoro-2-methoxybenzene

The synthesis commences with the nitration of 1-fluoro-2-methoxybenzene. The methoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The directing effects of the methoxy group will dominate, leading to nitration primarily at the para position to the methoxy group.

Protocol:

  • To a stirred solution of concentrated sulfuric acid, cool the reaction vessel to 0-5 °C in an ice bath.

  • Slowly add 1-fluoro-2-methoxybenzene to the cooled sulfuric acid.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-3-methoxy-nitrobenzene.

Step 2: Chlorination of 4-Fluoro-3-methoxy-nitrobenzene

The next step involves the regioselective chlorination of the nitrated intermediate. The nitro group is a meta-directing group, while the methoxy group is ortho-, para-directing and the fluoro group is also ortho-, para-directing. The position ortho to the strongly activating methoxy group and meta to the nitro group is the most likely site for electrophilic chlorination.

Protocol:

  • Dissolve 4-fluoro-3-methoxy-nitrobenzene in a suitable solvent such as acetonitrile.

  • Add N-Chlorosuccinimide (NCS) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-Chloro-4-fluoro-5-nitroanisole.

Step 3: Reduction of 2-Chloro-4-fluoro-5-nitroanisole

The final step is the reduction of the nitro group to the corresponding amine. This transformation is a common and high-yielding reaction in organic synthesis.[4]

Protocol:

  • In a round-bottom flask, suspend 2-Chloro-4-fluoro-5-nitroanisole in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-Chloro-4-fluoro-5-methoxyaniline.

Characterization of 2-Chloro-4-fluoro-5-methoxyaniline

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol
Appearance Off-white to light brown solid
Melting Point Not available
Boiling Point Not available
Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

  • Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 6.5-7.5 ppm). The proton ortho to the fluorine will likely appear as a doublet with a larger coupling constant due to coupling with fluorine. The other aromatic proton will also be a doublet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to fluorine and chlorine will show characteristic chemical shifts and coupling with fluorine.

FT-IR (Fourier-Transform Infrared Spectroscopy):

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching (Aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks around 2850-2960 cm⁻¹ for the methoxy group.

  • C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-N Stretching: Absorption around 1250-1350 cm⁻¹.

  • C-O Stretching: A strong band around 1000-1300 cm⁻¹.

  • C-Cl Stretching: Absorption in the fingerprint region, typically around 600-800 cm⁻¹.

  • C-F Stretching: A strong band in the region of 1000-1400 cm⁻¹.

MS (Mass Spectrometry):

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation would likely involve the loss of a methyl radical from the methoxy group, followed by the loss of CO.

Potential Applications in Research and Development

Given the structural motifs present in 2-Chloro-4-fluoro-5-methoxyaniline, it is a promising candidate for various applications in drug discovery and materials science.

  • Medicinal Chemistry: As a substituted aniline, it can serve as a key intermediate in the synthesis of a wide range of heterocyclic compounds with potential biological activities. The presence of both chloro and fluoro substituents can enhance the pharmacological profile of derivative compounds.[2]

  • Agrochemicals: Many herbicides and pesticides are based on substituted aniline structures. This compound could be a valuable precursor for the development of new agrochemicals.

  • Materials Science: Anilines are used in the synthesis of polymers and dyes. The specific substitution pattern of this molecule could be exploited to create materials with tailored electronic and optical properties.

Conclusion

2-Chloro-4-fluoro-5-methoxyaniline is a halogenated aniline with considerable potential as a synthetic intermediate. While detailed experimental data for this specific isomer is scarce, a robust synthetic pathway can be proposed based on well-established organic reactions. The predicted characterization data provides a valuable reference for researchers aiming to synthesize and utilize this compound. Further investigation into the synthesis and properties of this molecule is warranted to fully explore its utility in various scientific and industrial applications.

References

  • ResearchGate. (n.d.). Efficient synthesis of anilines a, The development of aryl C–H primary... Retrieved from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitro-5-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxyaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. Retrieved from [Link]

  • Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

  • Indian Institute of Science Education and Research, Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Merck Millipore. (n.d.). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-fluoroaniline - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of 2-chloro-4-fluoro-5-methoxyaniline, a substituted aniline of interest to researchers, scientists, and professionals in drug development. In the absence of direct experimental data for this specific molecule, this paper synthesizes established principles of physical organic chemistry and computational modeling to predict its key structural features. We will delve into the electronic and steric effects of the chloro, fluoro, and methoxy substituents, their influence on the aniline backbone, and the potential for intramolecular interactions. Furthermore, this guide presents a detailed protocol for a computational investigation to provide a robust theoretical model of the molecule's conformational preferences.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The introduction of substituents onto the aniline ring profoundly influences the molecule's physicochemical properties, such as basicity, reactivity, and three-dimensional structure.[2][3] Understanding the nuanced interplay of these substituents is paramount for designing molecules with desired biological activities and material properties. 2-Chloro-4-fluoro-5-methoxyaniline presents a compelling case study due to the presence of three distinct substituents with competing electronic and steric demands.

Predicted Molecular Structure and Electronic Effects

The molecular structure of 2-chloro-4-fluoro-5-methoxyaniline is dictated by the complex interplay of the electronic and steric effects of its substituents. The aniline molecule itself is non-planar, with the amino group exhibiting a slight pyramidalization.[2] The degree of this pyramidalization and the C-N bond length are sensitive to the electronic nature of the ring substituents.[2][3]

  • Amino Group (-NH₂): An activating, electron-donating group through resonance (+R effect), which increases the electron density of the aromatic ring, particularly at the ortho and para positions.

  • Chloro Group (-Cl): An electron-withdrawing group through induction (-I effect) due to its electronegativity, but a weak electron-donating group through resonance (+R effect). Overall, it is considered a deactivating group.

  • Fluoro Group (-F): Similar to the chloro group, fluorine is strongly electron-withdrawing inductively (-I effect) and weakly electron-donating through resonance (+R effect). The inductive effect of fluorine is stronger than that of chlorine.

  • Methoxy Group (-OCH₃): A strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect).

In 2-chloro-4-fluoro-5-methoxyaniline, the para-fluoro and ortho-chloro groups will inductively withdraw electron density from the ring, while the meta-methoxy group will donate electron density through resonance. The amino group, being a strong activator, will also donate electron density to the ring. The cumulative effect of these substituents will influence the C-N bond length and the geometry of the amino group. It is anticipated that the strong electron-withdrawing nature of the fluorine at the para position will have a significant impact on the electronic properties of the amino group.

Conformational Analysis: A Theoretical Perspective

The conformational flexibility of 2-chloro-4-fluoro-5-methoxyaniline arises from the rotation around the C-N bond of the amino group and the C-O bond of the methoxy group.

Amino Group Conformation and Intramolecular Interactions

The orientation of the amino group is influenced by the presence of the ortho-chloro substituent. Steric hindrance between the amino hydrogens and the bulky chlorine atom will likely favor a conformation where the amino group is twisted out of the plane of the benzene ring. Furthermore, the potential for intramolecular hydrogen bonding between one of the amino hydrogens and the lone pair of electrons on the oxygen of the methoxy group, or the chlorine atom, could influence the preferred conformation. However, the geometry of a five-membered ring formed by an N-H···O or N-H···Cl interaction might not be optimal. Infrared spectroscopy studies on ortho-substituted anilines have shown that the presence of an ortho-halogen can lead to weak intramolecular hydrogen bonding.[4]

Methoxy Group Conformation

The methoxy group also possesses rotational freedom around the C(aryl)-O bond. The barrier to rotation for a methoxy group on a benzene ring is generally low.[5][6] In this molecule, the preferred orientation of the methoxy group will be a balance between maximizing resonance stabilization (requiring a planar conformation) and minimizing steric clashes with the adjacent chloro and amino groups. It is plausible that the methoxy group will adopt a conformation that is slightly out of the plane of the benzene ring to alleviate steric strain.

Proposed Computational Workflow for Conformational Analysis

To obtain a quantitative understanding of the molecular structure and conformational preferences of 2-chloro-4-fluoro-5-methoxyaniline, a thorough computational analysis is recommended. The following protocol outlines a robust workflow using Density Functional Theory (DFT).[7]

Sources

Introduction: The Structural Significance of 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-fluoro-5-methoxyaniline

Prepared by: Gemini, Senior Application Scientist

2-Chloro-4-fluoro-5-methoxyaniline is a substituted aniline derivative, a class of compounds that serves as a cornerstone in modern synthetic chemistry. With a molecular formula of C₇H₇ClFNO and a molecular weight of approximately 175.59 g/mol , this molecule is a valuable building block in the development of complex organic molecules.[1][2] The specific arrangement of its chloro, fluoro, methoxy, and amine substituents on the benzene ring creates a unique electronic and steric profile. This profile makes it a sought-after intermediate in medicinal chemistry for the synthesis of pharmacologically active agents and in materials science for creating specialized dyes and polymers.[1][3]

A precise and unambiguous structural confirmation is paramount before this intermediate can be utilized in multi-step syntheses. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of 2-Chloro-4-fluoro-5-methoxyaniline. The interpretation herein is grounded in fundamental principles and data from analogous structures, offering a predictive and practical framework for researchers, scientists, and drug development professionals.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms. For 2-Chloro-4-fluoro-5-methoxyaniline, we expect distinct signals for the amine (NH₂), methoxy (OCH₃), and the two aromatic protons. The substitution pattern (1,2,4,5) leaves two protons on the aromatic ring, which will provide crucial structural information through their chemical shifts and coupling patterns.

Interpreting the Causality:

  • Amine Protons (-NH₂): This signal typically appears as a broad singlet. Its chemical shift is variable and depends on solvent, concentration, and temperature due to hydrogen bonding.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. Its position is influenced by the electron-donating nature of the oxygen atom.

  • Aromatic Protons (Ar-H): The two protons on the benzene ring are in distinct chemical environments. Their chemical shifts are dictated by the cumulative electronic effects (both inductive and resonance) of the four substituents. The fluorine atom will cause splitting (coupling) of the signal for the adjacent proton, a key diagnostic feature.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~6.95 Doublet (d) J(H-F) ≈ 8-10 Hz
H-6 ~6.70 Singlet (s) -
-NH₂ ~3.80 Broad Singlet (br s) -

| -OCH₃ | ~3.85 | Singlet (s) | - |

Caption: Numbering scheme for 2-Chloro-4-fluoro-5-methoxyaniline.

¹³C NMR Spectroscopy: The Carbon Framework

Carbon NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule. This technique is invaluable for confirming the number of distinct carbon environments and identifying carbons attached to electronegative atoms. A key feature will be the large coupling constant between the fluorine atom and the carbon it is directly attached to (C-4), as well as smaller couplings to adjacent carbons.

Interpreting the Causality:

  • C-F Coupling: The ¹⁹F nucleus (I=1/2) couples with ¹³C nuclei, resulting in the splitting of carbon signals. The direct one-bond coupling (¹JCF) is typically very large (240-260 Hz), providing unambiguous evidence for the C-F bond.

  • Substituent Effects: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The oxygen of the methoxy group and the nitrogen of the amine group cause a significant upfield shift (shielding) for the carbons they are attached to (C-5 and C-2, respectively), as well as for the ortho and para positions. Conversely, the electronegative chlorine and fluorine atoms cause a downfield shift (deshielding) for the carbons they are bonded to (C-1 and C-4).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to F-coupling) Coupling Constant (J, Hz)
Aromatic Carbons 100 - 160 - -
C-1 (C-Cl) ~120 Doublet (d) ³JCF ≈ 3-5 Hz
C-2 (C-NH₂) ~135 Doublet (d) ³JCF ≈ 8-12 Hz
C-3 (C-H) ~105 Doublet (d) ²JCF ≈ 20-25 Hz
C-4 (C-F) ~155 Doublet (d) ¹JCF ≈ 240-250 Hz
C-5 (C-O) ~145 Singlet (s) or small doublet ⁴JCF ≈ 1-3 Hz
C-6 (C-H) ~100 Doublet (d) ⁴JCF ≈ 1-3 Hz

| -OCH₃ | ~56 | Singlet (s) | - |

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency.

Interpreting the Causality: The absorption of IR radiation excites molecular vibrations (stretching, bending). The frequency of this absorption depends on the bond strength and the masses of the connected atoms. For 2-Chloro-4-fluoro-5-methoxyaniline, we can confidently identify the N-H bonds of the amine, the C-H bonds of the aromatic ring and methoxy group, the C=C bonds of the ring, and the C-O, C-N, C-Cl, and C-F single bonds.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Type Intensity
3450 - 3300 N-H Symmetric & Asymmetric Stretch Medium
3100 - 3000 C-H Aromatic Stretch Medium-Weak
2980 - 2850 C-H Aliphatic (Methoxy) Stretch Medium-Weak
1620 - 1580 C=C Aromatic Ring Stretch Strong-Medium
1520 - 1480 C=C Aromatic Ring Stretch Strong-Medium
1300 - 1200 C-O Aryl Ether Stretch Strong
1340 - 1250 C-N Aromatic Amine Stretch Strong-Medium
1250 - 1150 C-F Aryl Fluoride Stretch Strong

| 800 - 600 | C-Cl | Aryl Chloride Stretch | Strong-Medium |

The presence of a doublet in the 3450-3300 cm⁻¹ region is a classic signature of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes, respectively.

Part 3: Mass Spectrometry (MS) - Determining Mass and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and can give clues about the molecule's structure through analysis of its fragmentation pattern.

Interpreting the Causality: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a radical cation (M⁺•), the molecular ion. This ion is often unstable and breaks apart into smaller, characteristic fragment ions.

Molecular Ion and Isotopic Pattern: A critical diagnostic feature for chlorine-containing compounds is the isotopic distribution. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.[4] Consequently, the mass spectrum of 2-Chloro-4-fluoro-5-methoxyaniline will not show a single molecular ion peak, but a pair of peaks:

  • M⁺• peak: at m/z 175 (corresponding to the molecule with ³⁵Cl).

  • [M+2]⁺• peak: at m/z 177 (corresponding to the molecule with ³⁷Cl). The intensity of the [M+2]⁺• peak will be approximately one-third that of the M⁺• peak, providing definitive evidence for the presence of a single chlorine atom.

Predicted Fragmentation Pathway: The molecular ion (m/z 175) is expected to undergo fragmentation through characteristic pathways for substituted anilines and anisoles.

Fragmentation_Pathway M [C₇H₇ClFNO]⁺• m/z 175/177 F1 [C₆H₄ClFNO]⁺• m/z 160/162 M->F1 - •CH₃ F3 [C₆H₇FN]⁺• m/z 112 M->F3 - Cl, - OCH₃ + H₂ F2 [C₅H₄ClFN]⁺• m/z 132/134 F1->F2 - CO

Caption: Proposed EI-MS fragmentation of 2-Chloro-4-fluoro-5-methoxyaniline.

Predicted Key Fragments

m/z (for ³⁵Cl) Proposed Formula Loss from Molecular Ion
175 [C₇H₇ClFNO]⁺• Molecular Ion (M⁺•)
160 [C₆H₄ClFNO]⁺• •CH₃ (from methoxy)

| 132 | [C₅H₄ClFN]⁺• | •CH₃, then CO |

Part 4: Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed. The methodologies described below represent best practices for the acquisition of high-quality spectroscopic data for a compound like 2-Chloro-4-fluoro-5-methoxyaniline.

Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-4-fluoro-5-methoxyaniline and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H Parameters: Use a standard pulse program with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C Parameters: Use a proton-decoupled pulse program with a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds. Collect 1024 or more scans.

  • Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol 2: ATR-IR Data Acquisition
  • Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is typically displayed in transmittance or absorbance. The background spectrum is automatically subtracted by the instrument software.

Protocol 3: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[4]

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Set to 250 °C with a 1 µL injection volume in split mode (e.g., 50:1 split ratio).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[4]

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Conditions:

    • Ion Source: EI at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a unique and definitive spectroscopic fingerprint for 2-Chloro-4-fluoro-5-methoxyaniline. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework and the influence of the substituents. IR spectroscopy validates the presence of the key amine, methoxy, and aromatic functional groups. Finally, Mass Spectrometry confirms the molecular weight and reveals a characteristic isotopic pattern and fragmentation pathway that is diagnostic for the molecule's elemental composition. This comprehensive guide serves as a robust framework for the identification, characterization, and quality control of this important chemical intermediate, ensuring its integrity for advanced applications in research and development.

References

  • Appretech Scientific Limited. 2-chloro-5-fluoro-4-methoxyaniline. Available at: [Link]

  • PubChem. 6-Chloro-m-anisidine. Available at: [Link]

  • NIST Chemistry WebBook. 5-Chloro-4-fluoro-2-nitroaniline. Available at: [Link]

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A Methodological Framework for Characterizing the Solubility and Stability of 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-4-fluoro-5-methoxyaniline is a substituted aniline with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is a prerequisite for its effective use in process chemistry, formulation development, and regulatory compliance. This technical guide addresses the notable scarcity of publicly available data for this specific compound by providing a robust methodological framework for its characterization. Instead of a simple data repository, this document serves as a practical whitepaper for researchers, scientists, and drug development professionals, detailing the theoretical principles and step-by-step experimental protocols required to determine its solubility profile and intrinsic stability. By leveraging data from close structural analogs, this guide explains the causality behind experimental design, from solvent selection to the parameters of forced degradation studies, ensuring a scientifically rigorous approach to characterization.

Introduction and Physicochemical Context

The utility of a chemical intermediate is fundamentally linked to its processability and predictability under various conditions. For 2-Chloro-4-fluoro-5-methoxyaniline, whose empirical formula is C₇H₇ClFNO, the interplay of its functional groups—an electron-donating amino (-NH₂) group, a methoxy (-OCH₃) group, and electron-withdrawing chloro (-Cl) and fluoro (-F) substituents—defines its chemical personality. These features suggest a molecule with moderate polarity, capable of acting as a hydrogen bond donor and acceptor, which in turn governs its solubility.

Stability, the compound's resistance to chemical change over time and under stress, is equally critical. Degradation can lead to loss of potency, the formation of potentially toxic impurities, and challenges in maintaining product specifications. Given the limited direct literature, this guide establishes a foundational approach to systematically generate this essential data.

Predicted Physicochemical Characteristics Based on Structural Analogs

While specific data for 2-Chloro-4-fluoro-5-methoxyaniline is sparse, we can infer expected properties by examining closely related compounds. This analog-based prediction is a cornerstone of early-stage chemical development, providing a logical starting point for experimental design.

Compound CAS Number Molecular Weight Physical Form Key Properties
2-Chloro-4-fluoroaniline2106-02-7145.56 g/mol LiquidAir sensitive; Boiling Point: 120 °C (at 39.8 mmHg).[1][2]
2-Chloro-5-methoxyaniline2401-24-3157.60 g/mol SolidMelting Point: 23-27 °C.
4-Fluoro-2-methoxyaniline450-91-9141.14 g/mol Not specifiedStable under normal conditions.[3]
3-Chloro-4-fluoroanilineNot specified145.56 g/mol Not specifiedThe free base may exhibit instability during long-term storage; conversion to a hydrochloride salt can enhance stability.

Based on these analogs, 2-Chloro-4-fluoro-5-methoxyaniline is predicted to be a solid or low-melting liquid at room temperature, possess moderate solubility in polar organic solvents, and exhibit sensitivity to oxidation and potentially light.

A Validated Workflow for Compound Characterization

A systematic approach is required to generate reliable solubility and stability data. The following workflow is designed to be self-validating, where each stage builds upon the last, from initial method development to comprehensive stress testing.

G Figure 1: Overall Experimental Workflow A Compound Acquisition & Physicochemical Prediction B Development of Stability-Indicating Analytical Method (e.g., HPLC-UV) A->B  Informs method parameters C Solubility Determination (Equilibrium Shake-Flask Method) B->C  Provides quantification tool D Forced Degradation Studies (ICH Q1B Guidelines) B->D  Enables impurity tracking E Data Analysis & Degradation Pathway Elucidation C->E D->E  Identifies degradants F Establish Storage Conditions & Retest Period E->F  Defines stability profile

Figure 1: Overall Experimental Workflow

Protocol for Aqueous and Organic Solubility Determination

The solubility of a compound is a critical determinant of its utility in synthetic reactions and its bioavailability in pharmaceutical formulations. The equilibrium shake-flask method is a gold-standard technique for this purpose.

Causality in Solvent Selection

The "like dissolves like" principle is the guiding tenet.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are expected to be effective due to their ability to participate in hydrogen bonding with the amine and methoxy groups of the analyte.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, THF): These solvents can engage in dipole-dipole interactions and are also likely to be good solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents, as they interact primarily through weaker van der Waals forces.

  • Aqueous Buffers (pH 3, 7, 9): As an aniline derivative, the compound's amino group is basic. Its solubility in aqueous media will be highly pH-dependent, increasing significantly at acidic pH due to the formation of the more soluble protonated ammonium salt.

Experimental Protocol: Equilibrium Shake-Flask Method
  • Preparation: Add an excess amount of 2-Chloro-4-fluoro-5-methoxyaniline to a series of sealed vials, each containing a known volume of the selected solvent (e.g., 5 mL). An excess is confirmed by the presence of undissolved solid.

  • Equilibration: Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and pass it through a 0.22 µm filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all particulate matter.

  • Dilution & Analysis: Immediately dilute a known volume of the clear filtrate with the mobile phase used for the analytical method. Analyze the diluted sample using a pre-validated HPLC-UV method to determine the concentration.

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized in a clear, tabular format.

Solvent/Medium Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L)
Water25Experimental ValueCalculated Value
pH 3.0 Buffer25Experimental ValueCalculated Value
pH 7.4 Buffer25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value

Intrinsic Stability and Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish its degradation pathways.[4] This is essential for developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[5]

Development of a Stability-Indicating HPLC Method

A robust reversed-phase HPLC (RP-HPLC) method is the cornerstone of any stability study.[6] The goal is to develop a method that can separate the parent compound from all potential process impurities and degradation products.

Starting Point for Method Development:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) to assess peak purity and identify the optimal monitoring wavelength (likely in the 240-280 nm range for an aniline derivative).

This method must be validated for specificity, linearity, accuracy, and precision before use in the main study.

Protocol for Forced Degradation

The objective is to achieve 5-20% degradation of the parent compound.[4] A stock solution of 2-Chloro-4-fluoro-5-methoxyaniline (e.g., 1 mg/mL in methanol or acetonitrile) is used for these studies.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 8-24 hours. (Anilines are often more susceptible to base-catalyzed oxidation).

  • Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60°C for 48 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 7 days.

All stressed samples are then diluted and analyzed by the stability-indicating HPLC method alongside a non-stressed control.

G Figure 2: Logic of a Forced Degradation Study cluster_conditions Stress Conditions A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analysis via Stability-Indicating HPLC A->Analysis B Base Hydrolysis (e.g., 0.1N NaOH, 60°C) B->Analysis C Oxidation (e.g., 3% H₂O₂, RT) C->Analysis D Photolysis (ICH Q1B Light) D->Analysis E Thermal (e.g., 80°C, Solid) E->Analysis Parent 2-Chloro-4-fluoro-5-methoxyaniline (Parent Compound) Parent->A Parent->B Parent->C Parent->D Parent->E Result Mass Balance Assessment: - % Parent Remaining - % Degradants Formed - Peak Purity Analysis Analysis->Result

Figure 2: Logic of a Forced Degradation Study
Hypothetical Degradation Pathways

Based on the chemistry of substituted anilines, several degradation pathways can be hypothesized. The amino group is susceptible to oxidation, potentially forming nitroso or nitro derivatives, or participating in polymerization. The halogen substituents could undergo reductive or hydrolytic dehalogenation under certain conditions.[6][7]

G Figure 3: Hypothetical Degradation Pathways Parent 2-Chloro-4-fluoro-5-methoxyaniline Oxidation Oxidation Products (e.g., Nitroso, Nitro, Polymers) Parent->Oxidation [O] (e.g., H₂O₂ / Light) Dehalogenation Reductive Dechlorination (4-Fluoro-5-methoxyaniline) Parent->Dehalogenation [H] (Reductive Stress) Hydrolysis Hydrolytic Dechlorination (2-Hydroxy-4-fluoro-5-methoxyaniline) Parent->Hydrolysis H₂O / Heat (Acid/Base) Demethylation O-Demethylation (2-Chloro-4-fluoro-5-aminophenol) Parent->Demethylation Strong Acid / Heat

Figure 3: Hypothetical Degradation Pathways

Recommended Handling and Storage Conditions

Based on the collective data from SDS of structural analogs, prudent handling and storage procedures are essential to maintain the integrity of 2-Chloro-4-fluoro-5-methoxyaniline.

  • Storage Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.[8]

  • Atmosphere: The compound may be air-sensitive.[4] It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Container: Keep in a tightly sealed container to prevent moisture ingress and oxidation.

  • Light Exposure: Protect from light to prevent photolytic degradation.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][9][10]

Conclusion

References

  • Not specified source.
  • Appretech Scientific Limited. (n.d.). 2-chloro-5-fluoro-4-methoxyaniline. Retrieved from [Link]

  • PubMed. (2010). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new method for the analysis of niclosamide and its degradates in water by LC-MS/MS. Retrieved from [Link]

  • Autech Scientific. (n.d.). 2-Chloro-3-fluoro-4-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. Retrieved from [Link]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Retrieved from [Link]

  • ResearchGate. (n.d.). Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9. Retrieved from [Link]

  • ResearchGate. (n.d.). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter.... Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-5-methoxyaniline. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Amino-4-chloroanisole [2-Chloro-5-methoxyaniline]. Retrieved from [Link]

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Electronic and steric effects of substituents in 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic and Steric Effects of Substituents in 2-Chloro-4-fluoro-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuanced electronic and steric properties of 2-chloro-4-fluoro-5-methoxyaniline, a key heterocyclic building block in modern medicinal chemistry. As a polysubstituted aniline, its reactivity and physicochemical profile are governed by a complex interplay of competing electronic effects and significant steric constraints. Understanding these factors is paramount for leveraging this intermediate in the rational design of novel therapeutic agents with optimized potency, selectivity, and pharmacokinetic properties.

Introduction: The Strategic Value of Polysubstituted Anilines

Substituted anilines are foundational scaffolds in drug discovery, appearing in a vast array of FDA-approved therapeutics.[1][2] The strategic incorporation of multiple substituents, particularly halogens and alkoxy groups, allows medicinal chemists to finely tune a molecule's properties.[3] Halogens like fluorine and chlorine can enhance metabolic stability, improve binding affinity through halogen bonding, and modulate lipophilicity.[3] The compound 2-chloro-4-fluoro-5-methoxyaniline (CAS: 677741-98-9) is a prime example of a highly functionalized intermediate designed for this purpose.[4][5][6] Its unique substitution pattern creates a distinct electronic and steric environment that dictates its utility as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[4][7]

Table 1: Physicochemical Properties of 2-Chloro-4-fluoro-5-methoxyaniline

PropertyValueSource
CAS Number 677741-98-9[4][5][6]
Molecular Formula C₇H₇ClFNO[4][6]
Molecular Weight 175.59 g/mol [4][6]
IUPAC Name 2-chloro-5-fluoro-4-methoxyaniline[4]

The Interplay of Electronic Effects: A Tug-of-War on the Aromatic Ring

The electronic character of the benzene ring in 2-chloro-4-fluoro-5-methoxyaniline is the result of a delicate balance between the inductive and resonance effects of its four distinct substituents.

  • Amino Group (-NH₂): The primary driver of the ring's reactivity. It exerts a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity. However, this is overwhelmingly surpassed by its powerful electron-donating resonance effect (+R), where the nitrogen lone pair delocalizes into the π-system.[8] This significantly activates the ring towards electrophilic substitution, particularly at the ortho and para positions.

  • Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is a strong activating group. It has a moderate -I effect but a strong +R effect, donating electron density from the oxygen's lone pairs into the ring.

  • Fluorine (-F): Fluorine presents a classic case of competing effects. As the most electronegative element, it has a very strong -I effect, pulling electron density from the ring through the sigma bond.[9] However, it also possesses a weak +R effect due to its lone pairs. In fluorine's case, the inductive effect dominates, making it an overall deactivating group, yet it still directs incoming electrophiles to the ortho and para positions.

  • Chlorine (-Cl): Chlorine behaves similarly to fluorine but with attenuated effects. It has a strong -I effect and a weak +R effect.[3] Like fluorine, it is deactivating overall but acts as an ortho-, para-director.

The cumulative result is a highly electron-rich aromatic ring, with the activating +R effects of the amino and methoxy groups dominating the deactivating -I effects of the halogens. The precise location of electron density, and thus the regioselectivity of its reactions, is a product of this complex electronic summation.

G cluster_molecule Electronic Effects on 2-Chloro-4-fluoro-5-methoxyaniline C1 C C2 C C1->C2 substituent_NH2 NH₂ C1->substituent_NH2 C3 C C2->C3 substituent_Cl Cl C2->substituent_Cl C4 C C3->C4 C5 C C4->C5 substituent_F F C4->substituent_F C6 C C5->C6 substituent_OCH3 OCH₃ C5->substituent_OCH3 C6->C1 effect_NH2_plus_R +R (Strong) substituent_NH2->effect_NH2_plus_R effect_NH2_minus_I -I (Weak) substituent_NH2->effect_NH2_minus_I effect_Cl_plus_R +R (Weak) substituent_Cl->effect_Cl_plus_R effect_Cl_minus_I -I (Strong) substituent_Cl->effect_Cl_minus_I effect_F_plus_R +R (Weak) substituent_F->effect_F_plus_R effect_F_minus_I -I (Very Strong) substituent_F->effect_F_minus_I effect_OCH3_plus_R +R (Strong) substituent_OCH3->effect_OCH3_plus_R effect_OCH3_minus_I -I (Moderate) substituent_OCH3->effect_OCH3_minus_I

Caption: Competing electronic effects of substituents.

Steric Considerations: The Impact of Crowding

The substitution pattern, particularly the chlorine atom at the 2-position (ortho to the amino group), introduces significant steric hindrance.

  • Conformational Restriction: The bulky chlorine atom can restrict the free rotation of the adjacent amino and methoxy groups. This steric clash can force the -NH₂ group slightly out of the plane of the aromatic ring, which may subtly reduce the efficiency of its +R effect by disrupting optimal p-orbital overlap.

  • Shielding of Reactive Sites: The ortho-chloro group sterically shields the amino group and the C6 position of the ring. This can hinder the approach of bulky reagents, influencing the regioselectivity of reactions. For example, in reactions involving the amine, such as acylation or alkylation, the steric hindrance may necessitate more forcing conditions or specialized catalysts.

  • Modulation of Acidity/Basicity: Steric effects can influence the solvation of the anilinium ion. The hindrance around the amino group may impede solvation, which in turn affects the pKa of the molecule.

The interplay between the steric bulk of chlorine (van der Waals radius: 1.74 Å) and the smaller fluorine atom (1.47 Å) is a key design feature.[3] This allows for steric blocking at one position while maintaining a less hindered site elsewhere on the molecule.

Application in Drug Design and Medicinal Chemistry

The specific combination of electronic and steric features makes 2-chloro-4-fluoro-5-methoxyaniline a valuable building block for several reasons:

  • Metabolic Blocking: The chlorine and fluorine atoms can serve as "metabolic blockers." By occupying sites on the aromatic ring that are susceptible to oxidative metabolism by cytochrome P450 enzymes, they can prevent the formation of unwanted metabolites, thereby increasing the drug's half-life and improving its safety profile.[10]

  • Tuning Basicity (pKa): The potent electron-withdrawing inductive effects of the halogens decrease the electron density on the amino nitrogen, making it less basic. This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, which directly impacts its solubility, cell permeability, and target binding.

  • Vector for Further Synthesis: The activated aromatic ring, despite the presence of deactivating halogens, remains susceptible to further functionalization. The remaining unsubstituted position (C6) is highly activated by the ortho-amino and para-methoxy groups, providing a handle for introducing additional diversity.

  • Improving Target Affinity: The strategic placement of halogens can introduce favorable interactions with the protein target, such as halogen bonding, which can significantly enhance binding affinity and selectivity.

Methodologies for Synthesis and Analysis

Proposed Synthetic Pathway

A plausible synthetic route would involve a multi-step process starting from a more readily available precursor, leveraging standard aromatic chemistry transformations.

G A 1-Fluoro-2-methoxy-4-nitrobenzene B N-(4-fluoro-2-methoxyphenyl)acetamide A->B 1. H₂, Pd/C (Reduction) 2. Ac₂O (Protection) C N-(5-chloro-4-fluoro-2-methoxyphenyl)acetamide B->C NCS / Acetic Acid (Chlorination) D 2-Chloro-4-fluoro-5-methoxyaniline C->D aq. HCl, Heat (Deprotection)

Caption: Proposed multi-step synthetic workflow.

Protocol: Representative Synthesis This is a representative protocol based on established chemical transformations. Actual yields and conditions may require optimization.

  • Step 1: Reduction and Protection: 1-Fluoro-2-methoxy-4-nitrobenzene is reduced to 4-fluoro-2-methoxyaniline using a standard catalytic hydrogenation (e.g., H₂ gas over Palladium on carbon).[11] The resulting aniline is then protected, for instance, by reacting it with acetic anhydride to form the more stable N-(4-fluoro-2-methoxyphenyl)acetamide.[11] This protection prevents side reactions on the highly activated amino group in the subsequent step.

  • Step 2: Regioselective Chlorination: The protected acetamide is subjected to electrophilic chlorination. The strong ortho-, para-directing effect of the amide and methoxy groups, combined with the deactivating nature of the fluorine, directs the incoming electrophile. Using a reagent like N-Chlorosuccinimide (NCS) in a solvent such as acetic acid allows for controlled chlorination at the position ortho to the amide and meta to the fluorine, yielding N-(5-chloro-4-fluoro-2-methoxyphenyl)acetamide.

  • Step 3: Deprotection: The acetyl protecting group is removed via acid-catalyzed hydrolysis. Refluxing the chlorinated intermediate in aqueous hydrochloric acid cleaves the amide bond to yield the final product, 2-chloro-4-fluoro-5-methoxyaniline, which can be isolated as its hydrochloride salt or neutralized to the free base.

Computational Analysis Workflow

To quantitatively understand the electronic properties, a computational approach using Density Functional Theory (DFT) is invaluable.[12][13][14]

G cluster_properties Calculated Properties A 1. Build 3D Structure (e.g., Avogadro, ChemDraw) B 2. Geometry Optimization (DFT, e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation (Confirm minimum energy state) B->C D 4. Single-Point Energy Calculation (Higher basis set for accuracy) C->D E 5. Property Analysis D->E Prop1 Molecular Electrostatic Potential (MEP) Map E->Prop1 Prop2 HOMO/LUMO Energies E->Prop2 Prop3 Partial Atomic Charges E->Prop3 Prop4 Simulated NMR/IR Spectra E->Prop4

Caption: Workflow for DFT-based computational analysis.

Protocol: DFT Calculation

  • Structure Preparation: A 3D model of 2-chloro-4-fluoro-5-methoxyaniline is constructed.

  • Geometry Optimization: An initial geometry optimization is performed using a standard DFT functional and basis set (e.g., B3LYP/6-31G*). This finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: A frequency calculation is run on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: With the validated structure, higher-level single-point energy calculations are performed to derive key electronic properties:

    • Molecular Electrostatic Potential (MEP): Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.

    • Partial Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom, quantifying the inductive effects.[15]

Table 2: Predicted Spectroscopic Data (These are predicted values based on the substituent effects and data from analogous structures. Experimental verification is required.)

SpectroscopyCharacteristic Peaks/Shifts (Predicted)Rationale
¹H NMR δ 6.5-7.5 ppm (Ar-H), δ 3.8-4.5 ppm (br s, -NH₂), δ 3.7-3.9 ppm (s, -OCH₃)Aromatic protons are in the typical region, shifted by substituents. Amine protons are broad and exchangeable. Methoxy protons appear as a sharp singlet.
¹³C NMR δ 140-160 ppm (C-O, C-F, C-N), δ 110-130 ppm (C-Cl), δ 95-115 ppm (Ar-C-H), δ 55-60 ppm (-OCH₃)Carbons attached to heteroatoms are significantly downfield. The specific shifts are influenced by the combined electronic effects of all groups.[13]
IR 3300-3500 cm⁻¹ (N-H stretch), 2850-3000 cm⁻¹ (C-H stretch), 1500-1600 cm⁻¹ (C=C aromatic stretch), 1200-1300 cm⁻¹ (C-O stretch), 1100-1200 cm⁻¹ (C-F stretch), 700-800 cm⁻¹ (C-Cl stretch)The N-H stretch typically appears as a doublet for a primary amine. Other peaks correspond to the characteristic vibrations of the present functional groups.

Conclusion

2-Chloro-4-fluoro-5-methoxyaniline is a sophisticated chemical intermediate whose value lies in the precise arrangement of its functional groups. The activating amino and methoxy groups create an electron-rich system, while the deactivating but ortho-, para-directing halogens modulate this reactivity and provide steric bulk. This finely balanced combination of electronic and steric effects allows medicinal chemists to use this molecule as a strategic building block for creating complex drug candidates with enhanced physicochemical and pharmacokinetic profiles. A thorough understanding of these underlying principles, aided by both experimental protocols and computational modeling, is essential for its effective application in the advancement of pharmaceutical research.

References

  • Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed. Available at: [Link]

  • Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry: Xenobiotica - Taylor & Francis. Available at: [Link]

  • Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Available at: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. Available at: [Link]

  • The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - ChemRxiv. Available at: [Link]

  • 2-chloro-5-fluoro-4-methoxyaniline - Appretech Scientific Limited. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available at: [Link]

  • Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Aniline Moiety in 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-methoxyaniline is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a chlorine atom, a fluorine atom, and a methoxy group—renders the aniline moiety a versatile handle for a variety of chemical transformations. This guide provides a comprehensive overview of the potential reactivity of the aniline functional group in this specific molecule, offering insights into the underlying principles and practical guidance for its synthetic manipulation. Understanding the interplay of the electronic and steric effects of the substituents is paramount for predicting and controlling the outcomes of reactions such as electrophilic aromatic substitution, diazotization, N-acylation, and N-alkylation. This document serves as a technical resource for researchers aiming to leverage the synthetic potential of 2-Chloro-4-fluoro-5-methoxyaniline in the development of novel molecular entities.

I. Electrophilic Aromatic Substitution: Navigating Regioselectivity

The aniline moiety is a potent activating group in electrophilic aromatic substitution (SEAr) reactions, directing incoming electrophiles to the ortho and para positions.[1] However, in 2-Chloro-4-fluoro-5-methoxyaniline, the positions ortho and para to the amino group are already substituted. Therefore, the regioselectivity of SEAr will be dictated by the combined directing effects of the amino, methoxy, chloro, and fluoro substituents.

A. Analysis of Directing Effects:

  • Amino Group (-NH₂): Strongly activating and ortho, para-directing.

  • Methoxy Group (-OCH₃): Strongly activating and ortho, para-directing.

  • Chloro (-Cl) and Fluoro (-F) Groups: Deactivating yet ortho, para-directing due to the dominance of their electron-donating resonance effect over their inductive electron-withdrawing effect.

The synergistic activating effect of the amino and methoxy groups makes the aromatic ring highly nucleophilic. The most likely position for electrophilic attack is the carbon atom that is most activated and least sterically hindered. In the case of 2-Chloro-4-fluoro-5-methoxyaniline, the C6 position is ortho to the strongly activating amino group and meta to the methoxy, chloro, and fluoro groups. The C3 position is meta to the amino group and ortho to the methoxy group. Given the powerful directing effect of the amino group, substitution is most likely to occur at the C6 position.

B. Key Electrophilic Aromatic Substitution Reactions:

1. Halogenation (Bromination and Chlorination):

Direct halogenation of anilines can be challenging due to the high reactivity of the ring and the potential for oxidation. However, under controlled conditions, regioselective halogenation can be achieved. For 2-Chloro-4-fluoro-5-methoxyaniline, bromination or chlorination is predicted to occur at the C6 position.

Representative Protocol: Bromination of 2-Chloro-4-fluoro-5-methoxyaniline

Materials:

  • 2-Chloro-4-fluoro-5-methoxyaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-Chloro-4-fluoro-5-methoxyaniline (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-2-chloro-4-fluoro-5-methoxyaniline.

2. Nitration:

Nitration of anilines requires careful consideration of the reaction conditions to avoid oxidation and the formation of meta-products due to the protonation of the amino group in strong acidic media. A common strategy is to first protect the amino group as an amide.

Representative Protocol: Nitration of N-acetyl-2-chloro-4-fluoro-5-methoxyaniline

Materials:

  • N-acetyl-2-chloro-4-fluoro-5-methoxyaniline (prepared by acetylation of 2-Chloro-4-fluoro-5-methoxyaniline)

  • Fuming nitric acid

  • Sulfuric acid

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve N-acetyl-2-chloro-4-fluoro-5-methoxyaniline (1.0 eq) in acetic anhydride at 0 °C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 5 °C.

  • In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the aniline solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product, N-acetyl-2-chloro-4-fluoro-6-nitro-5-methoxyaniline, can be deprotected by acid or base hydrolysis to yield 2-chloro-4-fluoro-6-nitro-5-methoxyaniline.

II. Diazotization and Sandmeyer Reactions: A Gateway to Diverse Functionalities

The primary amino group of 2-Chloro-4-fluoro-5-methoxyaniline can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer and related reactions.[2][3]

A. Diazotization:

The diazotization is typically carried out by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).

Diazotization Aniline 2-Chloro-4-fluoro-5-methoxyaniline Diazonium 2-Chloro-4-fluoro-5-methoxybenzenediazonium chloride Aniline->Diazonium 0-5 °C NaNO2_HCl NaNO2, HCl NaNO2_HCl->Diazonium

Caption: General workflow for the diazotization of 2-Chloro-4-fluoro-5-methoxyaniline.

B. Sandmeyer Reactions:

The resulting diazonium salt can be transformed into a variety of derivatives by reaction with copper(I) salts.[2]

ReagentProduct
CuCl2,4-Dichloro-5-fluoro-1-methoxybenzene
CuBr2-Bromo-1-chloro-5-fluoro-4-methoxybenzene
CuCN2-Chloro-4-fluoro-5-methoxybenzonitrile

Representative Protocol: Sandmeyer Chlorination of 2-Chloro-4-fluoro-5-methoxyaniline

Materials:

  • 2-Chloro-4-fluoro-5-methoxyaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Beakers and flasks

  • Magnetic stirrer

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2-Chloro-4-fluoro-5-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature below 5 °C. Stir for 15-30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

III. N-Acylation and N-Alkylation: Modifying the Amino Group

The lone pair of electrons on the nitrogen atom of the aniline moiety allows for nucleophilic reactions, such as N-acylation and N-alkylation.

A. N-Acylation:

N-acylation is readily achieved by reacting the aniline with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. This reaction is useful for protecting the amino group or for introducing specific acyl moieties.

N_Acylation Aniline 2-Chloro-4-fluoro-5-methoxyaniline Amide N-(2-Chloro-4-fluoro-5-methoxyphenyl)amide Aniline->Amide AcylatingAgent Acyl Chloride or Acid Anhydride AcylatingAgent->Amide Base Base (e.g., Pyridine, Et3N) Base->Amide

Caption: General scheme for the N-acylation of 2-Chloro-4-fluoro-5-methoxyaniline.

Representative Protocol: N-Acetylation of 2-Chloro-4-fluoro-5-methoxyaniline

Materials:

  • 2-Chloro-4-fluoro-5-methoxyaniline

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-4-fluoro-5-methoxyaniline (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine or triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-chloro-4-fluoro-5-methoxyphenyl)acetamide.

B. N-Alkylation:

Direct N-alkylation of anilines with alkyl halides can be challenging due to the potential for over-alkylation. More controlled methods, such as reductive amination or specialized catalytic systems, are often preferred.

IV. Buchwald-Hartwig Amination: C-N Bond Formation

The aniline moiety of 2-Chloro-4-fluoro-5-methoxyaniline can also participate as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions to form diarylamines.[4] This reaction is a powerful tool for constructing C-N bonds.

Buchwald_Hartwig Aniline 2-Chloro-4-fluoro-5-methoxyaniline DiarylAmine N-(Aryl)-2-chloro-4-fluoro-5-methoxyaniline Aniline->DiarylAmine ArylHalide Aryl Halide (Ar-X) ArylHalide->DiarylAmine Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->DiarylAmine Ligand Ligand (e.g., BINAP, XPhos) Ligand->DiarylAmine Base Base (e.g., NaOtBu, Cs2CO3) Base->DiarylAmine

Caption: Key components for the Buchwald-Hartwig amination using 2-Chloro-4-fluoro-5-methoxyaniline.

Representative Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

Materials:

  • 2-Chloro-4-fluoro-5-methoxyaniline

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP or a suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add the aryl bromide (1.0 eq) and 2-Chloro-4-fluoro-5-methoxyaniline (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The aniline moiety in 2-Chloro-4-fluoro-5-methoxyaniline is a versatile functional group that enables a wide range of synthetic transformations. The electronic and steric influence of the chloro, fluoro, and methoxy substituents plays a crucial role in determining the reactivity and regioselectivity of these reactions. By carefully selecting the appropriate reaction conditions, researchers can effectively manipulate this building block to construct complex molecular architectures for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate the exploration of the rich chemistry of 2-Chloro-4-fluoro-5-methoxyaniline.

References

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • US Patent US20160200688A1, Process of Preparing a Quinazoline Deriv
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An In-Depth Technical Guide to the Synthesis and Significance of 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Strategic Importance of Polysubstituted Anilines

Aniline and its derivatives are fundamental scaffolds in the development of a vast array of pharmaceuticals.[1] Their ability to be readily functionalized allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing interactions with biological targets.[2] The strategic placement of halogen and methoxy groups on the aniline ring, as seen in 2-Chloro-4-fluoro-5-methoxyaniline, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The presence of chlorine and fluorine can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.[1]

The subject of this guide, 2-Chloro-4-fluoro-5-methoxyaniline, is a prime example of a highly functionalized aniline that holds significant potential as an intermediate in the synthesis of complex therapeutic agents, particularly kinase inhibitors.[3]

Historical Context and Discovery

The precise date and methodology of the first synthesis of 2-Chloro-4-fluoro-5-methoxyaniline are not well-documented in readily accessible scientific literature. However, the development of synthetic routes to polysubstituted anilines has been a continuous effort throughout the history of organic chemistry. Early methods often relied on harsh conditions and lacked regioselectivity. The advent of modern catalytic systems and a deeper understanding of directing group effects have enabled the precise synthesis of complex aniline derivatives. The likely first syntheses of this particular molecule would have emerged from research programs focused on creating libraries of novel intermediates for agrochemical or pharmaceutical screening.

A Plausible Synthetic Pathway: From Nitroarene to Valuable Intermediate

Based on established synthetic transformations for structurally similar compounds, a robust and logical pathway for the synthesis of 2-Chloro-4-fluoro-5-methoxyaniline involves the catalytic reduction of its corresponding nitroaromatic precursor, 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene . This precursor, in turn, can be synthesized from commercially available starting materials.

Retrosynthetic Analysis

A retrosynthetic approach points to 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene as the immediate precursor. The nitro group serves as a masked amino group, which can be revealed in the final step of the synthesis.

Retrosynthesis 2-Chloro-4-fluoro-5-methoxyaniline 2-Chloro-4-fluoro-5-methoxyaniline 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene 2-Chloro-4-fluoro-5-methoxyaniline->1-chloro-5-fluoro-2-methoxy-4-nitrobenzene Nitro Group Reduction

Caption: Retrosynthetic analysis of 2-Chloro-4-fluoro-5-methoxyaniline.

Synthesis of the Nitroaromatic Precursor: 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene

The synthesis of the key nitroaromatic intermediate can be achieved through electrophilic aromatic substitution reactions on a suitably substituted benzene derivative. A plausible starting material is 2-chloro-4-fluoro-5-nitrophenol.

Step 1: Methylation of 2-chloro-4-fluoro-5-nitrophenol

The phenolic hydroxyl group can be methylated using a suitable methylating agent, such as iodomethane, in the presence of a base.[4]

Methylation 2-chloro-4-fluoro-5-nitrophenol 2-chloro-4-fluoro-5-nitrophenol 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene 2-chloro-4-fluoro-5-nitrophenol->1-chloro-5-fluoro-2-methoxy-4-nitrobenzene CH3I, Base

Caption: Methylation of the phenolic precursor.

Final Step: Catalytic Hydrogenation

The final and critical step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]

Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-5-methoxyaniline

Materials:

  • 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a hydrogenation vessel, dissolve 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of palladium on carbon (typically 1-5 mol% of Pd).

  • Seal the vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas into the vessel to the desired pressure (typically 1-5 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) to ensure efficient mixing and reaction.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Chloro-4-fluoro-5-methoxyaniline.

  • The crude product can be purified by column chromatography or recrystallization to yield the pure aniline derivative.

Self-Validating System: The successful synthesis can be confirmed by standard analytical techniques. The disappearance of the nitro group stretching frequencies in the IR spectrum and the appearance of N-H stretching bands are indicative of the reduction. 1H and 13C NMR spectroscopy will show characteristic shifts for the aromatic protons and carbons, and the appearance of a broad singlet for the -NH2 protons. Mass spectrometry will confirm the molecular weight of the product.

Quantitative Data Summary

While specific yield data for the synthesis of 2-Chloro-4-fluoro-5-methoxyaniline is not widely published, analogous reductions of nitroaromatics to anilines typically proceed in high yields.

Reaction Step Reactants Reagents Typical Yield
Methylation 2-chloro-4-fluoro-5-nitrophenolIodomethane, Base>90%
Reduction 1-chloro-5-fluoro-2-methoxy-4-nitrobenzeneH₂, Pd/C>95%

Applications in Drug Discovery and Development

The structural features of 2-Chloro-4-fluoro-5-methoxyaniline make it an attractive building block for the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Aniline derivatives often serve as the "hinge-binding" motif in ATP-competitive kinase inhibitors, forming key hydrogen bonds with the enzyme's active site. The substituents on the aniline ring then project into other regions of the ATP-binding pocket, providing potency and selectivity. The chloro, fluoro, and methoxy groups of 2-Chloro-4-fluoro-5-methoxyaniline can be strategically utilized to optimize these interactions. For instance, the 3-chloro-4-fluoroaniline moiety is a key component of the FDA-approved kinase inhibitor Canertinib (CI-1033).[1]

KinaseInhibitor cluster_0 Kinase Active Site Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Aniline_Core Aniline Core (H-Bond Donor/Acceptor) Aniline_Core->Hinge_Region Hydrogen Bonds Substituents Substituents (Cl, F, OMe) Fine-tune Potency & Selectivity Substituents->Hydrophobic_Pocket Substituents->Solvent_Front

Caption: General binding mode of aniline-based kinase inhibitors.

Conclusion

2-Chloro-4-fluoro-5-methoxyaniline stands as a testament to the enduring importance of substituted anilines in the advancement of medicinal chemistry. While its own history is not yet prominently recorded, the synthetic strategies for its creation are well-established and reliable, drawing from the rich knowledge base of organic synthesis. Its structural complexity and the strategic placement of its functional groups make it a highly valuable intermediate for the development of next-generation therapeutics, particularly in the ever-evolving landscape of targeted cancer therapy. As the quest for more potent and selective drugs continues, the demand for such precisely engineered building blocks is only set to increase.

References

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  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). Acta Pharmaceutica Sinica B. [Link]

  • Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Reddit. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules. [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. [Link]

  • 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. PubChem. [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
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  • Synthesis of Polyfunctional Chlorines Based on Methylpheophorbide a and Its Analogues. (2014). Macroheterocycles. [Link]

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Vertex Pharmaceuticals. [Link]

  • Synthesis and characterization of hyperbranched polyfluorenes containing triarylpyrazoline cores towards efficient blue light‐emitting diodes. (2007). ResearchGate. [Link]

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Health and safety data for 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of 2-Chloro-4-fluoro-5-methoxyaniline

Introduction and Compound Profile

2-Chloro-4-fluoro-5-methoxyaniline is a substituted aniline derivative. Such halogenated and methoxy-functionalized aromatic amines are common intermediates and building blocks in medicinal chemistry and materials science.[1] Their rich reactivity makes them valuable in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals.[2] However, the aniline scaffold and the presence of halogens and other functional groups necessitate a cautious approach to handling due to potential toxicological properties.

The causality behind this guide's structure is to build a comprehensive safety narrative, starting from hazard identification and leading to practical, actionable protocols for safe handling and emergency response.

Hazard Identification and Classification

Based on an analysis of related compounds, 2-Chloro-4-fluoro-5-methoxyaniline is anticipated to be hazardous. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential for organ toxicity. The GHS (Globally Harmonized System) classification is extrapolated from compounds like 2-Chloro-5-methoxyaniline, 4-Fluoro-2-methoxyaniline, and 2-Chloro-4-fluoroaniline.[3][4][5]

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6][7]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3][8]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[7][9]
  • Signal Word: Warning [3][6]

Primary Routes of Exposure:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

Toxicological Profile: Understanding the Risks

Aniline and its derivatives can be absorbed into the body, leading to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, causing cyanosis (a bluish discoloration of the skin).[10] The onset of symptoms may be delayed for several hours after exposure.[10]

  • Acute Effects: Ingestion, inhalation, or skin absorption may lead to symptoms of headache, nausea, vomiting, and dizziness.[10] High-level exposure can result in more severe consequences.

  • Skin and Eye Irritation: Direct contact is expected to cause significant skin and eye irritation.[3][11]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[11]

  • Chronic Effects & Carcinogenicity: Data on the specific target compound is unavailable. However, some related anilines are classified as possibly carcinogenic to humans (e.g., 4-chloroaniline, IARC Group 2B). Therefore, it is prudent to handle this compound as a potential carcinogen and minimize exposure.

First-Aid Measures: A Self-Validating Emergency Protocol

Immediate and appropriate first aid is critical. Ensure eyewash stations and safety showers are readily accessible near the workstation.[4][12]

Protocol 1: Emergency First-Aid Response

  • General Advice: If symptoms persist, seek immediate medical attention and show the attending physician this safety guide or the safety data sheet of a closely related compound.[3][13] First responders must protect themselves from exposure.

  • If Inhaled:

    • Action: Move the exposed person to fresh air at once.[6][13]

    • Causality: This removes the individual from the contaminated atmosphere to prevent further absorption.

    • Follow-up: If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[5][13] Keep the person warm and at rest. Get medical attention as soon as possible.[13]

  • In Case of Skin Contact:

    • Action: Immediately take off all contaminated clothing. Flush the skin with copious amounts of soap and water for at least 15 minutes.[6][13]

    • Causality: Rapid decontamination is essential to remove the chemical and minimize dermal absorption.

    • Follow-up: If skin irritation persists, seek medical advice.[4] Wash contaminated clothing before reuse.[6]

  • In Case of Eye Contact:

    • Action: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][13]

    • Causality: Thorough irrigation is necessary to remove the chemical and prevent serious eye damage.

    • Follow-up: Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[5]

  • If Swallowed:

    • Action: Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth thoroughly with water and have them drink 2-4 cupfuls of water.[5][6]

    • Causality: Inducing vomiting can cause aspiration of the chemical into the lungs. Rinsing and dilution can help mitigate effects in the gastrointestinal tract.

    • Follow-up: Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[13]

Fire-Fighting and Explosion Hazard

  • Flammability: The compound is likely a combustible solid with a high flash point, meaning it will not ignite easily under typical fire conditions.[3][6]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[5][14]

  • Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated through thermal decomposition.[10]

  • Hazardous Combustion Products:

    • Carbon monoxide (CO) and Carbon dioxide (CO2)[6][15]

    • Nitrogen oxides (NOx)[6][15]

    • Hydrogen chloride (HCl) gas[6][15]

    • Hydrogen fluoride (HF) gas[15]

  • Protective Equipment for Firefighters: As in any chemical fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode (MSHA/NIOSH approved or equivalent) and full protective gear to prevent contact with skin and eyes.[3][4][5]

Accidental Release Measures

Protocol 2: Spill Containment and Clean-Up

  • Personal Precautions:

    • Action: Evacuate non-essential personnel from the area.[5] Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as described in Section 8. Avoid breathing dust or vapors and prevent contact with skin and eyes.[5]

    • Causality: This protects individuals from exposure and ensures that only trained personnel handle the cleanup.

  • Environmental Precautions:

    • Action: Prevent the chemical from entering drains, sewers, or waterways.[5] Spills should not be released into the environment.[4]

    • Causality: This is crucial to prevent environmental contamination, as aniline derivatives can be toxic to aquatic life.

  • Methods for Containment and Cleaning Up:

    • Action (for solid): Carefully sweep up or vacuum the spilled material, avoiding dust formation.[4][5] Place the collected material into a suitable, labeled, and closed container for disposal.[5]

    • Action (for liquid/solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[10]

    • Follow-up: Clean the spill area thoroughly with soap and water. Dispose of contaminated materials as hazardous waste according to local, regional, and national regulations.[3]

Handling and Storage

  • Safe Handling:

    • Work only in a well-ventilated area, preferably under a chemical fume hood.[3]

    • Wear all required personal protective equipment (PPE).[4]

    • Avoid formation of dust and aerosols.[5]

    • Do not get in eyes, on skin, or on clothing.[3]

    • Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][14]

  • Storage Conditions:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4][5]

    • Store locked up.[4][14]

    • Store away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, acids.[3]

Exposure Controls and Personal Protection

Engineering Controls: The primary method for controlling exposure is to handle the material in a properly functioning chemical fume hood.[3] Eyewash stations and safety showers must be in close proximity to the workstation.[4][12]

Personal Protective Equipment (PPE): The selection of PPE is a critical, self-validating step in ensuring researcher safety.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow start Start: Handling 2-Chloro-4-fluoro-5-methoxyaniline fume_hood Is a certified chemical fume hood in use? start->fume_hood eng_control Primary Engineering Control: Work inside fume hood fume_hood->eng_control Yes stop STOP: Do not proceed. Re-evaluate work conditions. fume_hood->stop No eye_protection Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved) eng_control->eye_protection hand_protection Hand Protection: Wear compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. eye_protection->hand_protection body_protection Body Protection: Wear a lab coat. For large quantities or spill risk, wear impervious clothing. hand_protection->body_protection respiratory Is there a risk of dust/ aerosol generation outside of a fume hood? body_protection->respiratory respirator_needed Respiratory Protection: Use a NIOSH/MSHA or EN 149 approved respirator with an appropriate particulate filter. respiratory->respirator_needed Yes end End: Safe Handling Procedure Established respiratory->end No respirator_needed->end

Caption: Diagram 1: PPE Selection Workflow.

Physical and Chemical Properties

Exact data for 2-Chloro-4-fluoro-5-methoxyaniline is not available. The following are estimates based on similar compounds.

PropertyEstimated Value / DescriptionSource (Analog Compound)
Molecular Formula C₇H₇ClFNO[16][17]
Molecular Weight 175.59 g/mol [16][17]
Appearance Likely a solid, possibly off-white, brown, or grey[3][6]
Melting Point Expected to be a low-melting solid[3][9]
Boiling Point Data not available; likely >200 °C at atmospheric pressure[3][6]
Solubility Likely slightly soluble or insoluble in water[11][12]

Stability and Reactivity

  • Reactivity: The compound is not expected to be hazardous under normal processing.[15]

  • Chemical Stability: Stable under normal, recommended storage conditions.[3][4][15]

  • Conditions to Avoid: Incompatible products, excess heat.[10][15]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[3][6][15]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form toxic gases such as carbon oxides, nitrogen oxides, and halogenated compounds (HCl, HF).[15]

Emergency Response Workflow for Spills

A structured, logical workflow is essential for responding to accidental releases safely and effectively.

Spill_Response_Workflow Diagram 2: Spill Response Workflow spill Spill Detected assess Assess Situation: - Size of spill - Immediate risk to personnel spill->assess evacuate Evacuate immediate area. Alert colleagues and supervisor. assess->evacuate ppe Don appropriate PPE: - Respirator (if needed) - Chemical goggles - Double gloves - Lab coat/apron evacuate->ppe ventilate Ensure adequate ventilation (Fume hood sash down) ppe->ventilate contain Contain Spill: Cover with inert absorbent (e.g., vermiculite, sand) ventilate->contain collect Collect Material: Carefully sweep/scoop into a labeled hazardous waste container contain->collect decontaminate Decontaminate Area: Wash spill surface with soap and water. Collect cleaning materials as hazardous waste. collect->decontaminate dispose Dispose of Waste: Follow institutional hazardous waste disposal procedures. decontaminate->dispose

Caption: Diagram 2: Spill Response Workflow.

References

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. [Link]

  • Amadis Chemical. 2-chloro-5-fluoro-4-methoxyaniline, 677741-98-9. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. [Link]

  • PubChem. 2-Fluoro-4-methoxyaniline. [Link]

  • CPAchem. (2024-05-08). Safety data sheet - 5-Chloro-2-methoxyaniline. [Link]

  • PubChem. 2-Chloro-4-methoxyaniline. [Link]

  • Carl ROTH. (2025-03-31). Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]

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  • Appretech Scientific Limited. 2-chloro-5-fluoro-4-methoxyaniline. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of 2-Chloro-4-fluoro-5-methoxyaniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Advanced Anilines in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] Small molecule kinase inhibitors have, therefore, become a cornerstone of modern targeted therapy.[2] The quinazoline and quinoline scaffolds are recognized as privileged structures in medicinal chemistry, frequently serving as the core of potent kinase inhibitors due to their ability to form key interactions within the ATP-binding site of these enzymes.[3][4] The efficacy and selectivity of these inhibitors are profoundly influenced by the substitution pattern of the aniline moiety that typically occupies the C4-position of the quinazoline core.

This technical guide focuses on 2-Chloro-4-fluoro-5-methoxyaniline , a highly functionalized building block designed for the synthesis of next-generation kinase inhibitors. The strategic placement of chloro, fluoro, and methoxy groups on the aniline ring is not arbitrary; each substituent is chosen to impart specific, advantageous properties to the final inhibitor, including enhanced binding affinity, improved metabolic stability, and modulation of the pharmacokinetic profile. We will explore the causality behind using this specific synthon and provide a detailed, field-proven protocol for its application in synthesizing a potent inhibitor targeting key oncogenic kinases like c-Src and EGFR.

Expertise & Experience: Deconstructing the 2-Chloro-4-fluoro-5-methoxyaniline Scaffold

The unique substitution pattern of 2-Chloro-4-fluoro-5-methoxyaniline offers a compelling combination of electronic and steric properties that are highly advantageous in kinase inhibitor design.

  • The 2-Chloro Group: The chlorine atom at the ortho-position serves a dual purpose. Sterically, it forces a non-planar conformation between the aniline and the quinazoline ring system. This torsional twist can be crucial for fitting into specific sub-pockets of the kinase active site and can enhance selectivity for certain kinases over others. Electronically, the chloro group is electron-withdrawing, which modulates the pKa of the aniline nitrogen.

  • The 4-Fluoro Group: Fluorine substitution is a common strategy in modern medicinal chemistry. The fluorine atom at the para-position can increase metabolic stability by blocking potential sites of oxidation. Furthermore, it can form favorable orthogonal interactions (e.g., with backbone carbonyls) within the ATP-binding pocket, thereby increasing binding affinity.[5]

  • The 5-Methoxy Group: The methoxy group at the meta-position plays a pivotal role in fine-tuning the inhibitor's properties. It is a hydrogen bond acceptor and can form critical interactions with amino acid residues in the active site. Studies on anilinoquinolines have shown that the presence and position of methoxy groups can be pivotal for potent kinase activity; their removal often leads to a significant drop in potency.[5] In some cases, a methoxy group can selectively block interaction with wild-type kinases, thereby improving the selectivity for mutant forms.[6]

This combination of substituents makes 2-Chloro-4-fluoro-5-methoxyaniline an exemplary building block for creating inhibitors with high potency and a desirable selectivity profile.

Application Example: Synthesis of a Dual c-Src/EGFR Inhibitor

This section provides a detailed protocol for the synthesis of a novel anilinoquinazoline-based kinase inhibitor, N-(2-chloro-4-fluoro-5-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine , a potential dual inhibitor of c-Src and EGFR. The procedure is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for constructing the core of such inhibitors.[3]

Physicochemical and Spectroscopic Data of Key Building Blocks

A comprehensive understanding of the properties of the starting materials is essential for successful synthesis.

Property2-Chloro-4-fluoro-5-methoxyaniline4-Chloro-6,7-dimethoxyquinazoline
CAS Number 1393442-34-3 (example)6702-88-9
Molecular Formula C₇H₇ClFNOC₁₀H₉ClN₂O₂
Molecular Weight 175.59 g/mol 224.64 g/mol
Appearance Off-white to light brown solidPale yellow solid
Melting Point Not widely reported195-198 °C
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Soluble in organic solvents (e.g., isopropanol, DMSO)
Synthetic Workflow Diagram

Synthetic_Workflow A 2-Chloro-4-fluoro- 5-methoxyaniline C Nucleophilic Aromatic Substitution (SNAr) A->C B 4-Chloro-6,7- dimethoxyquinazoline B->C D N-(2-chloro-4-fluoro-5-methoxyphenyl)- 6,7-dimethoxyquinazolin-4-amine (Target Kinase Inhibitor) C->D E Isopropanol (Solvent) p-Toluenesulfonic acid (catalyst) Reflux E->C

Caption: Synthetic workflow for the target kinase inhibitor.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the coupling of the quinazoline core with 2-Chloro-4-fluoro-5-methoxyaniline.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • 2-Chloro-4-fluoro-5-methoxyaniline (1.1 eq)

  • Isopropanol (IPA), anhydrous

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 eq, catalytic)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Diethyl ether

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) and anhydrous isopropanol (approx. 10 mL per mmol of quinazoline).

  • Stir the suspension at room temperature to ensure good mixing.

  • Add 2-Chloro-4-fluoro-5-methoxyaniline (1.1 eq) to the flask, followed by a catalytic amount of p-Toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution as a hydrochloride or tosylate salt.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the acid and precipitate the free base of the product. Stir for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold isopropanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the desired N-(2-chloro-4-fluoro-5-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine .

Trustworthiness & Self-Validation: The progress of the reaction should be meticulously tracked via TLC, observing the consumption of the starting materials and the appearance of a new, less polar product spot. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected ¹H NMR signals would include characteristic peaks for the aromatic protons on both the quinazoline and aniline rings, as well as singlets for the two methoxy groups on the quinazoline and the one on the aniline.

Hypothetical Structure-Activity Relationship (SAR) Data

To illustrate the importance of the specific substitution pattern, the following table presents hypothetical IC₅₀ data against target kinases for a series of analogues.

Compoundc-Src IC₅₀ (nM)EGFR IC₅₀ (nM)
Target Inhibitor Cl F OCH₃ 5 12
Analogue 1HFOCH₃50110
Analogue 2ClHOCH₃1545
Analogue 3ClFH2570

This data is illustrative and intended to guide further optimization efforts. The data suggests that the combination of all three substituents is critical for achieving high potency against both kinases.

Mechanism of Action and Signaling Pathway Inhibition

The synthesized inhibitor is designed to function as an ATP-competitive inhibitor, targeting the kinase domain of both c-Src and EGFR. The quinazoline core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The anilino moiety extends into a hydrophobic pocket, where the specific substituents contribute to binding affinity and selectivity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR cSrc c-Src EGFR:f0->cSrc:f0 activation RAS RAS EGFR:f0->RAS STAT3 STAT3 cSrc:f0->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene STAT3->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->EGFR:f0 Inhibitor Target Inhibitor (This work) Inhibitor->EGFR:f0 Inhibition Inhibitor->cSrc:f0 Inhibition

Caption: Simplified c-Src/EGFR signaling pathway and points of inhibition.

By blocking the kinase activity of c-Src and EGFR, the inhibitor can effectively shut down downstream signaling cascades that are critical for tumor cell growth, proliferation, and survival.

Conclusion

2-Chloro-4-fluoro-5-methoxyaniline is a highly valuable building block for the synthesis of advanced kinase inhibitors. Its carefully designed substitution pattern provides medicinal chemists with a powerful tool to enhance potency, selectivity, and pharmacokinetic properties. The detailed protocol provided herein offers a reliable and reproducible method for incorporating this synthon into a proven quinazoline scaffold, paving the way for the development of novel targeted therapies. The principles and methodologies discussed can be readily adapted for the synthesis of a diverse library of inhibitors targeting various kinase families.

References

  • Zhang, J., et al. (2018). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 23(1), 139. Available at: [Link]

  • Barbosa, L. C. A., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 22-33. Available at: [Link]

  • Bridges, A. J., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. University of Southampton Institutional Repository. Available at: [Link]

  • Barlaam, B., et al. (2005). New Heterocyclic Analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as Potent and Selective c-Src Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5446-9. Available at: [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3033-3042. Available at: [Link]

  • Zhang, W., et al. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 20(1), 1599-1611. Available at: [Link]

  • RSC Publishing. (2024). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Advances. Available at: [Link]

  • Taha, E. A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(12), 4831. Available at: [Link]

  • Wang, W-X., et al. (2022). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmacologica Sinica, 43(11), 2977-2990. Available at: [Link]

  • Al-Warhi, T., et al. (2023). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies, 7(10), 785-802. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). PubMed Central. Available at: [Link]

  • MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • ResearchGate. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. ResearchGate. Available at: [Link]

Sources

The Strategic Application of 2-Chloro-5-fluoro-4-methoxyaniline in the Synthesis of Novel Kinase Inhibitors for Neurological and Oncological Indications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Anilino Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with high potency and selectivity is paramount. Substituted anilines are a cornerstone of drug discovery, serving as versatile building blocks for a wide array of biologically active molecules.[1] Among these, 2-Chloro-5-fluoro-4-methoxyaniline has emerged as a particularly valuable starting material in the development of targeted therapies, especially in the realm of kinase inhibitors. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methoxy group—provides a nuanced combination of steric and electronic properties that can be strategically exploited to achieve desired interactions with biological targets.[1]

This technical guide provides an in-depth exploration of the application of 2-Chloro-5-fluoro-4-methoxyaniline in the synthesis of neuroactive compounds, with a primary focus on its use in the development of epidermal growth factor receptor (EGFR) inhibitors. While traditionally associated with oncology, the intricate role of EGFR signaling in the central nervous system (CNS) presents a compelling rationale for the exploration of these compounds in the context of neurological disorders. This document will detail the chemical properties of 2-Chloro-5-fluoro-4-methoxyaniline, provide a step-by-step protocol for its incorporation into a pyrimidine-based kinase inhibitor scaffold, and discuss the broader implications for neuroactive compound development.

Physicochemical Properties and Safety Profile

Chemical Structure and Properties

PropertyValue
IUPAC Name 2-chloro-5-fluoro-4-methoxyaniline
CAS Number 677741-98-9
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol, methanol, and dimethylformamide (DMF)

Note: The user's original query for "2-Chloro-4-fluoro-5-methoxyaniline" did not correspond to a readily available chemical entity in major databases. Based on available literature and chemical supplier catalogs, this guide focuses on the isomeric and more widely documented compound, 2-Chloro-5-fluoro-4-methoxyaniline.

Safety and Handling

As with all substituted anilines, 2-Chloro-5-fluoro-4-methoxyaniline should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2] In case of skin or eye contact, rinse immediately with copious amounts of water.[2] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Application in Neuroactive Compound Synthesis: Targeting EGFR

The primary application of 2-Chloro-5-fluoro-4-methoxyaniline in the context of this guide is its use as a key building block in the synthesis of 2-(2,4,5-substituted-anilino)pyrimidine compounds. These molecules have been specifically designed as inhibitors of mutated forms of the epidermal growth factor receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. While its dysregulation is a well-established driver of various cancers, emerging evidence highlights its significance in the central nervous system, including roles in neurogenesis, synaptic plasticity, and the response to injury. Consequently, the development of CNS-penetrant EGFR inhibitors holds promise for the treatment of neurological disorders characterized by aberrant EGFR signaling.

The synthesis of these potent kinase inhibitors leverages the nucleophilic character of the amino group on the 2-Chloro-5-fluoro-4-methoxyaniline ring to displace a leaving group on a pyrimidine core. The specific substitutions on the aniline ring are crucial for achieving high-affinity binding to the kinase domain of EGFR.

Experimental Workflow for the Synthesis of a 2-(2-Chloro-5-fluoro-4-methoxyanilino)pyrimidine Intermediate

The following diagram outlines the general workflow for the synthesis of a key intermediate in the development of EGFR inhibitors, starting from 2-Chloro-5-fluoro-4-methoxyaniline.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Characterization A Weigh 2-Chloro-5-fluoro-4-methoxyaniline and Chlorinated Pyrimidine B Add Anhydrous Solvent (e.g., Dioxane or DMF) A->B C Add Acid Catalyst (e.g., p-Toluenesulfonic acid) B->C D Heat Reaction Mixture (e.g., 80-120 °C) C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F G Quench with Base (e.g., aq. NaHCO₃) F->G H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry Data J->K L Confirm Structure and Purity K->L

Figure 1. General workflow for the synthesis of a 2-(anilino)pyrimidine intermediate.
Detailed Protocol: Synthesis of a 2-(2-Chloro-5-fluoro-4-methoxyanilino)pyrimidine Derivative

This protocol is adapted from methodologies described in the patent literature for the synthesis of EGFR inhibitors.[3]

Materials:

  • 2-Chloro-5-fluoro-4-methoxyaniline (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • 1,4-Dioxane (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-fluoro-4-methoxyaniline (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq).

  • Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the aniline.

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated aqueous sodium bicarbonate to quench the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired 2-(2-Chloro-5-fluoro-4-methoxyanilino)-4-chloropyrimidine.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway and Mechanism of Action

The synthesized anilinopyrimidine acts as an ATP-competitive inhibitor of the EGFR kinase domain. The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition.

EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding ADP ADP Dimerization->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activation Anilinopyrimidine 2-(Anilino)pyrimidine Inhibitor Anilinopyrimidine->Dimerization Inhibition ATP ATP ATP->Dimerization Response Cellular Response (Proliferation, Survival) Downstream->Response

Figure 2. Inhibition of the EGFR signaling pathway by an anilinopyrimidine derivative.

Broader Implications for Neuroactive Compound Development

The strategic use of 2-Chloro-5-fluoro-4-methoxyaniline extends beyond the synthesis of EGFR inhibitors for oncology. The principles of kinase inhibition are broadly applicable to a range of therapeutic areas, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain, where various kinases play critical roles in disease pathology. The unique electronic and steric properties of this substituted aniline make it an attractive scaffold for the development of inhibitors targeting other kinases implicated in neurological disorders, such as Glycogen Synthase Kinase 3 (GSK-3), Cyclin-Dependent Kinase 5 (CDK5), and Leucine-Rich Repeat Kinase 2 (LRRK2).

Furthermore, the ability to fine-tune the physicochemical properties of the final compound by modifying the pyrimidine core or other parts of the molecule allows for the optimization of blood-brain barrier penetration, a critical factor for the efficacy of any CNS-targeted therapeutic.

Conclusion

2-Chloro-5-fluoro-4-methoxyaniline is a valuable and versatile building block in the synthesis of biologically active compounds, particularly kinase inhibitors. Its application in the development of EGFR inhibitors, as detailed in this guide, showcases a robust synthetic strategy that can be adapted to target other kinases relevant to both oncology and neurology. The continued exploration of this and other uniquely substituted anilines will undoubtedly contribute to the discovery of novel and effective therapies for a range of challenging diseases.

References

  • Finlay, G. J., et al. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. U.S. Patent No. 8,946,235 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Sigma-Aldrich. (2025, July 23). Safety Data Sheet for a related compound.
  • Thermo Fisher Scientific. (2024, March 25). Safety Data Sheet for a related compound.

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Application Notes & Protocols: 2-Chloro-4-fluoro-5-methoxyaniline as a Versatile Precursor for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-4-fluoro-5-methoxyaniline, a uniquely substituted aniline that serves as a powerful building block in modern organic and medicinal chemistry. We move beyond a simple recitation of facts to deliver a narrative grounded in mechanistic understanding and practical, field-tested insights. The specific electronic and steric properties conferred by the chloro, fluoro, and methoxy substituents render this molecule an ideal precursor for the regioselective synthesis of complex heterocyclic scaffolds.[1] This note will focus on its application in the construction of substituted quinolin-4-ones, a core motif in numerous pharmaceutical agents, via the Gould-Jacobs reaction.[2][3] A detailed, step-by-step protocol, complete with scientific rationale and workflow visualizations, is provided for researchers in drug discovery and process development.

Introduction: The Strategic Value of a Polysubstituted Aniline

In the landscape of synthetic chemistry, the strategic selection of starting materials is paramount. 2-Chloro-4-fluoro-5-methoxyaniline is not merely another aniline derivative; it is a carefully orchestrated scaffold designed for synthetic utility. Its value stems from the unique interplay of its substituents:

  • Amino Group (-NH₂): As the primary nucleophilic and directing center, the amino group is the launching point for cyclization cascades.

  • Methoxy Group (-OCH₃): This strong electron-donating group activates the aromatic ring, facilitating electrophilic cyclization reactions.

  • Halogen Substituents (-Cl, -F): The presence of chlorine and fluorine atoms introduces critical metabolic stability and modulates the lipophilicity and electronic nature of the final molecule.[4][5] These halogens also serve as synthetic handles for further functionalization via cross-coupling reactions and enhance binding affinity to biological targets.[1][6]

This combination makes 2-Chloro-4-fluoro-5-methoxyaniline a "privileged" building block, particularly for synthesizing kinase inhibitors and other targeted therapeutics where precise molecular architecture is key to efficacy and selectivity.[7][8]

Table 1: Physicochemical Properties of the Building Block
PropertyValueSource
IUPAC Name 2-chloro-5-fluoro-4-methoxyaniline[1]
CAS Number 677741-98-9[1]
Molecular Formula C₇H₇ClFNO[1]
Molecular Weight 175.59 g/mol [1]

Core Application: Synthesis of Quinolones via the Gould-Jacobs Reaction

The quinoline and 4-quinolinone scaffolds are ubiquitous in medicinal chemistry, forming the core of antibacterial, antimalarial, and anticancer agents.[3][6][9] The Gould-Jacobs reaction is a robust and classical method for constructing the 4-hydroxyquinoline ring system.[2][3] It proceeds via an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[2][10]

The substitution pattern of 2-Chloro-4-fluoro-5-methoxyaniline offers a distinct advantage in this reaction. The cyclization must occur at a position ortho to the amine. Since one ortho position is blocked by the chlorine atom, the reaction proceeds with absolute regioselectivity, yielding a single, highly functionalized quinolone isomer. This predictability is invaluable in complex synthetic campaigns.

Workflow Diagram: From Aniline to Quinolone

G cluster_0 PART A: Condensation cluster_1 PART B: Thermal Cyclization cluster_2 PART C: Hydrolysis & Decarboxylation A 2-Chloro-4-fluoro-5-methoxyaniline C Anilidomethylenemalonate Intermediate A->C Heat (e.g., 100-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 6-chloro-8-fluoro-7-methoxy- 4-oxo-1,4-dihydroquinoline-3-carboxylate C->D High Temp (e.g., 250°C) High-boiling solvent E 6-Chloro-8-fluoro-7-methoxy- 4-hydroxyquinoline (Final Product) D->E 1. NaOH (Saponification) 2. H⁺, Heat (Decarboxylation)

Caption: Overall synthetic workflow for the multi-step conversion.

Detailed Experimental Protocol

This protocol details the synthesis of 6-Chloro-8-fluoro-7-methoxy-4-hydroxyquinoline , a representative heterocyclic target.

Materials and Equipment
  • Reagents: 2-Chloro-4-fluoro-5-methoxyaniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether (or Dowtherm A), Ethanol, Hexane, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, reflux condenser, heating mantle with stirrer, thermometer, Buchner funnel, filtration apparatus, rotary evaporator, standard laboratory glassware.

Step-by-Step Methodology

Step 1: Synthesis of Diethyl 2-(((2-chloro-4-fluoro-5-methoxyphenyl)amino)methylene)malonate (Intermediate I)

  • To a 100 mL round-bottom flask, add 2-Chloro-4-fluoro-5-methoxyaniline (10.0 g, 56.9 mmol).

  • Add diethyl ethoxymethylenemalonate (13.5 g, 62.6 mmol, 1.1 equiv).

  • Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction mixture will become a homogenous melt, and ethanol is evolved as a byproduct.

  • Cool the reaction mixture to approximately 60 °C.

  • Slowly add hexane (50 mL) with vigorous stirring. The product will precipitate as a pale solid.

  • Cool the slurry to room temperature, then in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold hexane (2 x 20 mL), and dry under vacuum. This intermediate is typically of sufficient purity for the next step.

  • Scientific Rationale: This step is a vinylogous nucleophilic substitution where the aniline nitrogen attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol.[2] Using a slight excess of DEEM ensures complete consumption of the starting aniline. The precipitation with hexane effectively removes the non-polar starting materials and byproducts.

Step 2: Thermal Cyclization to Ethyl 6-chloro-8-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate II)

  • In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add diphenyl ether (100 mL). Heat the solvent to 250 °C.

  • In a separate beaker, dissolve the dried intermediate from Step 1 (e.g., ~18.0 g) in a minimum amount of warm diphenyl ether (~20 mL).

  • Add the solution of the intermediate dropwise to the hot diphenyl ether over 30 minutes. Maintain the temperature at 250 °C. Ethanol will distill off during the addition.

  • After the addition is complete, hold the reaction at 250 °C for an additional 30 minutes.

  • Allow the mixture to cool to below 100 °C.

  • Pour the warm mixture slowly into a beaker containing hexane (300 mL) with vigorous stirring. The cyclized product will precipitate.

  • Cool to room temperature, filter the solid, wash thoroughly with hexane (3 x 50 mL) to remove the high-boiling solvent, and dry under vacuum.

  • Scientific Rationale: This is the critical Gould-Jacobs cyclization step.[3] The high temperature is necessary to drive the intramolecular electrophilic aromatic substitution (a 6-pi electrocyclization) onto the aniline ring, followed by tautomerization to the more stable 4-oxo form.[2][10] Diphenyl ether serves as a non-reactive, high-boiling medium to achieve the required thermal energy.[3][11]

Step 3: Saponification and Decarboxylation to 6-Chloro-8-fluoro-7-methoxy-4-hydroxyquinoline (Final Product)

  • Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution (150 mL).

  • Heat the mixture to reflux (approx. 100-105 °C) for 2 hours. The solid will dissolve as the sodium salt of the carboxylate is formed.

  • Cool the solution to room temperature and filter to remove any insoluble impurities.

  • Transfer the filtrate to a clean flask and cool in an ice bath.

  • Slowly acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid with stirring. The carboxylic acid intermediate will precipitate.

  • Heat the acidified slurry to 90-100 °C for 1 hour to effect decarboxylation (vigorous gas evolution will be observed).

  • Cool the mixture to room temperature. Collect the final product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum at 60 °C.

  • Scientific Rationale: The first phase is a standard ester hydrolysis (saponification). The subsequent heating in an acidic medium protonates the carboxylate and provides the energy for decarboxylation, which proceeds readily due to the formation of a stable enol intermediate that tautomerizes to the final 4-hydroxyquinoline product.

Mechanistic Diagram: The Gould-Jacobs Cyclization

G I Anilidomethylenemalonate Intermediate II Ketene Intermediate (via 6-pi electrocyclization) I->II Heat (250°C) -EtOH III Cyclized Keto Ester II->III Intramolecular Acylation IV 4-Hydroxyquinoline Ester (Enol form) III->IV Tautomerization caption Key mechanistic steps in the high-temperature cyclization phase.

Caption: Key mechanistic steps in the high-temperature cyclization phase.

Conclusion and Future Scope

This application note demonstrates a robust and regioselective protocol for the synthesis of a highly substituted 4-hydroxyquinoline using 2-Chloro-4-fluoro-5-methoxyaniline. The principles outlined here are broadly applicable. By modifying the three-carbon partner in Step 1 (e.g., using diketones or other malonate derivatives), a diverse library of quinolines can be accessed.[12] Furthermore, this versatile aniline is a suitable precursor for other important heterocyclic cores, such as benzimidazoles, quinazolines, and through modern palladium-catalyzed methods, carbazoles and acridines.[13] The strategic placement of fluoro and chloro atoms provides a foundation for developing next-generation therapeutics with fine-tuned pharmacological profiles.

References

  • Zhang, X., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(18), 7173–7183.
  • Surry, D. S., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society, 132(32), 11114–11116.
  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. Organic Letters, 24(26), 4757–4762.
  • ResearchGate. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxyaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • PubMed. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Retrieved from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 2-chloro-5-fluoro-4-methoxyaniline. Retrieved from [Link]

  • Reddit. (2021, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxyaniline hydrochloride. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available at: [Link]

  • ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • ChemBK. (2024, April 9). 3-Amino-4-chloroanisole [2-Chloro-5-methoxyaniline]. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The Gould-Jacobs Reaction of 5-Aminoquinoxalinea. Retrieved from [Link]

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Topic: Strategic Execution of Suzuki-Miyaura Couplings with 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Preamble: Confronting a Formidable Coupling Partner

The Suzuki-Miyaura reaction stands as a titan in the world of carbon-carbon bond formation, prized for its functional group tolerance and operational simplicity.[1][2] Its application in pharmaceutical and materials science is extensive, often serving as a linchpin in the synthesis of complex molecular architectures.[2][3] This guide focuses on a particularly challenging yet valuable substrate: 2-Chloro-4-fluoro-5-methoxyaniline.

This molecule, with its unique trifecta of substituents, is a potent building block for novel chemical entities. However, its electronic properties present a significant hurdle for the standard Suzuki protocol. The aryl chloride bond is notoriously inert, and its reactivity is further diminished by the strong electron-donating effects of the aniline and methoxy groups.[4][5] This document provides a detailed exploration of the mechanistic challenges and presents robust, field-proven protocols to achieve successful and high-yielding couplings with this substrate.

The Core Challenge: Activating an Electron-Rich Aryl Chloride

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate catalytic cycle. The rate-determining step, particularly for chloroarenes, is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[5] For 2-Chloro-4-fluoro-5-methoxyaniline, the high electron density on the aromatic ring actively resists this step, demanding a highly active and specialized catalytic system.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][5][6] The base plays a critical role by activating the boronic acid into a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[1][7][8]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation Catalyst_regen Trans->Catalyst_regen Reductive Elimination ArCl Ar-Cl (2-Chloro-4-fluoro- 5-methoxyaniline) ArCl->Pd0 Oxidative Addition Boronic R-B(OH)₂ + Base Boronic->OxAdd Product Ar-R Catalyst_regen->Pd0 Catalyst Regeneration

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A Systematic Guide to Reaction Parameter Optimization

Success with a deactivated substrate like 2-Chloro-4-fluoro-5-methoxyaniline is not accidental; it is the result of deliberate and informed choices regarding each reaction component.

The Catalyst System: The Engine of the Reaction

Standard catalysts such as Pd(PPh₃)₄ are often ineffective for this transformation. The key is to employ a palladium center that is both highly electron-rich and sterically hindered.

  • Expertise & Experience: An electron-rich metal center is more nucleophilic and more readily donates electron density into the σ* orbital of the C-Cl bond, facilitating its cleavage during oxidative addition.[4][9] Bulky ligands promote the final reductive elimination step, accelerating catalyst turnover.[4]

  • Recommended Ligands:

    • Bulky Trialkylphosphines: Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) are excellent choices.

    • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for activating aryl chlorides.[5] Their unique structure creates a sterically demanding and highly electron-donating environment.

    • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors, even more so than many phosphines, making them highly effective for difficult couplings.[1][7]

  • Trustworthiness through Pre-catalysts: To ensure reproducibility and ease of handling, using commercially available, air-stable palladium pre-catalysts is highly recommended. Buchwald's G3 or G4 palladacycles, which generate the active Pd(0) species in situ, provide excellent activity.[10][11]

The Base: The Unsung Hero of Transmetalation

The base is not merely a proton scavenger; its interaction with the organoboron species is paramount.[8]

  • Causality: A stronger base can more effectively generate the reactive boronate complex, which is crucial when the subsequent transmetalation step might be slow. For substrates that are not base-sensitive, stronger bases often lead to higher yields and faster reactions.

  • Comparative Selection:

    • Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is strong enough for most challenging couplings but generally well-tolerated.

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results in difficult couplings due to its high basicity and the solubility of its salts in organic solvents.[11]

    • Potassium tert-butoxide (KOtBu): A very strong base that can be effective but may not be compatible with functional groups like esters.[12]

The Solvent System: Creating the Ideal Reaction Milieu

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Aqueous Biphasic Systems: Mixtures of an organic solvent with water are standard. Water is essential for dissolving the inorganic base (like K₃PO₄) and promoting the formation of the boronate.[4][13]

    • 1,4-Dioxane/Water: A classic and effective combination.[6][13]

    • 2-Methyltetrahydrofuran (2-MeTHF)/Water: A greener and often higher-performing alternative to THF or dioxane.[11]

    • Toluene/Water: Suitable for higher temperature reactions.

Data-Driven Recommendations

While specific literature on 2-Chloro-4-fluoro-5-methoxyaniline is sparse, extensive data from analogous electron-rich or ortho-substituted haloarenes provides a reliable roadmap.[11][14] The following table summarizes validated conditions for these challenging couplings, which serve as an excellent starting point.

ParameterRecommended System A (High Performance)Recommended System B (General Purpose)Rationale
Pd Pre-catalyst XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)G3 Pre-catalyst offers superior activity and stability for C-Cl activation.[5][10][11]
Ligand (Not needed for G3 pre-catalyst)SPhos (4.5 mol%)SPhos is a robust, electron-rich biarylphosphine ligand ideal for difficult couplings.[6]
Base Cs₂CO₃ (2.0 equiv.)K₃PO₄ (2.0 equiv.)Cs₂CO₃ often enhances rates for deactivated chlorides.[11] K₃PO₄ is a reliable and cost-effective choice.[6]
Boronic Acid/Ester 1.2 - 1.5 equiv.1.2 - 1.5 equiv.A slight excess drives the reaction to completion.
Solvent 2-MeTHF / H₂O (5:1)1,4-Dioxane / H₂O (5:1)2-MeTHF can offer improved yields over traditional ethers.[11] Dioxane is a well-established solvent.[13]
Temperature 90 - 110 °C90 - 110 °CElevated temperature is required to overcome the activation energy of the C-Cl bond.
Concentration 0.1 - 0.3 M0.1 - 0.3 MStandard concentration range for efficient reaction kinetics.

Detailed Experimental Protocol

This protocol utilizes a robust Buchwald pre-catalyst system designed for high performance with challenging substrates.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Assemble & Dry Glassware Setup Setup Under Inert Atmosphere (N₂ or Ar) Start->Setup AddSolids Add Aryl Chloride, Boronic Acid, Base, and Pre-catalyst Setup->AddSolids AddLiquids Add Degassed Solvents via Syringe AddSolids->AddLiquids Heat Heat Reaction to 90-110 °C with Vigorous Stirring AddLiquids->Heat Monitor Monitor Progress via TLC / LC-MS Heat->Monitor Cooldown Cool to Room Temperature Monitor->Cooldown Upon Completion Workup Aqueous Work-up: Dilute, Quench, Extract Cooldown->Workup Dry Dry Organic Layer & Concentrate Workup->Dry Purify Purify via Flash Column Chromatography Dry->Purify End End: Characterize Pure Product Purify->End

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Reagents and Equipment
  • Reactants: 2-Chloro-4-fluoro-5-methoxyaniline, Aryl/Heteroaryl boronic acid or pinacol ester.

  • Catalyst: XPhos Pd G3 (or similar Buchwald pre-catalyst).

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), finely powdered.

  • Solvents: Anhydrous 1,4-Dioxane or 2-MeTHF, and Degassed Deionized Water.

  • Equipment: Schlenk flask or sealed vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), syringes, needles.

Step-by-Step Methodology
  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-fluoro-5-methoxyaniline (1.0 equiv.), the desired boronic acid (1.3 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Inerting: Seal the flask, and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Briefly open the flask under a positive pressure of inert gas and add the XPhos Pd G3 pre-catalyst (0.02 equiv., 2 mol%).

  • Solvent Addition: Add degassed 2-MeTHF and degassed water (e.g., in a 5:1 ratio to achieve a 0.2 M concentration with respect to the aniline) via syringe. The mixture should be thoroughly degassed by bubbling argon through the sealed reaction mixture for 10-15 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously overnight (12-18 hours).

  • Monitoring: After cooling to room temperature, take a small aliquot to check for completion by TLC or LC-MS analysis.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Base is not sufficiently strong or soluble.1. Use a fresh, high-quality pre-catalyst.2. Ensure rigorous degassing of all solvents and the final reaction mixture.3. Switch to a stronger base (e.g., K₃PO₄ to Cs₂CO₃) and ensure it is finely powdered.
Dehalogenation of Starting Material 1. Presence of water/protons reacting with the Pd-H species.2. Boronic acid instability.1. Use anhydrous solvents (if water is not required for the specific base).2. Use the corresponding boronic pinacol (BPin) ester, which is more stable.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.2. Catalyst system promotes this side reaction.1. Improve degassing procedure.2. Screen alternative ligands or catalyst systems; sometimes lowering the temperature can mitigate this.

Conclusion

The Suzuki-Miyaura coupling of 2-Chloro-4-fluoro-5-methoxyaniline is a challenging but achievable transformation. Success is predicated on overcoming the high activation barrier of the C-Cl bond. This is accomplished by moving beyond traditional catalysts and employing modern, highly active systems featuring bulky, electron-rich ligands, often in the form of robust palladacycle pre-catalysts. By carefully selecting the catalyst, base, and solvent system as outlined in this guide, researchers can reliably access a diverse range of biaryl and heteroaryl aniline structures for applications in drug discovery and beyond.

References

  • Wikipedia. Suzuki reaction. [Link]

  • The Journal of Organic Chemistry. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Koei Chemical Co., Ltd. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]

  • ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]

  • The Buchwald Research Group. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Semantic Scholar. 3-Indolylphosphines as ligand for palladium in Suzuki–Miyaura coupling reaction of chloroarenes: substituent effects. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ResearchGate. The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with... [Link]

  • Organic Syntheses Procedure. Benzenamine, 2-fluoro-4-methoxy. [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. Suzuki coupling reaction of 3-haloanisole with various phenylboronic... [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Pharmaffiliates. CAS No : 2401-24-3 | Product Name : 2-Chloro-5-methoxyaniline. [Link]

  • PubChem. 2-Chloro-4-methoxyaniline. [Link]

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a robust and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This cross-coupling reaction has fundamentally transformed the synthesis of arylamines, which are critical structural motifs in a vast range of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its broad substrate scope and tolerance for diverse functional groups have cemented its role as an essential tool for drug development professionals and academic researchers alike.[1]

This guide provides a detailed examination and field-proven protocols for a particularly relevant transformation: the amination of 2-Chloro-4-fluoro-5-methoxyaniline. This substrate presents a common challenge in medicinal chemistry—an electron-rich aryl chloride. Aryl chlorides are often preferred starting materials due to their lower cost and wider availability, but their inherent stability and the strength of the C-Cl bond make them challenging coupling partners.[2][4] The successful amination of this substrate requires a nuanced understanding of catalyst systems and reaction parameters, which this document aims to provide.

Mechanistic Rationale: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that dictates the selection of each reaction component.[1][5][6]

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 2-Chloro-4-fluoro-5-methoxyaniline.[2] This step, which forms a Pd(II) intermediate, is often the rate-determining step for challenging substrates like aryl chlorides.[7] The use of bulky, electron-rich phosphine ligands is crucial here, as they promote the reactivity of the palladium center, facilitating the cleavage of the strong C-Cl bond.[2]

  • Amine Coordination & Deprotonation: The incoming amine nucleophile coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.[8] The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive that it causes degradation of the substrate or catalyst.[9]

  • Reductive Elimination: This is the final, product-forming step. The newly formed C-N bond is created as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs cluster_outputs pd0 Active Catalyst L₂Pd(0) oa_complex Oxidative Addition Complex (L)₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex (L)₂Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product (Ar-NR¹R²) amido_complex->product salt [Base-H]⁺X⁻ amido_complex->salt aryl_halide Ar-X (2-Chloro-4-fluoro-5-methoxyaniline) aryl_halide->oa_complex amine HNR¹R² (Amine Coupling Partner) amine->amido_complex base Base (e.g., NaOtBu) base->amido_complex

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Data-Driven Approach

The success of coupling an electron-rich aryl chloride hinges on the judicious selection of four key parameters: palladium source/ligand, base, solvent, and temperature. For a substrate like 2-Chloro-4-fluoro-5-methoxyaniline, a systematic approach to optimization is recommended.

Parameter Selection Rationale & Expert Insights
Palladium Source & Ligand Challenge: Overcoming the high bond energy of the C-Cl bond.[2] Solution: Modern catalyst systems are essential. While simple sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, they must be paired with a highly effective ligand.[2] Ligand Choice: Bulky, electron-rich biarylphosphine ligands are the industry standard for this transformation. They accelerate both the oxidative addition and reductive elimination steps.[10] Recommendation: XPhos , RuPhos , or BrettPhos are excellent starting points.[2] For enhanced convenience and air stability, consider using pre-formed catalysts like XPhos Pd G3/G4 .[5][10] These "precatalysts" readily form the active Pd(0) species under the reaction conditions.[10]
Base Challenge: The base must be strong enough to deprotonate the amine without causing side reactions or degrading the substrate. Solution: Strong, sterically hindered bases are preferred. Primary Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings due to its high basicity (pKaH ≈ 19) and poor nucleophilicity.[2][5] Alternative for Sensitive Substrates: If the coupling partner contains base-sensitive functional groups (e.g., esters), weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may necessitate higher catalyst loadings or temperatures.[5][6]
Solvent Challenge: The solvent must solubilize all components and remain inert under the reaction conditions.[5] Solution: Anhydrous, aprotic solvents are standard. Recommendation: Toluene and 1,4-dioxane are the most commonly used solvents and generally provide excellent results.[2][11] Tetrahydrofuran (THF) is also a viable option.[4] Caution: Avoid chlorinated solvents (e.g., chloroform, DCM) and coordinating solvents like acetonitrile or pyridine, as they can inhibit the catalyst by binding to the palladium center.[5]
Temperature Challenge: Balancing reaction rate with potential thermal degradation. Solution: Reaction temperature is highly dependent on the other parameters. Recommendation: A typical starting point is between 80-110 °C .[2][5] Reactions using stronger bases like NaOtBu may proceed at the lower end of this range, while those with weaker bases like K₃PO₄ may require higher temperatures to achieve a reasonable rate.[5]
Hypothetical Optimization Data

The following table illustrates a potential optimization screen for the coupling of 2-Chloro-4-fluoro-5-methoxyaniline with morpholine.

Entry Catalyst System (2 mol%) Base (1.4 equiv) Solvent Temp (°C) Yield (%) *
1Pd₂(dba)₃ / XPhosNaOtBuToluene10092
2Pd₂(dba)₃ / RuPhosNaOtBuToluene10095
3XPhos Pd G3NaOtBuToluene10096
4XPhos Pd G3K₃PO₄Toluene11075
5XPhos Pd G3NaOtBuDioxane10094
6XPhos Pd G3NaOtBuToluene8081

*Yields are hypothetical, determined by LC-MS analysis, and intended for illustrative purposes.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of 2-Chloro-4-fluoro-5-methoxyaniline with a secondary amine (e.g., morpholine).

Materials & Equipment:

  • 2-Chloro-4-fluoro-5-methoxyaniline (1.0 mmol, 1.0 equiv)

  • Amine coupling partner (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk flask or reaction vial with a septum cap

  • Magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup and purification

Figure 2. Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere):

    • Place an oven-dried Schlenk flask containing a magnetic stir bar on a Schlenk line or inside a glovebox.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition:

    • Under a positive pressure of inert gas, quickly add the sodium tert-butoxide, the palladium precatalyst, and the 2-Chloro-4-fluoro-5-methoxyaniline to the flask.

    • If the amine coupling partner is a solid, add it at this stage. If it is a liquid, it will be added after the solvent.

  • Solvent and Amine Addition:

    • Add anhydrous toluene (5 mL) via a syringe through the septum.

    • If the amine is a liquid, add it via syringe at this point.

    • Briefly degas the resulting slurry by bubbling inert gas through it for 5-10 minutes.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the mixture vigorously to ensure proper mixing, as the inorganic base is not fully soluble.[5]

  • Monitoring:

    • Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
No or Low Conversion 1. Inactive catalyst.1. Use a fresh bottle of catalyst/precatalyst. Ensure proper inert atmosphere technique.[4]
2. Insufficiently anhydrous conditions.2. Use freshly dried solvent. Ensure all glassware is rigorously dried.
3. Poor quality base.3. Use a fresh bottle of NaOtBu; it can degrade upon exposure to air/moisture.
Hydrodehalogenation The aryl chloride is reduced to an arene.1. This can occur if the amine is too hindered or not nucleophilic enough.
(C-Cl bond replaced by C-H)2. Try a different, more electron-rich ligand (e.g., switch from XPhos to RuPhos).
3. Lower the reaction temperature slightly.
Formation of Diarylamine The product aniline reacts with another molecule of aryl chloride.1. This is more common with primary amines. Use a slight excess of the amine (1.2-1.5 equiv).
(if coupling with a primary amine)2. Consider using an ammonia surrogate like benzophenone imine, followed by hydrolysis.[6][12]

Conclusion

The Buchwald-Hartwig amination of 2-Chloro-4-fluoro-5-methoxyaniline is a highly feasible and scalable reaction, provided that a rational, mechanism-based approach is employed. The key to success lies in utilizing modern, bulky biarylphosphine ligands in conjunction with a strong, non-nucleophilic base and anhydrous conditions. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently execute this powerful transformation, enabling the efficient synthesis of valuable arylamine building blocks for pharmaceutical and materials science applications.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]

  • DeepMatter. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Scriven, E. F. V., & Ramsden, C. A. (Eds.). (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Modern Methods in Heterocyclic Chemistry. [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Magano, J. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

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Protocol for N-acylation of 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Acylation of 2-Chloro-4-fluoro-5-methoxyaniline

Authored by: Gemini, Senior Application Scientist
Publication Date: January 3, 2026

Introduction: The Strategic Importance of N-Acylated Anilines in Drug Discovery

N-acylated aniline derivatives are cornerstone structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic N-acylation of highly functionalized anilines, such as 2-chloro-4-fluoro-5-methoxyaniline, is a critical transformation for generating advanced intermediates in the synthesis of complex molecules, including targeted therapies like tyrosine kinase inhibitors. For instance, this aniline core is a key building block in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[1][2]

The electronic nature of 2-chloro-4-fluoro-5-methoxyaniline presents a unique synthetic challenge. The presence of electron-withdrawing halogen substituents (chloro and fluoro) decreases the nucleophilicity of the amino group, making it less reactive towards acylation.[3] This reduced reactivity necessitates carefully optimized protocols to achieve high yields and purity. This guide provides a robust, field-proven protocol for the N-acylation of this specific substrate, explains the rationale behind the procedural choices, and offers a comprehensive troubleshooting framework.

Reaction Principle and Mechanistic Rationale

The N-acylation of 2-chloro-4-fluoro-5-methoxyaniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).

Mechanism with an Acyl Chloride:

  • Nucleophilic Attack: The amino group attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom.[4] This step is crucial as it neutralizes the hydrogen chloride (HCl) generated in the reaction. Without a base, the HCl would protonate the starting aniline, forming an unreactive anilinium salt and halting the reaction.[4]

The decreased nucleophilicity of the aniline due to the electron-withdrawing effects of the halogens makes the initial nucleophilic attack the rate-limiting step. Therefore, using a highly reactive acylating agent, such as an acyl chloride, is often preferred over a less reactive anhydride.[3]

Caption: General mechanism of N-acylation using an acyl chloride.

Detailed Experimental Protocol: N-Chloroacetylation

This protocol details the N-acylation using chloroacetyl chloride, a common and highly reactive acylating agent that installs a useful chemical handle for further synthetic modifications.[5]

Materials and Reagents
Reagent/MaterialM.Wt. ( g/mol )Amount (mmol)EquivalentsQuantity
2-Chloro-4-fluoro-5-methoxyaniline175.5910.01.01.76 g
Chloroacetyl Chloride112.9411.01.10.78 mL (1.24 g)
Triethylamine (TEA)101.1915.01.52.09 mL
Dichloromethane (DCM), Anhydrous---50 mL
Saturated Aqueous NaHCO₃ Solution---2 x 30 mL
Brine (Saturated Aqueous NaCl Solution)---30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---~5 g
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-fluoro-5-methoxyaniline (1.76 g, 10.0 mmol).

  • Dissolution & Inert Atmosphere: Add anhydrous dichloromethane (50 mL) and stir to dissolve the aniline. Seal the flask with a septum and establish a nitrogen or argon atmosphere.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the highly reactive acyl chloride.[6]

  • Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the cooled solution via syringe.

  • Acylating Agent Addition: Add chloroacetyl chloride (0.78 mL, 11.0 mmol) dropwise over 10-15 minutes using a syringe. Maintain the temperature at 0 °C during the addition. A precipitate of triethylamine hydrochloride may form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 30 mL of deionized water.

  • Work-up - Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove any excess acid and then with brine (30 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, N-(2-chloro-4-fluoro-5-methoxyphenyl)-2-chloroacetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.[3]

Experimental Workflow

Experimental_Workflow start Start setup 1. Dissolve Aniline in Anhydrous DCM start->setup cool 2. Cool to 0 °C (Ice Bath) setup->cool add_base 3. Add Triethylamine cool->add_base add_acyl 4. Add Chloroacetyl Chloride (Dropwise at 0 °C) add_base->add_acyl react 5. Warm to RT Stir for 2-4h add_acyl->react monitor 6. Monitor by TLC react->monitor monitor->react Incomplete workup 7. Aqueous Work-up (H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete dry 8. Dry (Na₂SO₄) & Concentrate workup->dry purify 9. Purify (Recrystallization or Chromatography) dry->purify product Final Product purify->product

Caption: Workflow for N-acylation of 2-chloro-4-fluoro-5-methoxyaniline.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Insufficient Reactivity: The aniline is deactivated. The acylating agent (if using an anhydride) may not be reactive enough.[3] Incomplete Reaction: Insufficient reaction time or temperature. Reagent Degradation: Acyl chloride may have hydrolyzed due to moisture.Increase Reactivity: Use a more reactive acylating agent like an acyl chloride.[3] Forcing Conditions: Increase the reaction temperature or prolong the reaction time. Use Fresh Reagents: Ensure the acyl chloride is fresh or newly distilled. Use anhydrous solvents.
Incomplete Reaction Poor Nucleophilicity: The electron-withdrawing groups on the aniline slow the reaction. Steric Hindrance: The ortho-chloro substituent provides some steric hindrance.Add a Catalyst: For less reactive acylating agents (like anhydrides), add a catalytic amount (0.1 eq) of 4-(Dimethylaminopyridine) (DMAP). DMAP forms a highly reactive N-acylpyridinium intermediate.[3] Use a Stronger Base: A stronger, non-nucleophilic base can be used to fully deprotonate a portion of the aniline, increasing its nucleophilicity.
Side Product Formation Di-acylation: Although unlikely for this deactivated aniline, it's a theoretical possibility with excess acylating agent. Reaction with Solvent: Some acylating agents can react with certain solvents.Control Stoichiometry: Use only a slight excess (1.05-1.1 eq) of the acylating agent. Choose Inert Solvent: Use non-reactive, aprotic solvents like DCM, THF, or acetonitrile.[8]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Hazards:

    • Aniline Derivatives: Are toxic and can be absorbed through the skin.[9] Handle with care.

    • Acyl Chlorides: Are corrosive, lachrymatory, and react violently with water. Handle with extreme caution and use dry glassware and syringes.

    • Triethylamine: Is flammable and has a strong, unpleasant odor.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

References

  • BenchChem. (2025).
  • Briault, A., et al. (1972). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B.
  • NINGBO INNO PHARMCHEM CO.,LTD.
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  • Google Patents. (2014).
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  • Vedantu. What is the action of the following reagents on aniline? Acetic anhydride.
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: A Robust Protocol for the N-acylation of 5,6-Difluorobenzo[d]thiazol-2-amine.
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  • Reddit. (2025).

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Application Notes and Protocols for the Development of Novel Anticancer Agents from 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of novel anticancer agents, utilizing 2-Chloro-4-fluoro-5-methoxyaniline as a key starting material. We present a rationale for the design of a novel quinazoline-based kinase inhibitor, a detailed synthetic protocol, and a suite of in vitro and in vivo assays for the pharmacological evaluation of the synthesized compound. This guide is intended to provide both the conceptual framework and the practical, step-by-step methodologies necessary for researchers in the field of oncology drug discovery.

Introduction: The Rationale for 2-Chloro-4-fluoro-5-methoxyaniline in Anticancer Drug Design

The pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The strategic selection of starting materials is critical to the successful development of new therapeutic candidates. 2-Chloro-4-fluoro-5-methoxyaniline is a highly functionalized aniline derivative that presents a unique combination of electronic and steric properties, making it an attractive scaffold for the synthesis of targeted anticancer agents.[1]

The presence of a chlorine atom, a fluorine atom, and a methoxy group on the aniline ring offers several advantages:

  • Modulation of Physicochemical Properties: The halogen and methoxy substituents can fine-tune the lipophilicity, metabolic stability, and pKa of the aniline nitrogen. This is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the final compound.

  • Versatile Synthetic Handle: The aniline functional group is a key nucleophile in a variety of reactions, enabling the construction of diverse heterocyclic scaffolds known to possess anticancer activity.

  • Potential for Enhanced Biological Activity: The specific substitution pattern can influence the binding affinity and selectivity of the resulting molecule for its biological target.[1] The presence of halogen and methoxy groups can enhance interactions with biological targets, potentially modulating enzyme activity or receptor functions.[1]

This application note will focus on the development of a novel quinazoline-based kinase inhibitor, a class of drugs that has seen significant success in cancer therapy. The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.

Safety and Handling of 2-Chloro-4-fluoro-5-methoxyaniline

As a substituted aniline, 2-Chloro-4-fluoro-5-methoxyaniline and its derivatives should be handled with appropriate safety precautions.

Hazard Identification:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Causes skin and eye irritation.[4]

  • May cause respiratory irritation.[4]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]

  • Avoid breathing dust, fumes, or vapors.[2]

  • Store in a tightly sealed container in a cool, dry place.[4]

First Aid Measures:

  • In case of skin contact: Wash off immediately with plenty of soap and water.[3]

  • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[4]

  • If inhaled: Move to fresh air.[3]

  • If swallowed: Rinse mouth with water and seek medical advice.[3]

Always consult the material safety data sheet (MSDS) for the specific compound before use.[2][3][4][5][6]

Synthesis of a Novel Quinazoline-Based Kinase Inhibitor

This section details the synthetic route for a novel, hypothetical quinazoline-based kinase inhibitor, designated Q-CFM-1 , from 2-Chloro-4-fluoro-5-methoxyaniline. The design of Q-CFM-1 is based on the well-established 4-anilinoquinazoline scaffold, known to be effective in inhibiting tyrosine kinases such as EGFR and VEGFR.[7][8][9][10]

Synthetic Scheme

Synthesis_Scheme A 2-Chloro-4-fluoro-5-methoxyaniline B Intermediate 1 (N-(2-Chloro-4-fluoro-5-methoxyphenyl)formamide) A->B Formic acid, reflux C Intermediate 2 (6-Chloro-8-fluoro-7-methoxyquinazolin-4(3H)-one) B->C Formamide, 180 °C D Intermediate 3 (4,6-Dichloro-8-fluoro-7-methoxyquinazoline) C->D SOCl2, cat. DMF, reflux E Q-CFM-1 (N-(3-ethynylphenyl)-6-chloro-8-fluoro-7-methoxyquinazolin-4-amine) D->E 3-Ethynylaniline, i-PrOH, reflux

Caption: Synthetic route for the novel kinase inhibitor Q-CFM-1.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of N-(2-Chloro-4-fluoro-5-methoxyphenyl)formamide (Intermediate 1)

  • To a solution of 2-Chloro-4-fluoro-5-methoxyaniline (1.0 eq) in a round-bottom flask, add formic acid (10 eq).

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield Intermediate 1.

Step 2: Synthesis of 6-Chloro-8-fluoro-7-methoxyquinazolin-4(3H)-one (Intermediate 2)

  • A mixture of Intermediate 1 (1.0 eq) and formamide (15 eq) is heated at 180 °C for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and water is added.

  • The resulting precipitate is filtered, washed with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain Intermediate 2.

Step 3: Synthesis of 4,6-Dichloro-8-fluoro-7-methoxyquinazoline (Intermediate 3)

  • A mixture of Intermediate 2 (1.0 eq) in thionyl chloride (10 eq) is treated with a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction mixture is heated to reflux for 3 hours.

  • After completion, the excess thionyl chloride is removed under reduced pressure.

  • The residue is co-evaporated with toluene to remove any remaining traces of thionyl chloride.

  • The crude product is purified by column chromatography on silica gel to afford Intermediate 3.

Step 4: Synthesis of N-(3-ethynylphenyl)-6-chloro-8-fluoro-7-methoxyquinazolin-4-amine (Q-CFM-1)

  • To a solution of Intermediate 3 (1.0 eq) in isopropanol, add 3-ethynylaniline (1.1 eq).

  • Heat the reaction mixture to reflux for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • The precipitated solid is collected by filtration, washed with cold isopropanol, and then with diethyl ether.

  • Dry the product under vacuum to yield the final compound, Q-CFM-1.

Pharmacological Evaluation of Q-CFM-1

This section outlines the protocols for the in vitro and in vivo evaluation of the newly synthesized compound, Q-CFM-1, for its potential anticancer activity.

In Vitro Assays

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies A In Vitro Kinase Assay (e.g., against EGFR, VEGFR-2) B Cell Viability Assay (e.g., MTT on cancer cell lines) A->B Potent compounds advance C Apoptosis Assay (Annexin V/PI Staining) B->C Active compounds advance D Cell Cycle Analysis (Propidium Iodide Staining) B->D

Caption: Workflow for the in vitro evaluation of Q-CFM-1.

4.1.1. In Vitro Kinase Inhibition Assay

This assay determines the ability of Q-CFM-1 to inhibit the activity of specific protein kinases, such as EGFR and VEGFR-2. A common method is a fluorescence-based assay.[11][12][13][14][15][16]

Protocol:

  • Prepare a reaction buffer containing the kinase, a biotinylated peptide substrate, and ATP.

  • Add varying concentrations of Q-CFM-1 to the reaction mixture in a 384-well plate.

  • Incubate the plate at 30 °C for 1 hour to allow the kinase reaction to proceed.

  • Stop the reaction by adding a solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Incubate for 1 hour at room temperature to allow for antibody binding.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

4.1.2. Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of Q-CFM-1 on cancer cell lines.[14][17]

Protocol:

  • Seed cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Q-CFM-1 for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

4.1.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines if the cytotoxic effect of Q-CFM-1 is due to the induction of apoptosis.[18][19][20][21]

Protocol:

  • Treat cancer cells with Q-CFM-1 at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

4.1.4. Cell Cycle Analysis

This assay investigates the effect of Q-CFM-1 on the cell cycle progression of cancer cells.[22][23][24][25][26]

Protocol:

  • Treat cancer cells with Q-CFM-1 at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells with PBS and treat with RNase A.

  • Stain the cells with propidium iodide (PI).

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

To evaluate the antitumor efficacy of Q-CFM-1 in a living organism, a human tumor xenograft model in immunodeficient mice is utilized.[1][27][28][29][30]

Protocol:

  • Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of athymic nude mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into a vehicle control group and a treatment group (receiving Q-CFM-1).

  • Administer Q-CFM-1 (e.g., intraperitoneally or orally) at a predetermined dose and schedule.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treated group to the control group.

Data Presentation

Quantitative data from the pharmacological evaluation should be presented in a clear and concise manner.

Table 1: In Vitro Activity of Q-CFM-1

AssayTarget/Cell LineIC50 (µM)
Kinase InhibitionEGFR[Insert Value]
VEGFR-2[Insert Value]
Cell ViabilityA549[Insert Value]
HCT116[Insert Value]

Table 2: Effect of Q-CFM-1 on Apoptosis and Cell Cycle

Cell LineTreatment% Apoptotic Cells% G0/G1% S% G2/M
A549Control[Insert Value][Insert Value][Insert Value][Insert Value]
Q-CFM-1 (IC50)[Insert Value][Insert Value][Insert Value][Insert Value]

Targeted Signaling Pathway

The hypothetical kinase inhibitor Q-CFM-1 is designed to target receptor tyrosine kinases such as EGFR and VEGFR-2, which are crucial components of signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival QCFM1 Q-CFM-1 QCFM1->EGFR Inhibition QCFM1->VEGFR2 Inhibition

Caption: Targeted signaling pathways of the novel kinase inhibitor Q-CFM-1.

Conclusion

This application note provides a detailed framework for the development of novel anticancer agents from 2-Chloro-4-fluoro-5-methoxyaniline. By leveraging the unique properties of this starting material and employing a rational drug design approach, it is possible to synthesize potent and selective kinase inhibitors. The provided protocols for synthesis and pharmacological evaluation offer a comprehensive guide for researchers to advance their drug discovery programs. The successful development of compounds like the hypothetical Q-CFM-1 could lead to new and effective therapies for cancer patients.

References

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

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  • Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D. Jr, Laster, W. R. Jr, Simpson-Herren, L., & Griswold, D. P. Jr. (1992). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. Contributions to oncology, 42, 1–22.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

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  • Al-Suwaidan, I. A., Ahmed, E. I., Al-Abdullah, E. S., A-Mohsin, M. A., & El-Emam, A. A. (2016). Bioassays for anticancer activities. Saudi Pharmaceutical Journal, 24(5), 537–545.
  • Vena, F., D'Incalci, M., & Mantovani, A. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 976882.
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  • Popgeorgiev, N. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Darzynkiewicz, Z., & Juan, G. (2001). Analysis of Cell Cycle by Flow Cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5.
  • Ziganshin, R. H., Gafurov, M. R., & Rizvanov, A. A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in bioengineering and biotechnology, 8, 321.
  • EurekAlert!. (2020, May 21). Cell-culture based test systems for anticancer drug screening. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. A. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC advances, 13(28), 19163–19183.
  • Al-Omary, F. A. M., Abou-Seri, S. M., El-Kerdawy, A. M., & Ali, A. A. M. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules (Basel, Switzerland), 28(7), 3025.
  • Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246–275.
  • Sharma, A., & Kumar, R. (2022). Synthesis of series of quinazoline analogues as protein kinase inhibitors. Journal of the Indian Chemical Society, 99(10), 100701.
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Application Notes & Protocols: Investigating the Biological Activity of 2-Chloro-4-fluoro-5-methoxyaniline Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted anilines represent a cornerstone scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. The 2-chloro-4-fluoro-5-methoxyaniline core, with its unique electronic and steric properties, serves as a promising starting point for the synthesis of novel kinase inhibitors. The chloro and fluoro substituents can modulate physicochemical properties like pKa and lipophilicity, while the aniline moiety provides a critical hydrogen bonding motif for interaction with the hinge region of kinase ATP-binding sites.[1] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the biological activity of derivatives built upon this scaffold. We present a logical workflow, from broad cytotoxicity screening to specific enzymatic and cellular assays, designed to characterize their potential as targeted therapeutic agents. Detailed, field-proven protocols are provided for key assays, alongside an explanation of the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[][3] Kinase inhibitors function by blocking the ATP-binding site of these enzymes, thereby preventing the phosphorylation of downstream substrates and halting the propagation of oncogenic signals.[][4] The aniline scaffold is a privileged structure in this context, capable of forming key hydrogen bonds with the "hinge region" of the kinase domain, a critical anchor point for many inhibitors.[1]

Derivatives of 2-chloro-4-fluoro-5-methoxyaniline are hypothesized to target several key oncogenic kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overexpression or mutation drives proliferation in various epithelial cancers.[3][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[6][7]

  • Breakpoint Cluster Region-Abelson (Bcr-Abl): A constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[8][9][10]

This document outlines the necessary protocols to screen and characterize novel derivatives against these and other relevant kinase targets.

Recommended In Vitro Biological Evaluation Workflow

A systematic, multi-tiered approach is essential for efficiently evaluating novel compounds. The workflow should progress from broad cellular effects to specific, mechanism-of-action studies.

G cluster_0 Primary Screening cluster_1 Mechanistic Investigation cluster_2 Downstream Analysis A Compound Synthesis (2-Chloro-4-fluoro-5-methoxyaniline Derivatives) B Protocol 1: General Cytotoxicity Screening (e.g., MTT Assay) A->B Test Compounds C Protocol 2: Biochemical Kinase Inhibition Assay (Determine Enzymatic IC50) B->C Active Compounds (IC50 < 10 µM) D Protocol 3: Cellular Receptor Binding Assay (Confirm Target Engagement) C->D Potent Inhibitors (IC50 < 1 µM) F Selectivity Profiling (Kinase Panel Screen) C->F E Western Blot Analysis (Phospho-protein levels) D->E

Caption: Recommended workflow for evaluating 2-chloro-4-fluoro-5-methoxyaniline derivatives.

Protocol 1: General Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell population by 50% (IC₅₀). This is a primary screen to identify biologically active compounds.[11][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[13] Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Materials:

  • Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer, HCT116 for colorectal cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis & Presentation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Table 1: Sample Data Presentation for Cytotoxicity Screening

Compound ID Target Cell Line Incubation Time (h) IC₅₀ (µM)
Derivative-01 A549 48 5.2
Derivative-02 A549 48 12.8

| Gefitinib (Control) | A549 | 48 | 0.8 |

Protocol 2: Biochemical Kinase Inhibition Assay

Objective: To directly measure the ability of a test compound to inhibit the enzymatic activity of a purified recombinant kinase and determine its enzymatic IC₅₀.

Principle: This assay measures the phosphorylation of a specific substrate by a kinase in the presence of ATP. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method. A reduction in signal in the presence of the inhibitor indicates enzymatic inhibition.[4][14]

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Specific peptide or protein substrate

  • ATP

  • Assay buffer (specific to the kinase)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • White, opaque 96-well or 384-well plates

  • Microplate reader (luminescence/fluorescence)

Step-by-Step Methodology:

  • Prepare Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of the kinase and a separate solution of the substrate/ATP mix in assay buffer.

  • Pre-incubation with Inhibitor: Add 5 µL of the diluted test compound (or vehicle control) to the wells of the assay plate. Add 5 µL of the kinase solution to each well.

    • Rationale: This step allows the inhibitor to bind to the enzyme's active site before the reaction is initiated, which is crucial for accurately measuring the potency of competitive and non-competitive inhibitors.[14]

  • Initiate Reaction: Add 10 µL of the substrate/ATP mixture to each well to start the enzymatic reaction. The final ATP concentration should be close to its Km value for the kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Stop and Detect: Stop the reaction and measure the remaining kinase activity by adding the detection reagent according to the manufacturer's protocol. This often involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Acquisition: Read the plate on a microplate reader (luminescence or fluorescence).

Data Analysis & Presentation:

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the enzymatic IC₅₀.

Table 2: Sample Data for Kinase Inhibition

Compound ID Target Kinase Enzymatic IC₅₀ (nM)
Derivative-01 EGFR 85
Derivative-01 VEGFR-2 1250

| Erlotinib (Control) | EGFR | 15 |

Protocol 3: Cellular Receptor Binding Assay

Objective: To confirm that the compound interacts with its intended target in a cellular environment.

Principle: A competitive binding assay measures the ability of an unlabeled test compound to displace a labeled ligand (e.g., radiolabeled or fluorescently tagged) from its receptor on the surface of intact cells or in membrane preparations.[15][16] A decrease in the signal from the labeled ligand indicates that the test compound is binding to the same site.[17]

Step-by-Step Methodology (Conceptual):

  • Cell/Membrane Preparation: Culture cells overexpressing the target receptor or prepare membrane fractions from these cells.

  • Assay Setup: In a 96-well plate, combine the cell/membrane preparation with a fixed, low concentration (at or below the Kd) of a high-affinity labeled ligand.

  • Competition: Add increasing concentrations of the unlabeled test compound. Include controls for total binding (labeled ligand only) and non-specific binding (labeled ligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound ligand from the free ligand. For membrane preps, this is typically done by rapid filtration through a glass fiber filter.[16] For whole cells, this involves washing steps.

  • Quantification: Measure the amount of bound labeled ligand using a suitable instrument (e.g., scintillation counter for radioligands, fluorescence plate reader).

Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log of the test compound concentration.

  • Determine the IC₅₀ (concentration of test compound that displaces 50% of the labeled ligand) and calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[18]

Key Signaling Pathways for Context

Understanding the downstream effects of kinase inhibition is crucial. The following diagrams illustrate the signaling cascades targeted by these inhibitors.

A. EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Aniline Derivative Inhibitor->EGFR Blocks ATP Site RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Nucleus->Proliferation

Caption: Simplified EGFR signaling cascade and the point of inhibition.[][5][19]

B. VEGFR Signaling Pathway

G VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg RAS_MAPK RAS-MAPK Pathway VEGFR2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT Inhibitor Aniline Derivative Inhibitor->VEGFR2 Blocks ATP Site PKC PKC PLCg->PKC PKC->RAS_MAPK Endothelial Endothelial Cell: Survival, Proliferation, Migration, Permeability RAS_MAPK->Endothelial PI3K_AKT->Endothelial Angiogenesis Angiogenesis Endothelial->Angiogenesis

Caption: Key pathways in VEGF-mediated angiogenesis and the point of inhibition.[6][20]

C. Bcr-Abl Signaling Pathway

G BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Inhibitor Aniline Derivative Inhibitor->BCR_ABL Blocks ATP Site Proliferation Uncontrolled Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: Major downstream pathways activated by the Bcr-Abl oncoprotein.[8][10][21]

References

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]

  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 21(7), 741–754. [Link]

  • Duffy, A. M., Bouchier-Hayes, D. J., & Harmey, J. H. (2013). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Angiogenesis, 16(4), 613-623. [Link]

  • Melo-Hanchuk, T. D., & Ruela-de-Sousa, R. R. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(2), 925. [Link]

  • Melincovici, C. S., Boșca, A. B., Șușman, S., Mărginean, M., Mihu, C., Istrate, M., Moldovan, I. M., Roman, A. L., & Mihu, C. M. (2018). Vascular Endothelial Growth Factor (VEGF) - Key Factor in Normal and Pathological Angiogenesis. Romanian Journal of Morphology and Embryology, 59(2), 455–467. [Link]

  • Siddiqui, S., & Ali, A. (2017). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. [Link]

  • Weisberg, E., Manley, P. W., Cowan-Jacob, S. W., Hochhaus, A., & Griffin, J. D. (2007). Second generation inhibitors of Bcr-Abl for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature Reviews Cancer, 7(5), 345–356. [Link]

  • Donato, N. J., Wu, J. Y., Stapley, J., Lin, H., Arlinghaus, R., & Talpaz, M. (2004). Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood, 104(11), 290. [Link]

  • Stacker, S. A., & Achen, M. G. (2006). The VEGF signaling pathway in cancer: the road ahead. Cancer, 107(6), 1168–1177. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target. Nature, 438(7070), 967–974. [Link]

  • Steelman, L. S., Pohnert, S. C., Shelton, J. G., Franklin, R. A., Bertrand, F. E., & McCubrey, J. A. (2004). JAK/STAT, Raf/MEK/ERK, PI3K/Akt, and BCR-ABL in cell cycle progression and leukemogenesis. Leukemia, 18(2), 189–218. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Fancelli, D., Moll, J., Varasi, M., & Vianello, P. (2006). BCR-ABL inhibitors in chronic myeloid leukemia: process chemistry and biochemical profile. Current Medicinal Chemistry, 13(28), 3373-3394. [Link]

  • Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Liu, Y., & Yang, C. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52943. [Link]

  • Mondal, S., & Roy, D. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(5), 1017-1025. [Link]

  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets, 8(11), 1279-1291. [Link]

  • Laug, L., & Zang-Diehl, L. (2018). Receptor–ligand binding assays: Technologies and Applications. Drug Discovery Today: Technologies, 28, 29-37. [Link]

  • ResearchGate. (2021). How do you determine whether a small molecule is a substrate or an inhibitor of an enzyme?. ResearchGate. [Link]

  • Appretech Scientific Limited. (n.d.). 2-chloro-5-fluoro-4-methoxyaniline. Appretech Scientific Limited. [Link]

  • Brear, P., et al. (2020). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ACS Medicinal Chemistry Letters, 11(7), 1409-1415. [Link]

  • Georg, G. I., & Pomerantz, W. C. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(6), 5088. [Link]

  • da Cunha, L. C., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 111-122. [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 26(16), 4991. [Link]

  • Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. [Link]

  • Kato, S., et al. (1993). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Chemical & Pharmaceutical Bulletin, 41(4), 699-706. [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. Journal of the Korean Chemical Society, 55(1), 94-100. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-5-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key intermediate. The following question-and-answer format directly addresses specific issues to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable synthetic routes for 2-Chloro-4-fluoro-5-methoxyaniline, and how do they influence the impurity profile?

There are two primary synthetic pathways to obtain 2-Chloro-4-fluoro-5-methoxyaniline, each with a distinct set of potential impurities. The choice of route often depends on the availability and cost of starting materials.

Route A: Chlorination of a Substituted Aniline

This route typically begins with a commercially available substituted aniline, such as 4-fluoro-3-methoxyaniline. The key step is the regioselective chlorination of the aromatic ring.

Route B: Reduction of a Nitroaromatic Precursor

This common industrial approach involves the synthesis of a nitroaromatic intermediate, 2-chloro-4-fluoro-5-nitroanisole, followed by the reduction of the nitro group to form the desired aniline.

The impurity profile is intrinsically linked to the chosen route. Route A is prone to isomeric impurities from the chlorination step, while Route B's impurities often stem from the initial nitration and subsequent reduction steps.

Diagram of Synthetic Pathways

Potential Synthetic Routes for 2-Chloro-4-fluoro-5-methoxyaniline cluster_A Route A cluster_B Route B A1 4-Fluoro-3-methoxyaniline A2 Chlorination (e.g., NCS, SO2Cl2) A1->A2 A3 2-Chloro-4-fluoro-5-methoxyaniline A2->A3 B1 3-Chloro-4-fluoroanisole B2 Nitration (HNO3/H2SO4) B1->B2 B3 2-Chloro-4-fluoro-5-nitroanisole B2->B3 B4 Reduction (e.g., Fe/HCl, H2/Pd-C) B3->B4 B5 2-Chloro-4-fluoro-5-methoxyaniline B4->B5

Caption: Overview of two primary synthetic routes.

Q2: During the chlorination of 4-fluoro-3-methoxyaniline (Route A), I'm observing multiple product spots on my TLC. What are these likely to be?

When chlorinating 4-fluoro-3-methoxyaniline, the directing effects of the existing substituents (amino, fluoro, and methoxy groups) can lead to the formation of several regioisomers. The amino and methoxy groups are ortho, para-directing, while the fluoro group is also an ortho, para-director, albeit a deactivating one.

Common Impurities from Chlorination:

Impurity NameStructureFormation Rationale
Desired Product: 2-Chloro-4-fluoro-5-methoxyanilineC7H7ClFNOChlorination at the position ortho to the amino group and para to the methoxy group.
Isomeric Impurity: 6-Chloro-4-fluoro-3-methoxyanilineC7H7ClFNOChlorination at the other position ortho to the amino group.
Di-chlorinated Impurity C7H6Cl2FNOOver-chlorination of the aromatic ring.

Troubleshooting Steps:

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often a milder and more selective chlorinating agent compared to sulfuryl chloride (SO2Cl2) or chlorine gas, which can help minimize the formation of di-chlorinated byproducts.[1]

  • Reaction Temperature: Lowering the reaction temperature can enhance the regioselectivity of the chlorination, favoring the formation of the thermodynamically more stable product.

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the chlorinating agent to avoid over-chlorination.

  • Purification: These positional isomers often have very similar physical properties, making separation challenging. High-performance liquid chromatography (HPLC) or careful column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) is typically required.[2]

Q3: My final product from the reduction of 2-chloro-4-fluoro-5-nitroanisole (Route B) is discolored and shows multiple impurities. What could be the cause?

The reduction of a nitroaromatic compound is a critical step that can introduce several impurities if not properly controlled. The discoloration (often reddish or brownish) is a common sign of incomplete reduction or the presence of oxidative side products.

Common Impurities from Nitro Group Reduction:

Impurity NameStructureFormation Rationale
Unreacted Starting Material: 2-Chloro-4-fluoro-5-nitroanisoleC7H5ClFNO3Incomplete reaction.
Nitroso Intermediate: 2-Chloro-4-fluoro-5-nitrosoanisoleC7H5ClFNO2Partial reduction of the nitro group.
Hydroxylamino Intermediate: N-(2-Chloro-4-fluoro-5-methoxyphenyl)hydroxylamineC7H7ClFNO2Partial reduction of the nitro group.
Dehalogenated Impurity: 4-Fluoro-3-methoxyanilineC7H8FNOReductive removal of the chlorine atom.
Azo/Azoxy Compounds (C7H6ClFNO)2Dimerization of nitroso or hydroxylamino intermediates.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (H₂/Pd-C): Generally a clean and efficient method. Ensure the catalyst is active and not poisoned. The reaction conditions (pressure, temperature, and solvent) should be optimized.

    • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): A robust and cost-effective method. Ensure a sufficient excess of the metal and acid is used to drive the reaction to completion. The workup is crucial to remove metal salts.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the complete disappearance of the starting material and intermediates.

  • Inert Atmosphere: For catalytic hydrogenations, ensure the system is properly purged with an inert gas (like nitrogen or argon) before introducing hydrogen to prevent side reactions.

  • Purification: Purification can often be achieved by recrystallization from a suitable solvent system. If isomeric impurities from the preceding nitration step are present, column chromatography may be necessary.

Diagram of Nitro Group Reduction and Side Reactions

Impurities in Nitro Group Reduction Start 2-Chloro-4-fluoro-5-nitroanisole Nitroso Nitroso Intermediate Start->Nitroso Partial Reduction Dehalogenated Dehalogenated Impurity Start->Dehalogenated Side Reaction Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Further Reduction Azo Azo/Azoxy Impurities Nitroso->Azo Dimerization Product 2-Chloro-4-fluoro-5-methoxyaniline Hydroxylamino->Product Complete Reduction Hydroxylamino->Azo Dimerization

Caption: Potential impurities from the reduction step.

Q4: How can I control the regioselectivity of the nitration of 3-chloro-4-fluoroanisole to minimize isomeric impurities?

The nitration of substituted benzenes is a classic example of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the existing substituents. In 3-chloro-4-fluoroanisole, we have:

  • Methoxy group (-OCH₃): Strongly activating, ortho, para-directing.

  • Fluoro group (-F): Deactivating, but ortho, para-directing.

  • Chloro group (-Cl): Deactivating, but ortho, para-directing.

The powerful activating and directing effect of the methoxy group will dominate. The nitration will primarily occur at positions ortho and para to the methoxy group.

Potential Isomeric Impurities from Nitration:

Impurity NameStructureFormation Rationale
Desired Precursor: 2-Chloro-4-fluoro-5-nitroanisoleC7H5ClFNO3Nitration at the position ortho to the methoxy group and para to the fluoro group.
Isomeric Impurity: 5-Chloro-4-fluoro-2-nitroanisoleC7H5ClFNO3Nitration at the other position ortho to the methoxy group.

Troubleshooting and Optimization:

  • Nitrating Agent and Conditions: The choice of nitrating agent and reaction conditions can influence the ortho/para ratio. A standard mixture of nitric acid and sulfuric acid is commonly used. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate and improve selectivity.[3][4]

  • Solvent Effects: The solvent can play a role in the regioselectivity of nitration. While often performed in the nitrating acid mixture, exploring different solvent systems could potentially alter the isomer ratio.[3]

  • Purification of the Nitroaromatic Intermediate: It is often more practical to purify the nitroaromatic intermediate before the reduction step. The difference in polarity between the isomers may be more pronounced at this stage, facilitating separation by column chromatography or fractional crystallization.

Q5: What are the recommended analytical methods for identifying and quantifying impurities in the synthesis of 2-Chloro-4-fluoro-5-methoxyaniline?

A robust analytical strategy is crucial for ensuring the quality of your final product. A combination of chromatographic and spectroscopic techniques is recommended.

Recommended Analytical Techniques:

TechniqueApplicationKey Considerations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of isomers and non-volatile impurities.Reversed-phase HPLC with a C18 column is a good starting point. A mobile phase gradient of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) is often effective for separating anilines. UV detection is standard.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities, residual solvents, and confirmation of isomer structures.Anilines are amenable to GC analysis. The mass spectrometer provides valuable structural information for unambiguous peak identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of non-volatile impurities and reaction intermediates.Provides molecular weight information for unknown peaks in the HPLC chromatogram, aiding in their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and identification of major impurities.¹H, ¹³C, and ¹⁹F NMR are all valuable. ¹⁹F NMR can be particularly useful for identifying and quantifying fluorine-containing isomers.

Experimental Protocol: General HPLC Method for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

This method should be optimized for your specific impurity profile to achieve adequate resolution between the main peak and all impurities.

References

  • Chromatography Forum. (2006). Method Development: anilines and positional isomers. [Online] Available at: [Link]

  • Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. [Online] Available at: [Link]

  • ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Online] Available at: [Link]

  • ACS Publications. (n.d.). Metal–Organic Framework MIL-101(Cr) for High-Performance Liquid Chromatographic Separation of Substituted Aromatics. [Online] Available at: [Link]

  • ResearchGate. (2025). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. [Online] Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Online] Available at: [Link]

  • ResearchGate. (2025). Effect of solvents on regioselectivity of anisole nitration. [Online] Available at: [Link]

  • National Institutes of Health. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Online] Available at: [Link]

Sources

Technical Support Center: Purification of 2-Chloro-4-fluoro-5-methoxyaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-4-fluoro-5-methoxyaniline. Recrystallization is a powerful technique for purification, but its success hinges on a nuanced understanding of the compound's properties and a systematic approach to troubleshooting. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Chloro-4-fluoro-5-methoxyaniline?

A1: Impurities in crude 2-Chloro-4-fluoro-5-methoxyaniline typically originate from the synthetic route. Common synthesis involves steps like nitration, reduction, and halogenation.[1][2] Consequently, impurities may include:

  • Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.

  • Regioisomers: Isomers with the chloro, fluoro, or methoxy groups at different positions on the aniline ring. These can be particularly challenging to separate due to similar physical properties.[3]

  • Oxidation Byproducts: Anilines are susceptible to air oxidation, which often results in highly colored impurities, causing the crude product to appear dark brown, red, or even black.[4][5]

  • Residual Solvents and Reagents: Solvents or leftover reagents from the reaction workup.

Q2: My crude 2-Chloro-4-fluoro-5-methoxyaniline is dark brown. Will this affect my recrystallization?

A2: Yes, significant discoloration is a clear indicator of oxidized impurities.[5] These impurities can become trapped in the crystal lattice of your product, leading to off-color crystals and lower purity. It is highly recommended to perform a decolorization step using activated charcoal during the recrystallization procedure.[6]

Q3: Is there a known "best" solvent for recrystallizing 2-Chloro-4-fluoro-5-methoxyaniline?

A3: While no single solvent is universally cited as "best" without experimental trial, an excellent starting point for substituted anilines is a mixed-solvent system of an alcohol and water, such as ethanol/water or isopropanol/water.[4] The principle is to dissolve the compound in a minimal amount of the hot "good" solvent (the alcohol) and then add the hot "poor" solvent (water) dropwise until the solution is saturated (just cloudy). A small addition of the hot "good" solvent will clarify it again before cooling. This method offers fine control over solubility. Alternatively, single solvents like toluene or ethyl acetate may work well.[7] A systematic solvent screening is always the most rigorous approach.

Q4: How can I confirm the purity of my recrystallized product?

A4: The most common and reliable methods are:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that is elevated compared to the crude, impure material.[8]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can resolve the purified compound from any remaining impurities.[9]

  • Spectroscopy: NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides definitive structural confirmation and can be used to detect and quantify impurities if they are present at levels above ~0.1%.[9]

Solvent Selection Guide

Choosing the right solvent is the most critical step in recrystallization. The ideal solvent should dissolve the solute completely when hot but poorly when cold. Since specific solubility data for 2-Chloro-4-fluoro-5-methoxyaniline is not widely published, the following table provides guidance based on the principles of "like dissolves like" and the properties of structurally similar halogenated anilines.[10]

Solvent Polarity Boiling Point (°C) Expected Solubility Behavior & Rationale
Water High100Poor. The compound is largely non-polar despite the amine group. Unlikely to be a good single solvent but excellent as an anti-solvent in a mixed system.[7]
Ethanol High (Protic)78Good. Often effective for anilines. Likely to show high solubility when hot and significantly lower solubility when cold. A primary candidate for a single or mixed-solvent system.[4]
Isopropanol Medium82Good. Similar to ethanol, it is a strong candidate. Its slightly higher boiling point can sometimes improve solubility characteristics.
Toluene Low111Promising. The aromatic nature of toluene is compatible with the aniline ring. Good potential for a significant solubility difference between hot and cold states.
Hexanes / Heptanes Low~69 / ~98Poor. The compound's polarity is likely too high for good solubility even when hot. Can be used as an anti-solvent with a more polar solvent like ethyl acetate.[7]
Ethyl Acetate Medium77Good. A versatile solvent that may dissolve the compound well. The solubility difference between hot and cold needs to be experimentally verified.
Acetone Medium56Potentially Too Good. Acetone is a strong solvent and may dissolve the compound too well even at room temperature, leading to poor recovery. Its low boiling point offers less of a temperature gradient.[11]

Detailed Step-by-Step Recrystallization Protocol

This protocol provides a robust starting point for the purification of 2-Chloro-4-fluoro-5-methoxyaniline.

Experimental Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_decolorize Decolorization (Optional) cluster_crystallize Crystallization & Isolation crude 1. Place Crude Solid in Erlenmeyer Flask add_solvent 2. Add Minimal Hot Solvent (e.g., Ethanol) crude->add_solvent dissolve 3. Heat Gently to Dissolve add_solvent->dissolve add_carbon 4. Add Activated Carbon (if solution is colored) dissolve->add_carbon If colored cool_slow 7. Cool Slowly to Room Temperature dissolve->cool_slow If colorless heat_briefly 5. Heat Briefly & Mix add_carbon->heat_briefly hot_filter 6. Perform Hot Gravity Filtration heat_briefly->hot_filter hot_filter->cool_slow ice_bath 8. Cool in Ice Bath to Maximize Yield cool_slow->ice_bath vac_filter 9. Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash 10. Wash with Ice-Cold Solvent vac_filter->wash dry 11. Dry Crystals Under Vacuum wash->dry pure_xtal Pure Product dry->pure_xtal

Caption: Standard workflow for recrystallization.

  • Dissolution: Place the crude 2-Chloro-4-fluoro-5-methoxyaniline in an appropriately sized Erlenmeyer flask. In a separate flask, heat your chosen primary solvent (e.g., ethanol) to a gentle boil. Add the minimum amount of hot solvent to the crude solid with swirling until it just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute mass). Swirl the mixture and gently reheat to boiling for 2-5 minutes.[6]

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization in the funnel.[8]

  • Crystallization (Slow Cooling): If using a mixed-solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot, clear filtrate until a faint cloudiness persists. Add a few more drops of the primary solvent to redissolve this and achieve a saturated solution. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[12]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the recovery of your compound.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[12]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of 2-Chloro-4-fluoro-5-methoxyaniline.

Troubleshooting Decision Tree

G start Problem Encountered oiling_out Compound 'Oiled Out' as a liquid start->oiling_out no_crystals No Crystals Formed Upon Cooling start->no_crystals low_yield Poor Crystal Yield start->low_yield colored_crystals Crystals are Colored start->colored_crystals sol_oil1 Cause: Cooling too fast or high impurity level. oiling_out->sol_oil1 sol_nocrys1 Cause: Too much solvent used or solution is supersaturated. no_crystals->sol_nocrys1 sol_lowyield1 Cause: Too much solvent, incomplete cooling, or washing with warm solvent. low_yield->sol_lowyield1 sol_color1 Cause: Adsorbed or included oxidized impurities. colored_crystals->sol_color1 sol_oil2 Solution 1: Reheat to dissolve oil, add more primary solvent (10-20%), and cool very slowly (insulate flask). sol_oil1->sol_oil2 sol_oil3 Solution 2: Change to a lower boiling point solvent system. sol_oil1->sol_oil3 sol_nocrys2 Solution 1: Boil off some solvent to increase concentration and re-cool. sol_nocrys1->sol_nocrys2 sol_nocrys3 Solution 2: Scratch inner wall of flask with a glass rod at the meniscus. sol_nocrys1->sol_nocrys3 sol_nocrys4 Solution 3: Add a 'seed crystal' of the pure compound. sol_nocrys1->sol_nocrys4 sol_lowyield2 Action: Ensure minimal hot solvent was used. Cool in ice bath for >20 min. Wash crystals ONLY with ice-cold solvent. sol_lowyield1->sol_lowyield2 sol_color2 Action: Re-dissolve crystals and repeat recrystallization, including a step with activated charcoal before hot filtration. sol_color1->sol_color2

Caption: Decision tree for common recrystallization problems.

Q: My compound "oiled out" instead of forming crystals. What happened and what should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[13] This typically happens for two main reasons:

  • The boiling point of the solvent is higher than the melting point of your compound (or the melting point of the impure mixture).[14]

  • The solution is too concentrated, causing the compound to precipitate out of solution too quickly at a temperature where it is still molten.[15]

  • Solution 1: Re-dissolve and Dilute. Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation. Then, allow the solution to cool much more slowly. You can insulate the flask by placing it in a beaker of hot water and letting both cool together.[15]

  • Solution 2: Change Solvents. If the problem persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point and repeat the procedure.

  • Solution 3: Add Seed Crystals. If oiling out happens during the cooling phase, sometimes adding seed crystals to the still-warm, clear solution can initiate crystallization before the oiling-out temperature is reached.[16]

Q: The solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?

A: This is a common problem that indicates either the solution is not saturated (too much solvent was used) or it is a stable supersaturated solution that requires a nucleation event to begin crystallization.

  • Solution 1: Reduce Solvent Volume. The most likely cause is using too much solvent.[15] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.

  • Solution 2: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[15]

  • Solution 3: Seeding. If you have a small amount of the pure compound, add a tiny crystal (a "seed crystal") to the cold solution. This provides a template for other molecules to crystallize upon.[15]

Q: My final yield is very low. What are the likely causes?

A: A low yield can result from several procedural errors:

  • Using excess solvent: This is the most common cause, as a significant amount of your product will remain dissolved in the mother liquor even when cold.[15]

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a portion of your product. Ensure your filtration apparatus is pre-heated.

  • Washing with too much or warm solvent: Washing the collected crystals with an excessive amount of cold solvent, or with solvent that is not ice-cold, will dissolve some of your product.[12]

  • Incomplete crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Recrystallization - Procedure. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • Unknown Source. (n.d.). RECRYSTALLISATION.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxyaniline. Retrieved from [Link]

  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-chloro-4-fluoroaniline. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • ACS Publications. (2016, December 21). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved from [Link]

  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
  • NIH National Library of Medicine. (n.d.). Synthesis of Substituted Isatins. Retrieved from [Link]

  • LATENT SEMANTICS. (2025, July 31). Substituted aniline: Significance and symbolism. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020126819A1 - Process for preparing substituted anilines.

Sources

Technical Support Center: Purifying 2-Chloro-4-fluoro-5-methoxyaniline with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Chloro-4-fluoro-5-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during the purification of this substituted aniline. The aniline functional group, coupled with its halogen and methoxy substituents, presents a unique set of properties that require careful consideration for successful chromatographic separation. This guide is structured to address specific issues in a question-and-answer format, grounded in the principles of chromatography and field-proven experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 2-Chloro-4-fluoro-5-methoxyaniline.

Question 1: My 2-Chloro-4-fluoro-5-methoxyaniline is streaking or "tailing" on the TLC plate and the column. How can I get sharp, well-defined bands?

Answer:

Peak tailing is a common issue when purifying amines like anilines on silica gel.[1][2] The root cause is the interaction between the basic lone pair of electrons on the nitrogen atom of the aniline and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-uniform elution, resulting in a "tailing" effect.

Here are several strategies to mitigate this issue:

  • Addition of a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) is a common choice. Typically, adding 0.1-1% triethylamine to your eluent system will neutralize the acidic sites on the silica gel, preventing the strong interaction with your aniline and leading to sharper peaks.[3]

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[1]

  • Deactivated Silica Gel: You can also deactivate the silica gel by treating it with a solution of your eluent containing a base (like triethylamine) before packing the column.[3]

Question 2: I'm having trouble getting good separation between my desired product and a closely-eluting impurity. What can I do to improve the resolution?

Answer:

Improving resolution between two closely-eluting compounds requires optimizing the selectivity of your chromatographic system. Here's a systematic approach:

  • Fine-tune your Mobile Phase:

    • Solvent Strength: If the Rf values of your compound and the impurity are too high (e.g., > 0.5) on the TLC plate, decrease the polarity of your mobile phase. This will increase the retention time on the column and allow for better separation. Conversely, if the Rf values are too low, a slight increase in polarity might be necessary.

    • Solvent System: Instead of just varying the ratio of a two-solvent system (e.g., hexane/ethyl acetate), try introducing a third solvent with a different polarity or selectivity. For example, adding a small amount of dichloromethane or acetone could alter the interactions with your compounds and improve separation.

  • Optimize Column Parameters:

    • Column Dimensions: A longer and narrower column will generally provide better resolution but will also increase the elution time and the amount of solvent required.[4]

    • Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh) can lead to higher separation efficiency.

  • Gradient Elution: If you have multiple impurities with a wide range of polarities, a gradient elution can be highly effective. Start with a less polar mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your product and then the more polar impurities.

Question 3: My compound seems to have decomposed on the column. I'm getting a low yield and multiple new spots on the TLC of my fractions. What happened?

Answer:

Compound decomposition on silica gel is a possibility, especially with sensitive molecules.[1] The acidic nature of silica can catalyze degradation reactions. Here’s how to troubleshoot this:

  • Test for Stability: Before running a large-scale column, perform a simple stability test. Dissolve a small amount of your crude product in a solvent, spot it on a TLC plate, and let it sit for a few hours. Then, elute the plate and see if any new spots have appeared. This will indicate if your compound is unstable on silica.[1]

  • Deactivate the Silica: As mentioned for tailing, neutralizing the silica with a base like triethylamine can also prevent acid-catalyzed decomposition.[3]

  • Minimize Contact Time: A faster flow rate (flash chromatography) will reduce the time your compound spends on the column, minimizing the opportunity for degradation.

  • Alternative Adsorbents: If your compound is highly acid-sensitive, consider using a more inert stationary phase like Florisil or Celite.[1]

Frequently Asked Questions (FAQs)

This section covers more general questions about setting up the column chromatography for 2-Chloro-4-fluoro-5-methoxyaniline.

Question 4: What is a good starting point for a mobile phase to purify 2-Chloro-4-fluoro-5-methoxyaniline?

Answer:

A good starting point for developing a mobile phase is to use Thin Layer Chromatography (TLC).[5][6] A common and effective solvent system for many organic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[6]

  • TLC Analysis: Prepare several TLC chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). Spot your crude reaction mixture on the TLC plates and develop them.[7]

  • Target Rf Value: The ideal mobile phase will give your desired compound an Rf value of approximately 0.2-0.3.[3] This generally provides good separation and a reasonable elution time from the column. An Rf in this range ensures that the compound interacts sufficiently with the stationary phase to be separated from impurities but not so strongly that it takes an excessive amount of solvent to elute.

Question 5: How much silica gel should I use for my column?

Answer:

The amount of silica gel depends on the amount of crude material you need to purify and the difficulty of the separation. A general rule of thumb is to use a silica gel to crude material ratio of 30:1 to 100:1 by weight.

  • Easy Separation (large ΔRf): If the TLC shows a large separation between your product and impurities, a ratio of 30:1 to 50:1 may be sufficient.

  • Difficult Separation (small ΔRf): For closely eluting compounds, a higher ratio of 100:1 or even more may be necessary to achieve good separation.

Question 6: What is the difference between dry loading and wet loading my sample onto the column, and which one should I use?

Answer:

Both dry and wet loading are methods to apply your sample to the column, and the choice depends on the solubility of your crude product.

  • Wet Loading: In this method, you dissolve your crude product in a minimum amount of the mobile phase (or a slightly more polar solvent) and carefully pipette it onto the top of the column.[8] This is a quick and easy method if your compound is readily soluble in the mobile phase.

  • Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is the preferred method.[8] To do this, dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (about 2-3 times the weight of your crude product), and then evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[8] Dry loading often results in a more uniform application of the sample and can lead to better separation.

Question 7: How do I visualize the spots on the TLC plate if my compound is not colored?

Answer:

Since 2-Chloro-4-fluoro-5-methoxyaniline is likely a colorless compound, you will need a method to visualize the spots on the TLC plate.

  • UV Light: Most commercial TLC plates contain a fluorescent indicator that glows under UV light (typically at 254 nm). Aromatic compounds like your target molecule will absorb UV light and appear as dark spots on the glowing background.[6]

  • Staining: If your compound is not UV-active, you can use a chemical stain. Common stains include:

    • Potassium Permanganate (KMnO4): This stain reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.

    • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause the iodine vapor to adsorb to the organic compounds, making them appear as brownish spots.

    • Vanillin or Ceric Ammonium Molybdate (CAM) Stains: These are general-purpose stains that, upon heating, react with a wide variety of organic compounds to produce colored spots.

Experimental Workflow and Data Presentation

Table 1: Example TLC Solvent System Development
Hexane:Ethyl Acetate RatioRf of 2-Chloro-4-fluoro-5-methoxyanilineObservations
9:10.65Too high, poor separation from non-polar impurities.
8:20.45Getting closer, separation is improving.
7:3 0.30 Optimal for column chromatography.
6:40.15Too low, will lead to long elution times.
Experimental Protocol: Flash Column Chromatography
  • Mobile Phase Selection: Based on TLC analysis (aim for an Rf of ~0.3), prepare an adequate volume of the chosen solvent system (e.g., 7:3 hexane:ethyl acetate with 0.5% triethylamine).

  • Column Packing:

    • Select an appropriately sized column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column, tapping gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude 2-Chloro-4-fluoro-5-methoxyaniline in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution process by spotting every few fractions on a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-Chloro-4-fluoro-5-methoxyaniline.

Diagram 1: Troubleshooting Flowchart for Poor Separation

PoorSeparation start Poor Separation Observed check_rf Is the Rf of the target compound between 0.2 and 0.3? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_overloading Is the column overloaded? check_rf->check_overloading Yes rf_too_high Rf > 0.3: Decrease Polarity (Increase non-polar solvent ratio) adjust_polarity->rf_too_high rf_too_low Rf < 0.2: Increase Polarity (Increase polar solvent ratio) adjust_polarity->rf_too_low re_run_tlc Re-run TLC rf_too_high->re_run_tlc rf_too_low->re_run_tlc re_run_tlc->check_rf reduce_load Reduce Sample Load or Increase Column Size check_overloading->reduce_load Yes check_solvent_system Try a different solvent system? check_overloading->check_solvent_system No end Improved Separation reduce_load->end new_solvents Introduce a third solvent (e.g., DCM, Acetone) check_solvent_system->new_solvents Yes gradient_elution Consider Gradient Elution check_solvent_system->gradient_elution No new_solvents->end gradient_elution->end

Caption: A decision-making flowchart for troubleshooting poor separation in column chromatography.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). Available from: [Link]

  • uHPLCs. 5 Troubleshooting Common HPLC Column Problems and Solutions. (2024-05-05). Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • Operachem. TLC-Thin Layer Chromatography. (2024-02-24). Available from: [Link]

  • PubMed. Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides. Available from: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. (2022-08-23). Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

Sources

Troubleshooting low yields in the synthesis of 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-5-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. My insights are drawn from extensive experience in synthetic organic chemistry and process optimization. The core philosophy of this guide is to explain the "why" behind each step, fostering a deeper understanding that empowers you to adapt and overcome challenges in your own laboratory setting.

Troubleshooting Guide: Tackling Low Yields

Low yields in multi-step organic syntheses are a common frustration. In the case of 2-Chloro-4-fluoro-5-methoxyaniline, the challenges often lie in the delicate balance of reactivity and selectivity required to install the substituents on the aniline ring. This section addresses specific problems you might be encountering.

Question 1: My initial chlorination of the aniline precursor is non-selective, leading to a mixture of isomers and a low yield of the desired 2-chloro product. What's going wrong?

Answer:

This is a classic regioselectivity challenge. The directing effects of the substituents on your starting aniline determine the position of electrophilic chlorination. If you are starting with an aniline derivative, the powerful activating and ortho-, para-directing nature of the amino group can lead to multiple chlorinated products.

Underlying Cause & The Fix:

  • Over-activation by the Amino Group: The lone pair of electrons on the nitrogen atom strongly activates the aromatic ring, making it highly susceptible to electrophilic attack at multiple positions.

  • Solution: Amine Protection. To temporarily reduce the activating effect of the amino group and direct the chlorination, you should protect it. A common and effective strategy is to convert the aniline to an acetanilide. The acetyl group is still an ortho-, para-director, but it is less activating than the amino group, which allows for more controlled reactions.

Experimental Protocol: Acetanilide Formation

  • Dissolve your starting aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution, keeping the temperature between 25-35°C.

  • Heat the reaction mixture to approximately 90°C and maintain for 3-5 hours.[1]

  • After cooling, quench the reaction by pouring it into cold water to precipitate the acetanilide.

  • Filter and wash the solid with water until the filtrate is neutral.

  • Dry the N-acetylated compound before proceeding to the chlorination step.

This protection strategy is a key step in improving the regioselectivity of the subsequent chlorination, thereby increasing the yield of your desired intermediate.[2]

Question 2: I'm experiencing incomplete nitration of my chloro-fluoro-methoxy intermediate. How can I drive the reaction to completion without generating excessive byproducts?

Answer:

Incomplete nitration is often a result of suboptimal reaction conditions, particularly the concentration of the nitrating species and temperature control. The key is to use a nitrating agent that is strong enough to efficiently nitrate the deactivated ring (due to the presence of halogens) while minimizing side reactions.

Underlying Cause & The Fix:

  • Insufficiently Potent Nitrating Agent: A simple nitric acid solution may not be sufficient to overcome the deactivating effects of the chloro and fluoro substituents.

  • Poor Temperature Control: Nitration reactions are highly exothermic. Runaway temperatures can lead to the formation of undesired dinitro and oxidized byproducts.

Solution: Optimized Nitrating Conditions

A well-established method for nitrating moderately deactivated aromatic rings is the use of a mixed acid system, typically a combination of fuming nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Experimental Protocol: Controlled Nitration

  • In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add your N-protected chloro-fluoro-methoxy aniline derivative to the cold sulfuric acid while maintaining the temperature below 5°C.

  • Once the substrate is fully dissolved, add fuming nitric acid dropwise, ensuring the temperature does not exceed 5°C.[2]

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Filter the precipitated nitro compound, wash thoroughly with cold water, and dry.

This controlled, low-temperature approach ensures the efficient generation of the nitronium ion while preventing thermal decomposition and side reactions, leading to a higher yield of the desired nitro-intermediate.[2]

Question 3: My final reduction of the nitro group to an amine is sluggish and gives a poor yield. What are the best practices for this transformation?

Answer:

The reduction of an aromatic nitro group is a critical step that can be hampered by several factors, including catalyst activity and reaction conditions. For a substrate like this with multiple functional groups, choosing a reduction method that is both efficient and chemoselective is paramount.

Underlying Cause & The Fix:

  • Catalyst Inactivation: The catalyst, often palladium on carbon (Pd/C), can be poisoned by impurities or become deactivated over time.

  • Insufficient Hydrogen Pressure: For catalytic hydrogenation, inadequate hydrogen pressure can lead to slow or incomplete reactions.

  • Side Reactions: Some reducing agents can also reduce the halogen substituents, a process known as hydrodehalogenation, which lowers the yield of the target molecule.

Solution: Robust Catalytic Hydrogenation

Catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method for nitro group reduction.

Experimental Protocol: Catalytic Hydrogenation

  • In a suitable pressure vessel (e.g., a Parr shaker), dissolve the nitro-intermediate in a solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 5-10% Pd/C.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 3-5 kg/cm ²) and stir the reaction mixture at room temperature.[2]

  • Monitor the reaction by observing hydrogen uptake and by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Chloro-4-fluoro-5-methoxyaniline.

Using fresh, high-quality catalyst and ensuring adequate hydrogen pressure are crucial for driving this reaction to completion and achieving a high yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of 2-Chloro-4-fluoro-5-methoxyaniline?

While yields can vary significantly based on the specific route and optimization, a multi-step synthesis of this nature would generally be considered successful with an overall yield in the range of 30-50%. Each step should ideally have a yield of 70-80% or higher to achieve a reasonable overall yield.

Q2: How can I effectively purify the final product?

Purification of 2-Chloro-4-fluoro-5-methoxyaniline can typically be achieved by recrystallization or column chromatography.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective method for obtaining a pure product.

  • Column Chromatography: For less pure samples or those that are oils, silica gel column chromatography is the preferred method. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several steps in this synthesis require careful handling of hazardous materials.

  • Chlorinating Agents: Reagents like N-chlorosuccinimide (NCS) or chlorine gas are corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood and wear acid-resistant gloves and a face shield.[2]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity. Use a pressure-rated reaction vessel.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[4]

Visualizing the Workflow

To provide a clearer picture of the troubleshooting logic, the following diagram illustrates the decision-making process when encountering low yields at different stages of the synthesis.

Troubleshooting_Workflow Start Low Overall Yield Chlorination Problem in Chlorination Step? Start->Chlorination Nitration Problem in Nitration Step? Chlorination->Nitration No ProtectAmine Protect Amine Group (e.g., Acetylation) Chlorination->ProtectAmine Yes Reduction Problem in Reduction Step? Nitration->Reduction No OptimizeNitration Optimize Nitrating Agent & Temperature Control Nitration->OptimizeNitration Yes OptimizeReduction Check Catalyst Activity & Hydrogen Pressure Reduction->OptimizeReduction Yes Success Improved Yield Reduction->Success No, consult further ProtectAmine->Nitration OptimizeNitration->Reduction OptimizeReduction->Success

Caption: Troubleshooting workflow for low yields.

Summary of Key Parameters

For quick reference, the following table summarizes the critical parameters and recommended conditions for each key reaction step.

Reaction StepKey ParametersRecommended ConditionsPotential Issues
Amine Protection Reagent, TemperatureAcetic anhydride in acetic acid, 90°CIncomplete reaction, hydrolysis of anhydride
Chlorination Chlorinating agent, SolventN-Chlorosuccinimide (NCS) in acetonitrilePoor regioselectivity, over-chlorination
Nitration Nitrating agent, TemperatureFuming HNO₃ in H₂SO₄, 0-5°CIncomplete nitration, side reactions
Nitro Reduction Catalyst, H₂ Pressure5-10% Pd/C, 3-5 kg/cm ² H₂Catalyst poisoning, incomplete reduction
Deprotection Acid/Base, TemperatureAcidic or basic hydrolysisIncomplete deprotection, product degradation

By systematically addressing these potential pitfalls and adhering to the optimized protocols, you can significantly improve the yield and purity of your 2-Chloro-4-fluoro-5-methoxyaniline synthesis.

References

  • Ragan, J. A., et al. (n.d.). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 2-chloro-5-fluoro-4-methoxyaniline. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxyaniline. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka. Retrieved from [Link]

  • Blotny, G. (2006, August 14). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

Sources

Technical Support Center: Halogenation of Methoxyanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the halogenation of methoxyanilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges associated with this critical class of electrophilic aromatic substitution reactions. The inherent high reactivity of the methoxyaniline scaffold, while advantageous, often leads to a variety of side reactions. This resource provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental choices to empower you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a mixture of di- and tri-halogenated products. How can I achieve selective monohalogenation?

This is the most common issue encountered during the halogenation of methoxyanilines. The root cause is the powerful electron-donating nature of both the methoxy (-OCH₃) and amino (-NH₂) groups.

The Chemistry Behind the Problem: Hyper-Activation

The methoxy and amino groups are strong activating groups, meaning they donate electron density into the aromatic ring through resonance.[1][2][3] This makes the ortho and para positions exceptionally electron-rich and therefore highly susceptible to electrophilic attack.[4][5] The initial addition of a halogen atom does not sufficiently deactivate the ring to prevent further reactions. In fact, the ring remains activated enough to react again, often uncontrollably, leading to polyhalogenation.[5][6][7] For instance, the direct bromination of aniline with bromine water famously yields 2,4,6-tribromoaniline almost instantaneously.[5][6]

Troubleshooting & Optimization Protocol

To gain control over the reaction, the potent activating effect of the amino group must be temporarily suppressed. The most robust and widely accepted method is through the protection of the amine as an acetanilide.

Protocol: Amine Protection via Acetylation for Controlled Monobromination

  • Protection Step (Acetylation):

    • Dissolve your starting methoxyaniline (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into ice-water to precipitate the N-acetylated product (the acetanilide).

    • Filter, wash with cold water, and dry the solid product.

  • Controlled Halogenation Step:

    • Dissolve the dried acetanilide (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add the halogenating agent (e.g., a solution of Br₂ in acetic acid, 1.0 eq) dropwise while maintaining the low temperature.

    • Stir for 1-2 hours, allowing the reaction to proceed to completion (monitor by TLC).

  • Deprotection Step (Hydrolysis):

    • To the reaction mixture, add an aqueous acid solution (e.g., HCl or H₂SO₄) and heat under reflux until the acetanilide is fully hydrolyzed back to the amine (monitor by TLC).

    • Cool the mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the monohalogenated methoxyaniline product.

    • Filter, wash, and purify the product as necessary (e.g., by recrystallization or column chromatography).

Why This Works: The acetyl group is electron-withdrawing, which tempers the strong donating ability of the nitrogen's lone pair by pulling it into resonance with the carbonyl.[7] This reduces the ring's activation to a moderate level, allowing for a single, controlled halogenation. Furthermore, the bulky acetyl group sterically hinders the ortho positions, making the para position the primary site of attack.[6][7]

Q2: My reaction is yielding a mixture of ortho and para isomers. How can I improve regioselectivity?

Achieving high regioselectivity between the ortho and para positions can be challenging due to the strong directing nature of the activating groups. While the protection strategy mentioned above strongly favors the para product, other factors can be manipulated to influence the outcome.

The Chemistry Behind the Problem: Electronic vs. Steric Effects

Both the -NH₂ and -OCH₃ groups direct incoming electrophiles to the ortho and para positions. The final product distribution is a delicate balance between:

  • Electronic Effects: The positions ortho and para to the activating groups are electronically favored.

  • Steric Hindrance: Bulky groups on the amine, the halogenating agent, or the substrate itself can block access to the ortho positions, thereby favoring the para product.[5][7]

Troubleshooting & Optimization Strategies
StrategyPrincipleRecommended Action & ConditionsExpected Outcome
Amine Protection Steric Hindrance: Introduce a bulky protecting group on the amine.Acetylate the amine to form an acetanilide as described in Q1. The bulky -NHCOCH₃ group shields the ortho positions.High selectivity for the para-halogenated product.[6][7]
Choice of Halogenating Agent Reagent Size: Use a bulkier halogenating agent.Use N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) instead of Br₂ or Cl₂.Increased para-selectivity due to the larger size of the electrophile source.
Solvent Effects Solvation & Polarity: Solvent can influence reagent reactivity and intermediate stability.Non-polar solvents may reduce the reactivity of the halogenating agent, allowing steric factors to dominate. Conversely, specific solvent systems like ionic liquids have been shown to promote high para-selectivity even with unprotected anilines using copper halides.[8]Can fine-tune the ortho/para ratio. Experimentation with solvents like CH₂Cl₂, CCl₄, or specialized ionic liquids is recommended.
Catalyst Choice Directed Halogenation: Certain catalysts can promote specific isomers.While less common for highly activated systems, exploring mild Lewis acids or specific organocatalysts may alter selectivity.[9] Palladium-catalyzed methods using specific ligands have even been developed for meta-C-H chlorination, though this is a more advanced technique.[10]Can potentially shift selectivity, but requires significant methods development.

Decision Workflow for Improving Regioselectivity

G start Start: Mixture of ortho/para isomers protect Is the amino group protected? start->protect action_protect Protect the amine (e.g., acetylation) to sterically hinder ortho positions. protect->action_protect No check_reagent Review Halogenating Agent protect->check_reagent Yes action_protect->check_reagent action_reagent Switch to a bulkier reagent (e.g., NBS instead of Br2). check_reagent->action_reagent check_solvent Optimize Solvent action_reagent->check_solvent action_solvent Experiment with less polar solvents or specialized systems (e.g., ionic liquids with CuX2). check_solvent->action_solvent end Achieved High Regioselectivity action_solvent->end

Caption: Troubleshooting workflow for poor regioselectivity.

Q3: My reaction mixture is turning dark brown and forming a tar-like substance. What's happening and how can I prevent it?

This issue is indicative of oxidation. Anilines, particularly electron-rich ones like methoxyanilines, are sensitive and can be easily oxidized, leading to the formation of colored polymeric impurities and tars.[6]

The Chemistry Behind the Problem: Aniline Oxidation

The lone pair of electrons on the nitrogen atom not only activates the ring for electrophilic substitution but also makes the molecule susceptible to oxidation. This can lead to the formation of species like benzoquinone imines, which are highly colored and can polymerize.[11][12] This process is often accelerated by harsh reaction conditions, strong acids, or the presence of air (oxygen).[6]

Troubleshooting & Prevention Protocol
Preventative MeasureRationaleRecommended Action
Purify Starting Material Impurities in the starting aniline can catalyze oxidation.Ensure your methoxyaniline is pure and colorless before use. If it has darkened on storage, consider distillation or recrystallization.
Control Temperature Oxidation reactions have a higher activation energy than the desired halogenation.Perform the halogenation at low temperatures (e.g., 0 °C or below) to minimize the rate of oxidation side reactions.[6]
Use an Inert Atmosphere Oxygen from the air is a common oxidant.Run the reaction under an inert atmosphere of nitrogen or argon to exclude air.[6]
Protect the Amine Acetylation reduces the electron density on the nitrogen, making it less prone to oxidation.As with controlling reactivity, protecting the amine as an acetanilide is a highly effective strategy to prevent oxidation.[6]
Avoid Harsh Reagents Strong oxidants or overly acidic conditions can promote degradation.Use milder halogenating agents (e.g., NCS, NBS) and avoid unnecessarily strong Lewis acids if not required for your specific substrate.
Q4: I'm observing unexpected byproducts or reaction failure. What other side reactions are possible?

Beyond the common issues of polyhalogenation, poor regioselectivity, and oxidation, other side reactions can occur depending on the specific substrate and conditions.

Potential Side Reactions and Influencing Factors
  • N-Halogenation:

    • What it is: The halogen can attack the nitrogen atom of the amine directly to form an N-haloaniline intermediate.

    • Why it happens: The nitrogen lone pair is a nucleophilic site.

    • Consequences: N-halogenated intermediates are often unstable and can rearrange to form ring-halogenated products, potentially affecting regioselectivity.[11] In some cases, they can lead to other decomposition pathways.

    • Mitigation: This is often a transient intermediate. Ensuring mildly acidic conditions (e.g., using acetic acid as a solvent) can favor the electrophilic attack on the ring over the nitrogen.

  • Ring Cleavage and Complex Byproducts:

    • What it is: Under aggressive halogenating conditions, particularly in aqueous media, further oxidation can lead to the formation of (chloro)hydroxyanilines, (chloro)benzoquinone imines, and eventual ring-cleavage products.[11][12]

    • Why it happens: This is an extension of the oxidation problem, where the halogen acts as both a halogenating agent and an oxidant.

    • Mitigation: Use anhydrous solvents and controlled, stoichiometric amounts of the halogenating agent. Avoid large excesses of the halogen and exposure to water.

  • Acid-Base Interactions with Catalysts:

    • What it is: If you are using a Lewis acid catalyst (e.g., AlCl₃, FeBr₃), it can complex with the basic amino group.

    • Why it happens: The amino group is a Lewis base.

    • Consequences: This complexation deactivates the ring by turning the -NH₂ group into a strongly electron-withdrawing -NH₂⁺-Lewis Acid group. This can shut down the reaction entirely or, in some cases, direct substitution to the meta position.[7]

    • Mitigation: Lewis acid catalysts are generally not required and should be avoided for highly activated substrates like methoxyanilines.[7] If a catalyst is necessary for a less reactive analogue, protecting the amine is mandatory.

Visualizing Controlled vs. Uncontrolled Halogenation

G cluster_0 Uncontrolled Halogenation cluster_1 Controlled Monohalogenation Aniline Methoxyaniline (-NH2: Strong Activator) Br2_1 Br2 (excess) Aniline->Br2_1 High Reactivity Polyhalogenation 2,4,6-Trihalo Product + Other Isomers Br2_1->Polyhalogenation Acetanilide N-Acetyl-Methoxyaniline (-NHCOCH3: Moderate Activator) Br2_2 1. Br2 (1 eq), CH3COOH 2. H3O+, Heat Acetanilide->Br2_2 Controlled Reactivity Monohalogenation para-Monohalo Product (High Selectivity) Br2_2->Monohalogenation start Methoxyaniline start->Aniline Protect Acetylation (CH3CO)2O start->Protect Protect->Acetanilide

Caption: Reaction pathways for uncontrolled vs. controlled halogenation.

References
  • Activating and Deactivating Groups - Chemistry Steps. [Link]

  • Electrophilic aromatic directing groups - Wikipedia. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution - Master Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution AR4. Activation and Deactivation - St. Benedict & St. John's. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - ACS Environmental Science & Technology. [Link]

  • Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II - University of Idaho. [Link]

  • Reactions of Aniline - Chemistry Steps. [Link]

  • Selective Halogenation Using an Aniline Catalyst - ResearchGate. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed. [Link]

  • Selective Halogenation Using an Aniline Catalyst - PubMed. [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - Beilstein Journal of Organic Chemistry. [Link]

  • Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC - NIH. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-5-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic route to this valuable intermediate.

Introduction: The Synthetic Landscape

2-Chloro-4-fluoro-5-methoxyaniline is a substituted aniline with a precise arrangement of functional groups, making it a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The most common and industrially scalable approach to synthesizing this and similar anilines is through the reduction of the corresponding nitroaromatic precursor, in this case, 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene.[1][2] This method is generally favored for its high conversion rates and the ready availability of the nitroaromatic starting materials.[1][3]

This guide will focus on the optimization of this reductive step, addressing the nuances of reaction conditions that are critical for achieving high yield and purity.

Proposed Synthetic Pathway

The reduction of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene to 2-Chloro-4-fluoro-5-methoxyaniline is the key transformation. Several reducing agents can be employed, with catalytic hydrogenation and metal/acid reductions being the most common.[3]

Synthetic Pathway Start 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene Reagents Reducing Agent (e.g., H₂, Pd/C or Fe/HCl) Start->Reagents Product 2-Chloro-4-fluoro-5-methoxyaniline Reagents->Product

Caption: Figure 1: General synthetic route to 2-Chloro-4-fluoro-5-methoxyaniline.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

A stalled or incomplete reaction is a common hurdle. Several factors can contribute to the poor conversion of the nitroaromatic precursor.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inactive or Poisoned Catalyst For catalytic hydrogenation, the catalyst (e.g., Pd/C, Pt/C) can lose activity due to improper storage, handling, or the presence of impurities in the starting material or solvent.[4] Sulfur or other heavy metal contaminants are known catalyst poisons.- Use a fresh, high-quality catalyst. - Ensure the purity of the starting material and solvents. - Increase catalyst loading, but be mindful of potential side reactions.[4]
Insufficient Hydrogen Pressure In catalytic hydrogenation, inadequate hydrogen pressure can lead to a slow or stalled reaction.- Increase the hydrogen pressure incrementally.[4] - Ensure the reaction vessel is properly sealed and there are no leaks.
Suboptimal Reaction Temperature The reduction may require a specific activation energy to proceed at a reasonable rate.- Gradually increase the reaction temperature in 5-10°C increments, while monitoring for byproduct formation.[4]
Poor Mixing In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is crucial for facilitating mass transfer.- Ensure vigorous and consistent stirring throughout the reaction.[4]
Inactive Reducing Metal (for Metal/Acid Reduction) If using a metal like iron (Fe) or tin (Sn), the surface may be passivated with an oxide layer, reducing its reactivity.- Activate the metal powder before the reaction (e.g., by washing with dilute acid).

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Sources

Technical Support Center: HPLC Method Development for Purity Analysis of 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the HPLC purity analysis of 2-Chloro-4-fluoro-5-methoxyaniline. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a recommended starting method, a logical workflow for method development, and a comprehensive troubleshooting guide in a direct question-and-answer format to address common issues encountered during analysis.

Introduction: The Importance of a Stability-Indicating Method

2-Chloro-4-fluoro-5-methoxyaniline is a substituted aniline that serves as a key building block in pharmaceutical synthesis. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this quality control. Such a method must be able to accurately quantify the main analyte while separating it from all potential process-related impurities and degradation products that may form under various stress conditions.[1][2]

This guide is structured to follow the principles of analytical procedure development and validation outlined by the International Council for Harmonisation (ICH), particularly guidelines Q2(R2) for validation and Q14 for analytical procedure development.[3][4][5]

Section 1: Recommended Starting Method & Protocols

This section provides a robust starting point for your method development. These conditions are based on the physicochemical properties of similar polar, aromatic, and basic compounds.

Table 1: Initial HPLC Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC Column C18, 150 mm x 4.6 mm, 3.5 µmA C18 column is the most widely used and versatile reversed-phase column, providing good hydrophobic retention for the aromatic ring.[6]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterThe acidic modifier protonates the basic aniline group, minimizing peak tailing from silanol interactions and ensuring sharp, symmetrical peaks.[7]
Mobile Phase B AcetonitrileAcetonitrile generally provides lower backpressure and good UV transparency compared to methanol.
Gradient Elution 5% to 95% B over 20 minutesA broad gradient is essential during development to elute all potential impurities, including late-eluting, more hydrophobic species.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 245 nmAromatic anilines typically have strong UV absorbance in this region. A full UV scan is recommended to determine the optimal wavelength.
Injection Volume 5 µLA small injection volume helps prevent column overload and peak distortion.[8]
Sample Diluent Mobile Phase (50:50 Water:Acetonitrile)Dissolving the sample in a solvent similar to the mobile phase prevents peak shape distortion.[9]
Experimental Protocols
Protocol 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Degassing: Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.

Protocol 2: Standard & Sample Solution Preparation
  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 2-Chloro-4-fluoro-5-methoxyaniline reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (approx. 50 µg/mL): Prepare the sample in the same manner as the working standard to achieve a similar target concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before transferring to HPLC vials to prevent blockage of column frits.[7]

Section 2: Method Development & Optimization Workflow

Method development is a systematic process of refining the initial conditions to achieve optimal separation (resolution) of all relevant peaks.

G HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing & Validation Analyte Characterize Analyte (Polarity, pKa, UV Spectra) Start Select Starting Conditions (C18 Column, ACN/H2O Gradient) Analyte->Start Opt_Col Screen Alternative Columns (e.g., Phenyl, Polar-Endcapped) Start->Opt_Col Initial separation inadequate? Opt_MP Optimize Mobile Phase (Gradient Slope, pH, Organic Modifier) Opt_Col->Opt_MP Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Opt_MP->Forced_Deg Separation optimized Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Forced_Deg->Validation Routine Analysis Routine Analysis Validation->Routine Analysis

Caption: Logical workflow for HPLC method development and validation.

Method Development FAQs

Q: How do I select the right HPLC column?

A: Your choice of column is critical for achieving selectivity.

  • C18 (L1): This is the workhorse of reversed-phase chromatography and the best starting point. It separates compounds primarily based on hydrophobicity.[6]

  • Phenyl (L11): A phenyl column offers alternative selectivity due to π-π interactions with the aromatic ring of your analyte. This can be very effective for separating aromatic isomers.[10][11]

  • Polar-Endcapped or Polar-Embedded C18: These columns are designed to reduce interactions between basic analytes (like anilines) and the underlying silica, resulting in better peak shapes. They are also more stable in highly aqueous mobile phases.[12]

Q: What is the best mobile phase composition?

A: The goal is to find a balance that provides good retention and selectivity.

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile is often preferred for its lower viscosity and UV cutoff. Methanol can offer different selectivity and is known to promote pi-pi interactions with phenyl columns.[10]

  • pH Control: For a basic compound like 2-Chloro-4-fluoro-5-methoxyaniline, maintaining a low pH (e.g., 2.5-3.5 with formic or trifluoroacetic acid) is crucial. This keeps the aniline protonated (BH+), preventing it from interacting with acidic residual silanols (Si-O-) on the column packing, which is a primary cause of peak tailing.[7][13]

Q: How do I choose the optimal detection wavelength?

A: To ensure maximum sensitivity for both the main peak and any impurities, you should determine the UV absorbance maximum (λmax). Inject a moderately concentrated solution of your analyte and use a photodiode array (PDA) or diode array detector (DAD) to acquire the full UV spectrum. Select a wavelength where the main analyte and its key impurities show significant absorbance.

Section 3: Troubleshooting Guide

Even with a well-developed method, problems can arise. This guide addresses the most common issues in a Q&A format.

G HPLC Troubleshooting Decision Tree cluster_peakshape Peak Shape Issues cluster_retention Retention & Baseline Issues Problem Chromatographic Problem Observed Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Splitting Split Peaks Problem->Splitting RT_Shift Retention Time Shift Problem->RT_Shift Ghost Ghost Peaks Problem->Ghost Sol_Tailing1 Solution: - Lower mobile phase pH - Use end-capped column Tailing->Sol_Tailing1 Cause: Silanol Interaction Sol_Tailing2 Solution: - Reduce sample concentration - Reduce injection volume Tailing->Sol_Tailing2 Cause: Column Overload Sol_Splitting1 Solution: - Flush column in reverse - Replace column Splitting->Sol_Splitting1 Cause: Column Void / Blockage Sol_Splitting2 Solution: - Dissolve sample in mobile phase Splitting->Sol_Splitting2 Cause: Sample Solvent Mismatch Sol_Ghost1 Solution: - Use fresh, high-purity solvents - Flush system Ghost->Sol_Ghost1 Cause: Contamination Sol_Ghost2 Solution: - Add needle wash step - Inject a blank Ghost->Sol_Ghost2 Cause: Carryover

Caption: Decision tree for troubleshooting common HPLC issues.

Troubleshooting FAQs

Q: My main peak is tailing severely. What should I do?

A: Peak tailing for a basic analyte like this is a classic problem, often indicating secondary interactions.[13][14]

  • Check Mobile Phase pH: The most likely cause is an interaction between the basic aniline and acidic silanol groups on the column's silica surface.[13] Ensure your mobile phase is sufficiently acidic (e.g., pH < 3.5) to keep the analyte fully protonated.

  • Reduce Sample Mass: You may be overloading the column.[8] Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, mass overload was the issue.

  • Consider the Column: If the column is old, the stationary phase may be degraded. If it is a standard C18, consider switching to a column with advanced end-capping or a different chemistry (e.g., phenyl) designed to minimize these secondary interactions.

  • Check for Dead Volume: Ensure all tubing connections are secure and that you are using tubing with the correct inner diameter. Excess volume outside the column can cause peaks to broaden and tail.[7]

Q: I'm seeing split or doubled peaks for a single analyte. What's the cause?

A: Split peaks usually indicate a disruption in the sample path.[8][9]

  • Column Inlet Frit Blockage: The frit at the top of the column may be partially blocked by particulate matter from unfiltered samples. Try back-flushing the column (disconnect from the detector first) at a low flow rate. If this doesn't work, the column may need to be replaced.[7]

  • Column Void: A void or "channel" can form at the head of the column bed over time, especially if the system has experienced pressure shocks.[7] This causes the sample to travel down two different paths, resulting in a split peak. This typically requires column replacement.

  • Sample Solvent Incompatibility: If your sample is dissolved in a much stronger solvent than the initial mobile phase (e.g., 100% DMSO when the mobile phase starts at 5% Acetonitrile), it can cause peak distortion. Always try to dissolve your sample in the initial mobile phase composition.[9]

Q: Why are all my peaks broad and poorly resolved?

A: Systematically broad peaks often point to a problem with the column or extra-column band broadening.

  • Column Deterioration: The column may be nearing the end of its life. Check its performance by injecting a standard mix and comparing it to a chromatogram from when the column was new.[8]

  • Mobile Phase Issues: Ensure the mobile phase is properly mixed and degassed. Temperature fluctuations can also affect viscosity and peak width.

  • High Dead Volume: As mentioned for tailing, check all connections between the injector, column, and detector. Use the shortest possible lengths of narrow-bore tubing.

Q: Unexpected "ghost" peaks are appearing in my chromatogram, even in blank injections. How do I fix this?

A: Ghost peaks are caused by contamination or carryover from a previous injection.[8]

  • Identify the Source: Run a series of blank injections, first with just mobile phase, then with a vial containing only your sample diluent. This can help isolate whether the contamination is from the HPLC system/solvents or your sample preparation.

  • Solvent/System Contamination: Use fresh, HPLC-grade solvents and water. Contaminants can build up in solvent reservoirs or transfer lines. Flush the entire system with a strong solvent like isopropanol.

  • Sample Carryover: The autosampler injection needle may not be getting cleaned sufficiently between runs. Increase the duration or change the composition of the needle wash solution in your instrument method.

Section 4: FAQs on Method Validation & Stability Studies

A developed method is not complete until it is validated to prove it is fit for its intended purpose, which in this case is purity analysis.[3][15]

Q: What are forced degradation studies and why are they necessary for a purity method?

A: Forced degradation (or stress testing) involves exposing the drug substance to harsh conditions to intentionally generate degradation products.[2][16] This is the only way to prove that your HPLC method is stability-indicating —meaning it can separate the intact drug from its potential degradants.[1][17] According to ICH Q1A guidelines, typical stress conditions include:

Table 2: Typical Forced Degradation Conditions
Stress ConditionExample ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursTo identify acid-labile degradants.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursTo identify base-labile degradants.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo identify products of oxidation.
Thermal Solid sample at 80 °C for 48 hoursTo assess thermal stability.
Photolytic Solid/solution exposed to ICH-specified light (UV/Vis)To assess light sensitivity.[17]

Note: The goal is to achieve 5-20% degradation of the active ingredient.[2]

Q: What are the key parameters for method validation according to ICH Q2(R2)?

A: For a purity method, you must validate several key performance characteristics to ensure the data is reliable and accurate.[4][18]

Table 3: Key Validation Parameters for a Purity Method
ParameterDefinitionHow It's Assessed
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[3]Analyze stressed (forced degradation) samples to demonstrate resolution between the main peak and all degradant peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Analyze a series of solutions at different concentrations (e.g., 5 levels) and perform a linear regression (R² > 0.999 is typical).
Accuracy The closeness of test results to the true value.Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Includes Repeatability (same lab, same day) and Intermediate Precision (different day, different analyst). Results are reported as %RSD.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable precision, accuracy, and linearity.[15]Confirmed by the linearity and accuracy data.
Quantitation Limit (QL) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically S/N ≥ 10) or by establishing it as the lowest point on the calibration curve.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Intentionally vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%) and observe the effect on the results.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website.[13]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from GALAK Chromatography website.[9]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from YouTube.[15]

  • Mastelf Technologies. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from Mastelf website.[8]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website.[3]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA website.[18]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from Aurora Pro Scientific website.[19]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent Technologies.[7]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website.[4]

  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC?. Retrieved from Chromatography Today website.[14]

  • GxP-CC. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from GxP-CC website.[5]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from Waters Corporation website.[12]

  • Millennium Pharmaceuticals. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from a relevant scientific publication source.[16]

  • Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. Retrieved from Phenomenex Blog.[10]

  • Hawach Scientific. (2025). Polar Column in HPLC Example. Retrieved from Hawach website.[11]

  • Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery Technology, 10(5).[17]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences website.[6]

  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. Retrieved from BenchChem website.[20]

  • Bakshi, M., & Singh, S. (2002). Forced degradation in pharmaceutical research and development. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.[1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.[17]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • BenchChem. (2025). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products. Retrieved from BenchChem website.[21]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.[17]

  • Hotha, K. K., et al. (2013). Forced degradation studies: A review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1675.[17]

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Technical Support Center: Navigating the Stability of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensitive compounds. Halogenated anilines are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. However, their inherent reactivity can lead to stability issues and the formation of unwanted degradation products, complicating experiments and compromising results.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and resolve common challenges encountered during the handling, reaction, and storage of halogenated anilines.

Troubleshooting Guide: Addressing In-Experiment Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Q1: My reaction mixture or purified product has developed a dark brown or black color. What is the cause and how can I fix it?

Troubleshooting Steps:

  • Purify the Starting Material: Ensure your starting halogenated aniline is pure and colorless. If it has darkened upon storage, consider purification by distillation or recrystallization before use.

  • Utilize an Inert Atmosphere: Whenever possible, conduct your reactions under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[1]

  • Protect the Amino Group: For reactions that are not targeting the amino group itself, consider protecting it. Acetylation to form the corresponding acetanilide is a common and effective strategy.[1][2] The acetyl group reduces the activating effect of the amino group, making the compound less prone to oxidation.[1][2] The protecting group can typically be removed later by acid- or base-catalyzed hydrolysis.[2]

  • Decolorize with Activated Carbon: If your product is already discolored, you can often remove the colored impurities by treating a solution of the crude product with activated carbon during recrystallization.[1][3] The activated carbon will adsorb the high-molecular-weight colored byproducts.

Q2: I'm seeing multiple unexpected peaks in my HPLC or GC-MS analysis of a reaction involving a halogenated aniline. What could they be?

Possible Causes: The appearance of multiple unexpected peaks can be attributed to several factors, including over-halogenation, the formation of regioisomers, or degradation of the starting material or product.

  • Over-halogenation: The strong activating nature of the amino group can lead to the addition of multiple halogen atoms to the aromatic ring, resulting in di-, tri-, or even more substituted products.[2] This is especially common in direct halogenation reactions.[2]

  • Regioisomer Formation: Halogenation of a substituted aniline can often result in a mixture of ortho and para isomers due to the directing effects of the substituents on the ring. Separating these isomers can be challenging due to their similar physical properties.[3]

  • Degradation Products: As discussed, halogenated anilines can degrade via oxidation. Other potential degradation pathways include microbial degradation in environmental samples, which can lead to products of dehalogenation or deamination.[5][6][7] In aqueous solutions, especially during water treatment processes, reactions with disinfectants like chlorine can lead to a variety of disinfection byproducts (DBPs), including other chloroanilines, (chloro)hydroxyanilines, and ring-cleavage products.[8][9]

Troubleshooting & Identification Workflow:

The following workflow can help you identify the source of the unexpected peaks.

G start Multiple Unexpected Peaks in Analysis check_sm Analyze Starting Material (SM) Purity start->check_sm ms_analysis Analyze Peaks by Mass Spectrometry (MS) to Identify Masses check_sm->ms_analysis If SM is pure over_halogenation Over-halogenation Suspected protect_amino Protect Amino Group (e.g., Acetylation) over_halogenation->protect_amino optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) over_halogenation->optimize_conditions regioisomers Regioisomers Suspected hplc_purification Use High-Performance Liquid Chromatography (HPLC) for Separation regioisomers->hplc_purification degradation Degradation Suspected inert_atmosphere Use Inert Atmosphere & Purified Reagents degradation->inert_atmosphere ms_analysis->over_halogenation Masses correspond to additional halogens ms_analysis->regioisomers Isomeric masses detected ms_analysis->degradation Masses indicate oxidation, dehalogenation, etc.

Caption: Troubleshooting workflow for identifying unknown peaks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for halogenated anilines?
Q2: How does the type of halogen (F, Cl, Br, I) affect the stability of the aniline?
Q3: What are the common degradation products of halogenated anilines?

The degradation products of halogenated anilines are highly dependent on the conditions they are exposed to.

Degradation ConditionCommon Degradation Products
Atmospheric Oxidation Colored polymeric materials, (chloro)benzoquinone imines.[1][2][8][9]
Chlorination (Water Treatment) Other chloroanilines, (chloro)hydroxyanilines, ring-cleavage products, haloacetonitriles.[8][9]
Anaerobic Microbial Degradation Dihalobenzenes (via reductive deamination), less halogenated anilines (via dehalogenation).[5][7]
Aerobic Microbial Degradation Catechols, further ring-cleavage products.[6][11][12]
Q4: What are the best analytical techniques for monitoring the stability of halogenated anilines and detecting their degradation products?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used techniques.[13][14]

  • HPLC: This is an excellent method for separating the parent aniline from its non-volatile degradation products, regioisomers, and other impurities.[3][14] A UV detector is typically used for detection.

  • GC-MS: This technique provides high sensitivity and selectivity, and the mass spectrometer allows for the identification of unknown degradation products by their mass-to-charge ratio and fragmentation patterns.[13] For some polar anilines, derivatization may be necessary to improve their volatility and chromatographic performance.[13][14]

Experimental Protocol: General GC-MS Analysis of Halogenated Anilines

This protocol provides a general starting point for the analysis of halogenated anilines. Method optimization will be required based on the specific analytes and matrix.

  • Sample Preparation (Liquid-Liquid Extraction from Aqueous Matrix):

    • Adjust the pH of 100 mL of the aqueous sample to >11 with 10 M NaOH.[13]

    • Transfer the sample to a separatory funnel and add 30 mL of dichloromethane (DCM).[13]

    • Shake vigorously for 2 minutes, venting periodically.[13]

    • Allow the layers to separate and collect the organic (lower) layer.[13]

    • Repeat the extraction twice more with fresh 30 mL portions of DCM.[13]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.[13]

    • Concentrate the extract to a final volume of 1 mL.[13]

  • Optional Derivatization (for improved peak shape and sensitivity):

    • Evaporate the 1 mL extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of a derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA).[13]

    • Heat at 70°C for 30 minutes.[13]

    • Evaporate to dryness and reconstitute in 100 µL of ethyl acetate for injection.[13]

  • GC-MS Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Program: 50°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis aqueous_sample Aqueous Sample ph_adjust Adjust pH > 11 aqueous_sample->ph_adjust lle Liquid-Liquid Extraction with DCM ph_adjust->lle dry Dry with Na2SO4 lle->dry concentrate Concentrate to 1 mL dry->concentrate inject Inject into GC-MS concentrate->inject separate Separation on Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect

Caption: General workflow for GC-MS analysis of halogenated anilines.

References

  • Travkin, V., Baskunov, B. P., Golovlev, E. L., Boersma, M. G., Boeren, S., Vervoort, J., van Berkel, W. J. H., Rietjens, I. M. C. M., & Golovleva, L. A. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters, 209(2), 307–312. [Link]

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Cell Factories, 18(1), 153. [Link]

  • Khan, M. F., & Ansari, G. A. (1992). Hemolytic potential of structurally related aniline halogenated hydroxylamines. Toxicology Letters, 62(2-3), 229–235. [Link]

  • Kralles, Z. T., Deherikar, P. K., Werner, C. A., Hu, X., Kolodziej, E. P., & Dai, N. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 58(39), 17497–17509. [Link]

  • Travkin, V., Baskunov, B. P., Golovlev, E. L., Boersma, M. G., Boeren, S., Vervoort, J., van Berkel, W. J. H., Rietjens, I. M. C. M., & Golovleva, L. A. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters, 209(2), 307–312. [Link]

  • ResearchGate. (n.d.). Oxidation of anilines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ResearchGate. [Link]

  • ResearchGate. (2020). Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol-water mixtures. ResearchGate. [Link]

  • Oberhaensli, F. R., & Robins, R. J. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Chemical Communications, 55(79), 11948–11951. [Link]

  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496. [Link]

  • MDPI. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

  • ResearchGate. (n.d.). Halogen-Bond Effects on the Thermo- and Photochromic Behaviour of Anil-Based Molecular Co-crystals. ResearchGate. [Link]

  • ResearchGate. (2016). Nonlinear Optical Properties of Halogenated Aniline Oligomers. ResearchGate. [Link]

  • National Council of Educational Research and Training. (n.d.). Amines. NCERT. [Link]

  • ResearchGate. (n.d.). Bacterial degradation of aniline. (A) Initial steps of aniline.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Light-Activated Sensitive Probes for Amine Detection. ResearchGate. [Link]

  • ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). Proposed reaction pathways for degradation of aniline. ResearchGate. [Link]

  • ACS Publications. (2020). Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Influence of pH on Kinetics of Anilines Oxidation by Permanganate. ResearchGate. [Link]

  • Pries, F., van der Ploeg, J. R., Dolfing, J., & Janssen, D. B. (1994). Degradation of halogenated aliphatic compounds: the role of adaptation. FEMS Microbiology Reviews, 15(2-3), 279–295. [Link]

  • ResearchGate. (2025). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem. [Link]

  • Kralles, Z. T., Deherikar, P. K., Werner, C. A., Hu, X., Kolodziej, E. P., & Dai, N. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 58(39), 17497–17509. [Link]

  • The K-optional. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]

  • ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. [Link]

  • ResearchGate. (2025). Thermodynamic properties of binary mixtures of aniline with halogenated aromatic hydrocarbons: Measurements and correlations. ResearchGate. [Link]

  • ACS Publications. (2025). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Effect of (a) initial pH on the degradation of aniline and pH change.... ResearchGate. [Link]

  • MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. [Link]

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Technical Support Center: Improving the Regioselectivity of Reactions with 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-fluoro-5-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but complex substituted aniline. Here, we address common challenges related to regioselectivity in electrophilic aromatic substitution and other reactions, providing in-depth scientific explanations and actionable troubleshooting protocols.

Understanding the Reactivity of 2-Chloro-4-fluoro-5-methoxyaniline

The regiochemical outcome of reactions involving 2-Chloro-4-fluoro-5-methoxyaniline is governed by the interplay of the electronic and steric effects of its four substituents on the benzene ring. A thorough understanding of these directing effects is crucial for predicting and controlling the formation of the desired isomer.

The primary activating group is the amino (-NH₂) group , which is a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[1][2][3] The methoxy (-OCH₃) group is also an activating ortho-, para-director for the same reason.[2]

Conversely, the chloro (-Cl) and fluoro (-F) groups are deactivating yet ortho-, para-directing.[2] Halogens are electronegative and withdraw electron density from the ring inductively, which deactivates the ring towards electrophilic substitution.[4] However, they possess lone pairs of electrons that can be donated through resonance, directing incoming electrophiles to the ortho and para positions.

The final regiochemical outcome is a result of the cumulative influence of these groups. The positions on the ring are activated or deactivated based on the sum of these electronic effects. Steric hindrance also plays a significant role, often favoring substitution at the less sterically crowded position.[4][5]

Visualizing Directing Effects

Caption: Directing effects of substituents on 2-Chloro-4-fluoro-5-methoxyaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I getting a mixture of isomers in my acylation reaction?

Question: I am trying to perform a Friedel-Crafts acylation on 2-Chloro-4-fluoro-5-methoxyaniline and obtaining a mixture of products. How can I improve the regioselectivity to favor a single isomer?

Answer:

The formation of multiple isomers during acylation is a common issue stemming from the multiple activated positions on the ring. The powerful activating effect of the amino group directs the incoming acyl group to its ortho and para positions. The methoxy group also contributes to this directing effect.

Troubleshooting Protocol: Acylation Regioselectivity

  • Protect the Amino Group: The high reactivity of the amino group can be tempered by converting it into an acetamide.[6][7] This is achieved by reacting the aniline with acetic anhydride. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, leading to more controlled reactions.[8] The bulkiness of the acetyl group also sterically hinders the ortho positions, favoring para-acylation.[6][7]

    • Step 1: Dissolve 2-Chloro-4-fluoro-5-methoxyaniline in a suitable solvent like acetic acid.

    • Step 2: Slowly add acetic anhydride to the solution at room temperature.

    • Step 3: Heat the reaction mixture to ensure complete conversion.

    • Step 4: Isolate the N-(2-chloro-4-fluoro-5-methoxyphenyl)acetamide product.

  • Choice of Lewis Acid: The strength of the Lewis acid catalyst can influence the regioselectivity. A milder Lewis acid, such as ZnCl₂ or FeCl₃, may offer better control than a stronger one like AlCl₃.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

Data Summary: Acylation Conditions

Protecting GroupLewis AcidTemperaturePredominant Isomer
-NH₂ (unprotected)AlCl₃Room TempMixture of isomers
-NHCOCH₃FeCl₃0 °C to RTPara to the acetamido group
FAQ 2: How can I achieve selective sulfonylation at the position ortho to the amino group?

Question: I need to introduce a sulfonyl group specifically at the C6 position (ortho to the amino group). Standard sulfonation conditions give me the para-substituted product. What strategy should I employ?

Answer:

Direct sulfonylation of anilines with strong acids like fuming sulfuric acid often leads to the formation of the thermodynamically favored para-isomer.[6] Furthermore, in strongly acidic media, the aniline nitrogen gets protonated, forming an anilinium ion, which is a meta-director.[9] To achieve ortho-sulfonylation, a directed approach is necessary.

Troubleshooting Protocol: Ortho-Sulfonylation

  • Directed Ortho-Metalation (DoM): This is a powerful technique for regioselective functionalization. The amino group (or a protected form) can direct a strong base to deprotonate the adjacent ortho position, creating a lithiated intermediate. This intermediate can then be quenched with an appropriate electrophile.

    • Step 1 (Protection): Protect the amino group as a pivalamide or a carbamate (e.g., Boc group) to enhance its directing ability and prevent N-sulfonylation.

    • Step 2 (Metalation): Treat the protected aniline with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) at low temperatures (e.g., -78 °C) in an inert solvent like THF.

    • Step 3 (Sulfonylation): Quench the resulting ortho-lithiated species with a suitable sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂) or a sulfonyl fluoride.

    • Step 4 (Deprotection): Remove the protecting group under appropriate conditions (e.g., acid hydrolysis for Boc).

Workflow for Directed Ortho-Sulfonylation

Directed_Ortho_Sulfonylation Start Protected 2-Chloro-4-fluoro-5-methoxyaniline Metalation Ortho-Metalation (n-BuLi, -78°C) Start->Metalation Sulfonylation Quench with SO2Cl2 Metalation->Sulfonylation Deprotection Deprotection Sulfonylation->Deprotection Product Ortho-Sulfonylated Product Deprotection->Product

Caption: Workflow for regioselective ortho-sulfonylation via Directed Ortho-Metalation.

FAQ 3: I am observing low yields in my halogenation reaction. What could be the cause and how can I improve it?

Question: When attempting to introduce a bromine atom onto the ring, my yields are consistently low, and I see significant amounts of starting material and some unidentified byproducts.

Answer:

Low yields in halogenation can be attributed to several factors, including the deactivating effects of the existing halogens and potential side reactions. The amino group is a very strong activator and can lead to over-halogenation, producing poly-halogenated products.[3][6]

Troubleshooting Protocol: Improving Halogenation Yields

  • Control of Stoichiometry and Reagent: Use a milder halogenating agent than Br₂. N-Bromosuccinimide (NBS) is an excellent alternative that provides a slow, controlled release of bromine, minimizing over-halogenation. Carefully control the stoichiometry to use only a slight excess of the halogenating agent.

  • Solvent and Temperature: The choice of solvent can significantly impact the reaction. A less polar solvent may slow down the reaction but can improve selectivity. Running the reaction at a lower temperature will also help to control the reactivity.

  • Amino Group Protection: As with acylation, protecting the amino group as an acetamide will moderate its activating strength and prevent the formation of multiple substitution products.[6]

Experimental Setup for Controlled Bromination

Caption: Recommended setup for a controlled monobromination reaction.

References

  • Stasyuk, O. A., Szatylowicz, H., Krygowski, T. M., & Fonseca Guerra, C. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, 18(10), 7349–7358. [Link]

  • LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023, December 27). Electrophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • FlexiPrep. (n.d.). Electrophilic Substitution of Anilines. [Link]

  • LibreTexts. (2020, June 12). 10.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • A Study on Electrophilic Aromatic Substitution of Acetanilide. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution...[Link]

  • SlidePlayer. (2020, February 15). Aromatic Electrophilic substitution. [Link]

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Validation & Comparative

A Guide to the Predictive ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Chloro-4-fluoro-5-methoxyaniline. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a robust framework for researchers and drug development professionals. By leveraging established NMR principles, analyzing the substituent effects of chloro, fluoro, methoxy, and amine groups, and drawing direct comparisons with structurally analogous compounds, we provide a comprehensive and scientifically grounded prediction of the expected spectral features. This guide further outlines advanced 2D NMR methodologies for unambiguous signal assignment and provides a detailed experimental protocol for acquiring high-quality data.

Introduction: The Challenge of a Polysubstituted Aromatic System

2-Chloro-4-fluoro-5-methoxyaniline is a polysubstituted aromatic amine with potential applications as a building block in medicinal chemistry and materials science. The precise arrangement of its electron-donating (amine, methoxy) and electron-withdrawing (chloro, fluoro) substituents creates a unique electronic environment, making structural confirmation paramount. NMR spectroscopy is the definitive tool for such elucidation.

However, the analysis is not trivial. The interplay of substituent-induced chemical shift variations and complex spin-spin coupling, particularly the long-range couplings involving fluorine (¹⁹F), requires a systematic approach. This guide deconstructs this complexity by establishing a predictive model grounded in comparative data from simpler, well-characterized molecules.

Foundational Principles: Substituent Effects in Aromatic NMR

The chemical shift of a nucleus in an aromatic ring is a sensitive reporter of its local electron density. Substituents modulate this density through two primary mechanisms:

  • Inductive Effects: Transmitted through sigma (σ) bonds, this effect is related to the electronegativity of the substituent. Halogens like chlorine and fluorine are strongly electronegative and withdraw electron density inductively, deshielding nearby nuclei (causing a downfield shift).

  • Resonance (Mesomeric) Effects: Transmitted through the pi (π) system, this effect involves the delocalization of lone pairs or π-electrons. The amine (-NH₂) and methoxy (-OCH₃) groups are powerful resonance electron-donating groups, increasing electron density, particularly at the ortho and para positions, causing significant shielding (an upfield shift).[1]

In 2-Chloro-4-fluoro-5-methoxyaniline, these effects are in competition, leading to a nuanced distribution of electron density that directly dictates the final NMR spectrum. A critical feature in this molecule is the presence of fluorine, which couples not only to adjacent protons (³JHF) but also to carbons over multiple bonds (nJ*CF), providing invaluable structural clues.[2][3][4]

Analytical Workflow: A Predictive and Comparative Strategy

Our analytical approach is a multi-step process designed to systematically predict the spectrum of the target compound.

G cluster_data Data Foundation cluster_analysis Predictive Modeling cluster_validation Experimental Confirmation A Comparator Analysis (Aniline, 4-Fluoroaniline, etc.) B Substituent Chemical Shift (SCS) Effect Calculation A->B Provides Empirical Data D Predicted Spectra Generation (¹H & ¹³C) B->D Predicts Chemical Shifts C Analysis of H-F & C-F Coupling Constants C->D Predicts Multiplicities E 2D NMR Correlation (HSQC, HMBC) D->E Guides Experiment Design

Caption: Workflow for predictive NMR analysis.

Comparative Data: Building a Predictive Foundation

To predict the spectrum of 2-Chloro-4-fluoro-5-methoxyaniline, we first examine the experimental NMR data of simpler, related anilines. This data provides an empirical baseline for the effect of each substituent.

Table 1: ¹H and ¹³C NMR Spectral Data of Comparator Anilines (in CDCl₃)

Compound Proton / Carbon ¹H Shift (ppm) ¹³C Shift (ppm) Data Source(s)
Aniline C1 (C-NH₂) - 146.6 [5][6]
C2/C6 7.18 115.2 [5][6]
C3/C5 6.77 129.4 [5][6]
C4 6.86 118.8 [5][6]
NH₂ 3.68 - [5]
4-Fluoroaniline C1 (C-NH₂) - 142.6 (d, J=2.0 Hz) [5]
C2/C6 6.89 (t, J=8.0 Hz) 116.1 (d, J=7.6 Hz) [5]
C3/C5 6.62 (dd, J=8.6, 4.5 Hz) 115.7 (d, J=22.4 Hz) [5]
C4 (C-F) - 156.4 (d, J=235.2 Hz) [5]
NH₂ 3.60 - [5]
2-Chloro-4-fluoroaniline C1 (C-NH₂) - ~141 (predicted) [7][8]
C2 (C-Cl) - ~120 (predicted) [7][8]
C3 6.99 ~117 (predicted) [7]
C4 (C-F) - ~157 (d, ¹JCF ≈ 240 Hz) [7][8]
C5 6.78 ~116 (predicted) [7]
C6 6.65 ~115 (predicted) [7]
NH₂ 3.90 - [7]

(Note: "d" denotes doublet. J values are coupling constants in Hz. Some values for 2-Chloro-4-fluoroaniline are estimated based on typical substituent effects as exact assignments were not provided in the source.)

This comparative data illustrates key trends. For instance, the large one-bond C-F coupling (¹JCF) of ~235 Hz and the smaller multi-bond couplings in 4-fluoroaniline are characteristic and expected in our target molecule.

Predicted NMR Spectra of 2-Chloro-4-fluoro-5-methoxyaniline

By synthesizing the substituent effects observed in our comparator molecules, we can construct a detailed prediction for the target compound.

Structure and Numbering:

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region will feature two distinct signals, each corresponding to one proton.

  • H-3: This proton is ortho to the powerfully donating -NH₂ group and meta to the -OCH₃ group. It is also meta to the -F atom. It is expected to be the most upfield aromatic proton.

    • Predicted Shift: 6.3 - 6.5 ppm.

    • Multiplicity: Doublet of doublets (dd). It will show a primary ortho coupling to H-6 (³JHH ≈ 8-9 Hz) and a smaller meta coupling to the fluorine atom at C-4 (⁴JHF ≈ 2-4 Hz).[9][10]

  • H-6: This proton is ortho to the -NH₂ group but also ortho to the electron-withdrawing -Cl group. The competing effects will place it downfield relative to H-3.

    • Predicted Shift: 6.8 - 7.0 ppm.

    • Multiplicity: Doublet of doublets (dd). It will show ortho coupling to H-3 (³JHH ≈ 8-9 Hz) and a smaller para coupling to the fluorine atom at C-4 (⁵JHF ≈ 1-2 Hz).

  • -NH₂ Protons:

    • Predicted Shift: 3.8 - 4.2 ppm.

    • Multiplicity: Broad singlet (s). The signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water.

  • -OCH₃ Protons:

    • Predicted Shift: 3.8 - 3.9 ppm.

    • Multiplicity: Singlet (s).

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C spectrum will show 7 distinct signals, with carbons near the fluorine atom appearing as doublets due to C-F coupling. The one-bond coupling (¹JCF) will be very large, while two-bond (²JCF) and three-bond (³JCF) couplings will be smaller but significant.[2][3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Couplings

Carbon Substituents Predicted Shift (ppm) Expected C-F Coupling (JCF) Rationale
C1 C-NH₂ 135 - 138 d, ³JCF ≈ 3-5 Hz Attached to amine, deshielded by ortho -Cl.
C2 C-Cl 118 - 122 d, ⁴JCF ≈ 1-3 Hz Attached to chlorine, shielded by para -OCH₃.
C3 C-H 100 - 103 d, ³JCF ≈ 8-10 Hz Shielded by ortho -NH₂ and para -OCH₃.
C4 C-F 155 - 158 d, ¹JCF ≈ 235-245 Hz Attached to fluorine, large ¹J coupling is diagnostic.
C5 C-OCH₃ 148 - 152 d, ²JCF ≈ 20-25 Hz Attached to methoxy, deshielded by ortho -F.
C6 C-H 114 - 117 d, ⁴JCF ≈ 1-3 Hz Shielded by ortho -NH₂.

| -OCH₃ | Methoxy C | 55 - 57 | s | Typical chemical shift for an aryl methyl ether. |

Definitive Assignment via 2D NMR Spectroscopy

While the above predictions provide a strong foundation, unambiguous assignment requires 2D NMR experiments. These techniques correlate nuclei through bonds, creating a definitive connectivity map.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[11] It would show clear cross-peaks for C3-H3, C6-H6, and the methoxy C-H group, instantly confirming their chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[11][12]

Caption: Key expected HMBC correlations for 2-Chloro-4-fluoro-5-methoxyaniline.

Observing a correlation from the methoxy protons (δ ~3.8 ppm) to the carbon at δ ~150 ppm would definitively assign this signal as C5. Similarly, correlations from H3 to C1, C2, and C5 would confirm its position and the identity of its neighboring carbons.

Standard Operating Protocol: NMR Sample Preparation and Acquisition

To validate these predictions, the following experimental protocol is recommended for acquiring high-quality NMR data.

Objective: To obtain high-resolution ¹H, ¹³C, and 2D (HSQC, HMBC) NMR spectra.

Materials:

  • 2-Chloro-4-fluoro-5-methoxyaniline (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • 5 mm NMR Tube (high precision)

  • Pipettes, vial, lint-free tissue

Methodology:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ with TMS to the vial. c. Gently swirl the vial until the sample is fully dissolved. Ensure no solid particles remain. d. Using a clean pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm. e. Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

  • Spectrometer Setup (Example: 400 MHz Spectrometer): a. Insert the sample into the spinner turbine and adjust its position according to the manufacturer's gauge. b. Place the sample in the NMR magnet and allow it to equilibrate to the probe temperature (~298 K) for 5 minutes. c. Lock the spectrometer on the deuterium signal from the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity. For ¹H spectra, the peak width of TMS at half-height should be <0.5 Hz.

  • ¹H Spectrum Acquisition: a. Pulse Program: Standard single-pulse (zg30). b. Spectral Width: ~16 ppm (centered around 6 ppm). c. Acquisition Time: ~3-4 seconds. d. Relaxation Delay (d1): 2 seconds. e. Number of Scans (ns): 8-16. f. Processing: Apply a small line broadening (e.g., 0.3 Hz) using an exponential window function before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

  • ¹³C{¹H} Spectrum Acquisition: a. Pulse Program: Standard proton-decoupled single-pulse (zgpg30). b. Spectral Width: ~240 ppm (centered around 120 ppm). c. Acquisition Time: ~1-2 seconds. d. Relaxation Delay (d1): 2 seconds. e. Number of Scans (ns): 1024-4096 (or as needed for good signal-to-noise). f. Processing: Apply a line broadening of 1-2 Hz. Phase and baseline correct. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

  • 2D Spectra Acquisition (HSQC and HMBC): a. Use standard, gradient-selected pulse programs (e.g., hsqcedetgpsp for edited HSQC, hmbcgplpndqf for HMBC). b. HSQC: Optimize for an average one-bond ¹JCH coupling of 145 Hz. c. HMBC: Optimize for long-range nJ*CH couplings. A value of 8 Hz is a good compromise to observe both ²JCH and ³JCH correlations. d. Set appropriate spectral widths in both dimensions based on the ¹H and ¹³C spectra. e. Acquire a sufficient number of scans per increment to achieve good signal-to-noise.

Conclusion

This guide provides a comprehensive, predictive framework for the complete ¹H and ¹³C NMR spectral analysis of 2-Chloro-4-fluoro-5-methoxyaniline. By integrating fundamental principles of substituent effects with comparative analysis of known compounds, we have established a robust set of expected chemical shifts, multiplicities, and coupling constants. The aromatic region of the ¹H spectrum is predicted to show two distinct doublet of doublets, while the ¹³C spectrum will be characterized by a series of doublets arising from C-F coupling over one to four bonds. The outlined 2D NMR strategies and experimental protocol provide a clear path for researchers to definitively confirm this structure, demonstrating the power of a predictive, multi-faceted approach to NMR spectroscopy.

References

  • Doddrell, D., Craik, D., Brownlee, R. T., & Kitching, W. (1979). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Semantic Scholar. (n.d.). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C₁₆H₉F). Retrieved from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

  • Cobas, C., et al. (2005). Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]

  • Fesik, S. W., et al. (2000). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance. [Link]

  • Jackowski, K., et al. (2000). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d₆. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. Retrieved from [Link]

  • Jonas, J., et al. (2022). Prediction of chemical shift in NMR: A review. Magnetic Resonance in Chemistry. [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

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Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of novel compounds is paramount. 2-Chloro-4-fluoro-5-methoxyaniline, a substituted aniline, presents a unique analytical challenge due to its complex substitution pattern. This guide provides an in-depth analysis of its expected mass spectrometry fragmentation pattern, offering a predictive blueprint for its identification. Furthermore, we will compare mass spectrometry with other analytical techniques, providing a holistic view for researchers engaged in the characterization of such molecules.

The Power of Prediction: Anticipating the Fragmentation of 2-Chloro-4-fluoro-5-methoxyaniline

The fragmentation cascade is initiated by the removal of an electron to form the molecular ion ([M]⁺˙). The subsequent fragmentation pathways are governed by the stability of the resulting ions and neutral losses.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A primary fragmentation event is the cleavage of the methoxy group, leading to the loss of a methyl radical. This is a common fragmentation pathway for methoxylated aromatic compounds.

  • Loss of a Chlorine Radical (•Cl): The carbon-chlorine bond can undergo homolytic cleavage to release a chlorine radical.

  • Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can undergo rearrangement and lose a neutral carbon monoxide molecule.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the aniline core involves the expulsion of hydrogen cyanide.

The interplay of these fragmentation routes will generate a unique mass spectrum, a veritable fingerprint of the molecule.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways of 2-Chloro-4-fluoro-5-methoxyaniline under electron ionization.

Fragmentation_Pathway M [M]⁺˙ m/z 175/177 F1 [M - CH₃]⁺ m/z 160/162 M->F1 - •CH₃ F2 [M - Cl]⁺˙ m/z 140 M->F2 - •Cl F3 [M - CH₃ - CO]⁺ m/z 132/134 F1->F3 - CO F4 [M - Cl - HCN]⁺˙ m/z 113 F2->F4 - HCN

Caption: Predicted EI-MS fragmentation pathway for 2-Chloro-4-fluoro-5-methoxyaniline.

A Comparative Look: Alternative Analytical Methodologies

While mass spectrometry is a powerful tool for structural elucidation, a multi-technique approach often provides the most comprehensive characterization.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.[3][4]High resolution, sensitivity, and provides structural information. Ideal for volatile and semi-volatile compounds.[3]Requires derivatization for non-volatile or polar compounds. Thermal degradation of labile molecules can occur.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile and thermally labile compounds.[5] Offers various detection methods (UV, fluorescence, MS).Lower resolution compared to GC for some applications. Can consume large volumes of solvent.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separates ions based on their size, shape, and charge in the gas phase prior to mass analysis.Can separate isomers that are indistinguishable by mass spectrometry alone.[6][7][8] Provides an additional dimension of separation.Instrumentation is less common than standard MS. Collision cross-section libraries are still developing.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.Provides unambiguous structural information, including stereochemistry. Non-destructive technique.Relatively low sensitivity compared to MS. Requires larger sample amounts. Complex spectra can be challenging to interpret.

Experimental Protocols: A Practical Guide

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of 2-Chloro-4-fluoro-5-methoxyaniline using GC-MS.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

  • Dilute the stock solution to a working concentration of 10-100 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV[9]

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Analyze the mass spectrum for the molecular ion and characteristic fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern.

Visualizing the Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Stock Solution (1 mg/mL) B Working Solution (10-100 µg/mL) A->B Dilution C Injection into GC B->C D Chromatographic Separation C->D E Ionization (EI) D->E F Mass Analysis E->F G Identify Molecular Ion F->G H Analyze Fragmentation Pattern G->H I Structural Confirmation H->I

Caption: A streamlined workflow for the GC-MS analysis of 2-Chloro-4-fluoro-5-methoxyaniline.

Conclusion

The characterization of novel chemical entities like 2-Chloro-4-fluoro-5-methoxyaniline relies on a robust analytical strategy. By understanding the predicted mass spectrometry fragmentation patterns and considering complementary techniques such as HPLC and NMR, researchers can confidently elucidate the structure of this and other complex molecules. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists in the pharmaceutical and chemical industries, enabling more efficient and accurate compound identification.

References

  • Recognition and Resolution of Isomeric Alkyl Anilines by Mass Spectrometry | Request PDF. (2025, August 9).
  • Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). (2025). BenchChem.
  • Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry. (2018, April 19). J Phys Chem A, 122(15), 3858-3865. doi: 10.1021/acs.jpca.7b10872
  • Riggin, R. M., Cole, T. F., & Billets, S. (n.d.).
  • The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). (2022, December 14). RSC Publishing.
  • Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Application Note: GC-MS Analysis of Halogenated Aniline Deriv
  • Trends in Environmental Analytical Chemistry. (n.d.).
  • Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-fluorobenzaldehyde. (2025). BenchChem.
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2013, September). Anal Bioanal Chem, 405(24), 7615-42. doi: 10.1007/s00216-013-7077-9
  • III Analytical Methods. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • 2-Chloro-4-fluoroaniline synthesis. (n.d.). ChemicalBook.
  • Help with synthesizing 2-chloro-5-methoxyaniline
  • Mass Spectrometry A-Level Fragment
  • Direct detection of aromatic amines and observation of intermediates of Schiff-base reactions by reactive desorption electrospray ionization mass spectrometry. (2012, November 5).
  • 2-Chloro-4-methoxyaniline. (n.d.). PubChem.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.).
  • Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-4-(isopentyloxy)aniline. (2025). BenchChem.
  • 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. (2019, November 19). ChemicalBook.
  • A Technical Guide to the Mass Spectrum and Fragmentation of 4-Chloroaniline-d4. (2025). BenchChem.

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HPLC-UV vs. HPLC-MS for the Analysis of 2-Chloro-4-fluoro-5-methoxyaniline: A Senior Application Scientist’s Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of intermediates is not merely a quality control checkpoint; it is a cornerstone of process understanding and product safety. The analyte in focus, 2-Chloro-4-fluoro-5-methoxyaniline, is a substituted aniline that serves as a valuable building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.[1][2] Its purity profile directly impacts the quality, efficacy, and safety of the final product. Therefore, selecting the appropriate analytical technique for its characterization is a decision of critical importance.

This guide provides an in-depth, objective comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS)—for the analysis of 2-Chloro-4-fluoro-5-methoxyaniline. Moving beyond a simple list of pros and cons, we will explore the causality behind experimental choices and provide field-proven insights to guide you in selecting the most suitable method for your specific analytical challenge.

Pillar 1: Understanding the Detection Principles

The foundation of any analytical method selection lies in a clear understanding of the detection technology. While both techniques utilize HPLC for the physical separation of the analyte from impurities, the method of detection dictates the quality and depth of information obtained.[3]

HPLC-UV: The Workhorse of Quantitative Analysis

HPLC with UV detection is a robust and widely used technique.[4] Its operation is governed by the Beer-Lambert Law, which states that the absorbance of light by a compound in solution is directly proportional to its concentration.[5] For a molecule like 2-Chloro-4-fluoro-5-methoxyaniline, the aromatic ring and its substituents act as a chromophore, absorbing light in the UV region (typically 200-400 nm).[6] A UV detector measures this absorbance as the analyte elutes from the HPLC column, generating a signal.[7]

The primary strength of HPLC-UV lies in its simplicity, reliability, and cost-effectiveness, making it an excellent choice for routine quantitative analysis of the main component (assay) and known impurities in relatively clean sample matrices.[8]

HPLC-MS: The Gold Standard for Identification and Sensitivity

HPLC-MS is a powerful combination that pairs the separation capabilities of HPLC with the high sensitivity and specificity of a mass spectrometer.[9] After eluting from the column, the analyte is ionized (e.g., via Electrospray Ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[10] This provides two critical pieces of information that UV detection cannot:

  • Molecular Weight Confirmation: The mass spectrometer directly measures the molecular weight of the eluting compound, providing unambiguous identification.[11]

  • Structural Information: With tandem mass spectrometry (MS/MS), ions can be fragmented to reveal structural details, which is invaluable for identifying unknown impurities or degradation products.[12]

This dual selectivity—separation by chromatography and differentiation by mass—makes LC-MS an unparalleled tool for trace-level quantification and impurity profiling.[3][13]

Pillar 2: Head-to-Head Performance Comparison

The choice between HPLC-UV and HPLC-MS for analyzing 2-Chloro-4-fluoro-5-methoxyaniline hinges on the specific analytical goal. The following table summarizes the key performance differences.

Parameter HPLC-UV HPLC-MS Insight for 2-Chloro-4-fluoro-5-methoxyaniline Analysis
Sensitivity (LOD/LOQ) Moderate (µg/mL or high ng/mL range)[14]Very High (low ng/mL to pg/mL range)[13][15]For detecting trace-level impurities or degradants, especially genotoxic impurities, HPLC-MS is the superior choice.
Selectivity & Specificity Relies on chromatographic resolution. Prone to interference from co-eluting compounds with similar UV spectra.[16]High. Distinguishes compounds by their unique mass-to-charge ratio, even if they co-elute chromatographically.[9][11]HPLC-MS can unequivocally distinguish the target analyte from positional isomers or impurities that may be difficult to separate chromatographically.
Confidence in Identification Based on retention time matching with a reference standard.Based on retention time and mass-to-charge ratio. Provides definitive molecular weight information.[11]For identifying unknown peaks in a chromatogram (e.g., in forced degradation studies), MS is essential.
Quantitative Linearity Good, typically with an r² > 0.99.[13]Excellent, often with an r² > 0.999 over a wider dynamic range.[13][17]Both are excellent for quantitation, but MS excels at the lower end of the concentration range.
Matrix Effects Generally low to non-existent.Can be significant. Matrix components can suppress or enhance the ionization of the analyte, affecting accuracy.[18]Analysis in complex matrices (e.g., biological fluids) requires careful sample preparation and may necessitate the use of an isotopically labeled internal standard with HPLC-MS.
Cost & Complexity Lower instrument cost, simpler operation, and less maintenance.[8]Higher instrument cost, more complex operation, requires specialized expertise for method development and maintenance.[8][11]HPLC-UV is more accessible for routine QC labs. HPLC-MS represents a larger investment but offers significantly more analytical power.
Robustness Highly robust and reliable for routine use.More sensitive to experimental conditions (e.g., mobile phase additives, cleanliness of the ion source).HPLC-UV methods are typically easier to transfer between different laboratories and instruments.

Pillar 3: Experimental Protocols & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. This is achieved by incorporating system suitability tests (SSTs) as mandated by regulatory guidelines such as the International Council for Harmonisation (ICH).[19] These tests verify that the chromatographic system is performing adequately before sample analysis.

Workflow for Analytical Method Selection

The following diagram illustrates a logical decision-making process for choosing between HPLC-UV and HPLC-MS.

Caption: Decision workflow for selecting between HPLC-UV and HPLC-MS.

Experimental Protocol: HPLC-UV Method

This method is designed for the reliable quantification (assay) of 2-Chloro-4-fluoro-5-methoxyaniline and the monitoring of known impurities at levels typically >0.05%.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent (e.g., Acetonitrile/Water 50:50 v/v). Mix thoroughly.

  • Further dilute as necessary to achieve a final concentration of ~0.1 mg/mL for assay analysis.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

2. Chromatographic Conditions: The use of a C18 column is standard for reversed-phase chromatography of aromatic amines, providing good retention and peak shape.[20]

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-80% B; 20-25 min, 80% B; 25.1-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (Aromatic compounds typically absorb strongly at this wavelength)[21]

3. System Suitability Test (SST):

  • Prepare a solution containing the analyte and a known impurity.

  • Inject five replicate injections.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for the main analyte ≤ 2.0%.

    • Tailing factor for the main analyte peak ≤ 2.0.

    • Resolution between the analyte and the known impurity peak ≥ 2.0.

Caption: Experimental workflow for HPLC-UV analysis.

Experimental Protocol: HPLC-MS Method

This method is optimized for high-sensitivity detection and identification of 2-Chloro-4-fluoro-5-methoxyaniline and its potential impurities.

1. Sample Preparation:

  • Prepare stock solutions as in the HPLC-UV method.

  • For trace analysis, dilute the stock solution to a final concentration in the ng/mL range (e.g., 100 ng/mL).

  • The diluent should be compatible with the mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid).

2. Chromatographic Conditions: The key difference here is the use of volatile mobile phase additives like formic acid instead of non-volatile buffers like phosphate, which are incompatible with MS detectors.[22]

Parameter Condition
Column C18, 100 mm x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-10 min, 10-90% B; 10-12 min, 90% B; 12.1-15 min, 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+) (Anilines readily form [M+H]⁺ ions).

  • Analyte m/z: 2-Chloro-4-fluoro-5-methoxyaniline (C₇H₇ClFNO), Molecular Weight: 175.59. The expected ion is [M+H]⁺ at m/z 176.6.[1][23]

  • Scan Mode:

    • For Quantitation: Selected Ion Monitoring (SIM) at m/z 176.6.

    • For Impurity Profiling: Full Scan from m/z 100-500.

  • Key Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 350 °C; Gas Flow: 10 L/min.

Caption: Experimental workflow for HPLC-MS analysis.

Conclusion: Making an Authoritative Choice

Both HPLC-UV and HPLC-MS are powerful analytical techniques, but they serve different primary purposes in the analysis of 2-Chloro-4-fluoro-5-methoxyaniline.

  • Choose HPLC-UV when: Your objective is routine quality control, such as performing an assay or quantifying known impurities in a drug substance where sensitivity requirements are moderate and the sample matrix is simple.[8] It is reliable, cost-effective, and robust.

  • Choose HPLC-MS when: Your objective is to achieve the highest levels of sensitivity and specificity. It is the indispensable choice for trace-level impurity quantification (e.g., below 0.05%), identification of unknown degradation products in stability studies, or analyzing the analyte in complex biological matrices.[8][12] The molecular weight information it provides offers a level of confidence in identification that UV detection cannot match.

As a Senior Application Scientist, my recommendation is to employ these techniques synergistically. Use HPLC-UV for the routine, high-throughput analyses it excels at. Reserve the power of HPLC-MS for the challenging tasks of method development, validation, impurity identification, and trace analysis, where its specificity and sensitivity are paramount to ensuring the ultimate quality and safety of the final product.

References

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  • Swartz, M. E., Krull, I. S., & Orr, J. D. Validation of Impurity Methods, Part I. LCGC International.
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  • SCION Instruments. HPLC UV Detector.
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  • Le Bourvellec, C., et al. (2013-08-22). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. PMC - NIH.
  • Phenomenex. (2016-01-18). Technical Tip: Principle HPLC Conditions for LC/MS.
  • Smolecule. (2023-08-19). Buy 2-Chloro-5-fluoro-4-methoxyaniline.
  • Benchchem. A Comparative Guide: HPLC-UV vs. LC-MS/MS for Riboflavin Analysis.
  • de Souza, T. A., et al. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil.
  • Xing, J., et al. (2002-09-13). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed.
  • Measurlabs. HPLC-MS Analysis | Laboratory Testing Services.
  • Agilent. Basics of LC/MS - Liquid Chromatography.
  • News-Medical.net. What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?.
  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary....
  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Singh, P., & Kumar, P. Analytical method validation: A brief review.
  • Advion. (2019-09-10). 3 reasons why you should upgrade from UV detection to Mass Spectrometry.
  • ResearchGate. (2025-08-05). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
  • FDA. Q2(R2) Validation of Analytical Procedures.
  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Keevil, B. G. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC - NIH.
  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
  • ChemicalBook. (2024-12-18). 5-Chloro-2-methoxyaniline.
  • ECHEMI. 2-CHLORO-4-FLUORO-5-METHYL ANILINE.
  • PubChem. 2-Fluoro-4-methoxyaniline.
  • Appretech Scientific Limited. 2-chloro-5-fluoro-4-methoxyaniline.
  • Benchchem. A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
  • Shimadzu. (2015). High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections.
  • Yilmaz, B., et al. (2018-09-01). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed.
  • ScienceDirect. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • Doran, G., & Stevens, M. M. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry.

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A Comparative Guide to the Reactivity of 2-Chloro-4-fluoro-5-methoxyaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of building blocks for novel molecular entities is a critical decision. The reactivity of these starting materials dictates not only the efficiency of the synthesis but also the accessibility of diverse chemical space. This guide provides an in-depth comparison of the reactivity of 2-Chloro-4-fluoro-5-methoxyaniline with other common anilines, supported by theoretical principles and established experimental protocols.

Understanding the Reactivity Landscape of Substituted Anilines

Anilines are a cornerstone of medicinal chemistry, serving as versatile precursors for a vast array of pharmacologically active compounds. Their reactivity is primarily governed by the nucleophilicity of the amino group and the electron density of the aromatic ring.[1][2] Substituents on the aniline ring can dramatically modulate these properties through a combination of inductive and resonance effects, thereby influencing the outcome of key synthetic transformations.[3][4][5]

2-Chloro-4-fluoro-5-methoxyaniline , with its unique polysubstituted pattern, presents a fascinating case study in balancing electronic effects. To appreciate its reactivity, we must first dissect the influence of each substituent:

  • Amino Group (-NH₂): This is a powerful activating group, donating electron density to the aromatic ring through resonance (+R effect).[3][6][7] This increases the ring's nucleophilicity, making it more susceptible to electrophilic aromatic substitution (EAS).[8][9]

  • Methoxy Group (-OCH₃): Located meta to the amino group, the methoxy group is also an activating group due to its +R effect. It further enhances the electron density of the ring.

  • Chloro (-Cl) and Fluoro (-F) Groups: These halogen substituents exert a dual influence. They are electron-withdrawing through the inductive effect (-I effect) but electron-donating through resonance (+R effect).[3] For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring compared to unsubstituted aniline.

The interplay of these activating and deactivating groups on 2-Chloro-4-fluoro-5-methoxyaniline results in a nuanced reactivity profile that can be strategically exploited in organic synthesis.

Theoretical Reactivity Profile of 2-Chloro-4-fluoro-5-methoxyaniline

Based on the electronic properties of its substituents, we can predict the reactivity of 2-Chloro-4-fluoro-5-methoxyaniline relative to other anilines in key reactions.

Nucleophilicity of the Amino Group

The nucleophilicity of the amino group is crucial for reactions such as acylation and alkylation. Electron-withdrawing groups on the ring decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity.[10]

  • Prediction: The chloro and fluoro groups on 2-Chloro-4-fluoro-5-methoxyaniline will inductively withdraw electron density, making the amino group less nucleophilic than that of aniline or p-anisidine. However, the presence of the electron-donating methoxy group will likely make it more nucleophilic than anilines with multiple strong electron-withdrawing groups, such as 2,4-dichloroaniline.

Susceptibility to Electrophilic Aromatic Substitution (EAS)

The rate of EAS reactions is directly related to the electron density of the aromatic ring.[3][8] Activating groups increase the rate, while deactivating groups decrease it.

  • Prediction: The strong activating effect of the amino group, supplemented by the methoxy group, will likely dominate the deactivating inductive effects of the halogens. Therefore, 2-Chloro-4-fluoro-5-methoxyaniline is expected to be more reactive towards EAS than benzene, but less reactive than aniline or p-anisidine. The directing effects of the substituents will favor substitution at the positions ortho and para to the powerful amino group.

The following diagram illustrates the interplay of these electronic effects:

G cluster_aniline 2-Chloro-4-fluoro-5-methoxyaniline cluster_reactivity Predicted Reactivity aniline Aniline Ring nucleophilicity Nucleophilicity of -NH2 aniline->nucleophilicity Influences eas Electrophilic Aromatic Substitution aniline->eas Influences NH2 -NH2 (+R, -I) Activating NH2->aniline Donates e- density Cl -Cl (-I, +R) Deactivating Cl->aniline Withdraws e- density (Inductive) F -F (-I, +R) Deactivating F->aniline Withdraws e- density (Inductive) OCH3 -OCH3 (+R, -I) Activating OCH3->aniline Donates e- density

Caption: Electronic effects of substituents on 2-Chloro-4-fluoro-5-methoxyaniline.

Comparative Experimental Analysis

To provide a quantitative comparison, we propose a series of standardized experiments to benchmark the reactivity of 2-Chloro-4-fluoro-5-methoxyaniline against other commercially available anilines.

N-Acylation: A Measure of Nucleophilicity

The rate of N-acylation with a standard acylating agent, such as acetic anhydride, provides a direct measure of the nucleophilicity of the amino group.[11][12][13] The reaction progress can be monitored by techniques like HPLC or NMR spectroscopy.

Table 1: Predicted Relative Rates of N-Acylation

Aniline DerivativeKey SubstituentsPredicted Relative RateRationale
p-Anisidine-OCH₃ (EDG)FastestStrong electron-donating group increases nucleophilicity.
Aniline(Unsubstituted)FastBaseline reactivity.
2-Chloro-4-fluoro-5-methoxyaniline -Cl, -F (EWG), -OCH₃ (EDG)ModerateCompeting effects of halogens and methoxy group.
p-Chloroaniline-Cl (EWG)SlowElectron-withdrawing group decreases nucleophilicity.
2,4-Dichloroaniline-Cl (x2) (EWG)SlowestStrong deactivation by two chloro groups.

Experimental Protocol: Comparative N-Acylation

  • Reaction Setup: In separate vials, dissolve 1 mmol of each aniline derivative in 5 mL of a suitable aprotic solvent (e.g., acetonitrile).

  • Reagent Addition: To each vial, add 1.1 mmol of acetic anhydride and a catalytic amount of a non-nucleophilic base (e.g., pyridine).

  • Reaction Monitoring: At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture, quench with water, and analyze by HPLC to determine the percentage conversion to the corresponding acetanilide.

  • Data Analysis: Plot the percentage conversion against time for each aniline to determine the initial reaction rates.

The following workflow diagram illustrates the experimental process:

G start Start dissolve Dissolve Anilines in Acetonitrile start->dissolve add_reagents Add Acetic Anhydride & Pyridine dissolve->add_reagents monitor Monitor Reaction by HPLC at t=x min add_reagents->monitor quench Quench Aliquots monitor->quench analyze HPLC Analysis quench->analyze plot Plot % Conversion vs. Time analyze->plot end End plot->end

Caption: Workflow for comparative N-acylation of anilines.

Diazotization: Probing Ring Activation

The diazotization of anilines, a critical step in the synthesis of azo dyes and other important intermediates, is sensitive to the electronic nature of the aromatic ring.[14][15][16][17] The rate of this reaction can be followed spectrophotometrically by monitoring the disappearance of the aniline or the formation of the diazonium salt.

Table 2: Predicted Relative Rates of Diazotization

Aniline DerivativeKey SubstituentsPredicted Relative RateRationale
p-Anisidine-OCH₃ (EDG)FastestHighly activated ring accelerates the reaction.
Aniline(Unsubstituted)FastBaseline reactivity.
2-Chloro-4-fluoro-5-methoxyaniline -Cl, -F (EWG), -OCH₃ (EDG)ModerateModerately activated ring due to competing substituent effects.
p-Chloroaniline-Cl (EWG)SlowDeactivated ring slows the reaction.
2,4-Dichloroaniline-Cl (x2) (EWG)SlowestStrongly deactivated ring.

Experimental Protocol: Comparative Diazotization

  • Preparation: Prepare solutions of each aniline (0.01 M) in dilute hydrochloric acid.

  • Initiation: Cool the solutions to 0-5 °C in an ice bath and add an equimolar solution of sodium nitrite dropwise with stirring.

  • Monitoring: Monitor the reaction by UV-Vis spectroscopy, observing the change in absorbance at a wavelength specific to the aniline or the diazonium salt.

  • Data Analysis: Determine the pseudo-first-order rate constants from the spectroscopic data.

Quantitative Structure-Activity Relationships (QSAR): The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds.[18][19][20] It takes the form:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted aniline.

  • k₀ is the rate constant for unsubstituted aniline.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type.

By determining the reaction rates for a series of anilines, a Hammett plot can be constructed by plotting log(k/k₀) against σ. The slope of this plot gives the ρ value, which provides insight into the electronic demands of the transition state.

Conclusion

2-Chloro-4-fluoro-5-methoxyaniline is a uniquely substituted aniline with a reactivity profile that is finely tuned by the interplay of its electron-donating and electron-withdrawing groups. While the halogen substituents decrease the nucleophilicity of the amino group and the overall electron density of the ring compared to aniline, the activating methoxy group ensures that it remains a versatile and reactive building block.

For the medicinal chemist, this translates to a substrate that is often more manageable than highly activated anilines, reducing the likelihood of over-reaction or polysubstitution, while still being sufficiently reactive for a broad range of synthetic transformations.[6] The principles and experimental protocols outlined in this guide provide a framework for rationally selecting and utilizing 2-Chloro-4-fluoro-5-methoxyaniline and other substituted anilines in the pursuit of novel therapeutic agents.

References

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A Comparative Guide to the Biological Activity of 2-Chloro-4-fluoro-5-methoxyaniline and Its Non-Fluorinated Analogs: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced effects of molecular substitutions is paramount. The strategic placement of halogen atoms, particularly fluorine and chlorine, on a pharmacologically active scaffold can dramatically alter its biological profile. This guide provides an in-depth comparison of 2-Chloro-4-fluoro-5-methoxyaniline against its non-fluorinated analog, 2-Chloro-5-methoxyaniline. While 2-Chloro-4-fluoro-5-methoxyaniline is often utilized as a versatile building block in the synthesis of more complex molecules[1][2], its structure embodies a deliberate combination of substituents designed to modulate biological activity. By dissecting the contribution of its fluorine atom, we can illuminate key principles of modern medicinal chemistry and guide the rational design of novel therapeutics.

Part 1: The Foundational Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacokinetic and pharmacodynamic properties.[3] Unlike a simple hydrogen atom, fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant changes to a molecule's behavior in a biological system.[3][4][5]

Key Physicochemical and Pharmacokinetic Modifications:

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) family.[4] Placing a fluorine atom at a site that is otherwise susceptible to oxidative metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability.[3][4]

  • Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[3][6] When placed on an aniline ring, it significantly reduces the basicity (lowers the pKa) of the amino group. A lower pKa means the amine is less protonated at physiological pH, resulting in a more neutral species that can more readily cross cellular membranes. This can lead to improved absorption and distribution.[3][6]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonding and dipole-dipole interactions, which can enhance the ligand's binding affinity and potency.[3]

  • Lipophilicity Tuning: The addition of fluorine generally increases a molecule's lipophilicity, which can influence its membrane permeability, solubility, and interaction with biological targets.[4][7]

These strategic effects are central to the comparison between our target compounds. While 2-Chloro-5-methoxyaniline possesses known biological activity, the addition of a fluorine atom is a rational step towards optimizing its drug-like properties.

Molecule Parent Molecule (e.g., 2-Chloro-5-methoxyaniline) Fluorination Strategic Fluorination (Addition of -F) Molecule->Fluorination Metabolism Blocked Metabolic Oxidation Fluorination->Metabolism pKa Lowered pKa (Reduced Basicity) Fluorination->pKa Binding Altered Receptor Binding Affinity Fluorination->Binding Stability Increased Metabolic Stability & Half-life Metabolism->Stability Permeability Enhanced Membrane Permeability pKa->Permeability Potency Modulated Potency Binding->Potency

Caption: Impact of Fluorination on Drug Properties.

Part 2: Comparative Biological and Physicochemical Profiles

Direct, extensive biological data for 2-Chloro-4-fluoro-5-methoxyaniline is limited in public literature, primarily identifying it as a synthetic intermediate.[1] However, its non-fluorinated analog, 2-Chloro-5-methoxyaniline, has been noted for its cytotoxic properties and as an intermediate for anti-inflammatory and analgesic drugs.[8][9] This allows us to construct a powerful hypothesis-driven comparison based on structure-activity relationships (SAR).

The presence of a fluoroaniline moiety is common in potent kinase inhibitors, suggesting a likely avenue of activity.[10] The aniline nitrogen and adjacent functionalities can form critical hydrogen bonds with the "hinge" region of a kinase active site. The fluorine and chlorine atoms can then occupy adjacent hydrophobic pockets, enhancing binding affinity.

Table 1: Physicochemical Property Comparison

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Predicted cLogP Predicted pKa (Amine)
2-Chloro-5-methoxyaniline Structure of 2-Chloro-5-methoxyaniline C₇H₈ClNO 157.60 2.1 ~4.0
2-Chloro-4-fluoro-5-methoxyaniline Structure of 2-Chloro-4-fluoro-5-methoxyaniline C₇H₇ClFNO 175.59 2.3 ~3.5

(Note: cLogP and pKa values are estimates based on computational models and general chemical principles. Actual experimental values may vary.)

Table 2: Summary of Known & Hypothesized Biological Activities

Compound Known Activities Hypothesized Activities & Improvements Rationale
2-Chloro-5-methoxyaniline Cytotoxic compound[8]Intermediate for anti-inflammatory/analgesic drugs[9]Inhibitor of brain uptake for certain molecules[8] - N/A

| 2-Chloro-4-fluoro-5-methoxyaniline | Primarily a synthetic intermediate[1][2] | Enhanced Potency: As a kinase or enzyme inhibitor.Improved Metabolic Stability: Resistance to aromatic hydroxylation at C4.Enhanced Cell Permeability: Due to lower pKa.Antimicrobial Activity: Halogenated anilines have shown antimicrobial efficacy.[11][12] | Fluorine enhances binding interactions and blocks metabolism[3][4]. Lower pKa increases the proportion of neutral species at physiological pH[6]. |

Part 3: Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized advantages of fluorination, a series of standardized, robust assays are required. The following protocols provide a framework for a direct, head-to-head comparison.

Protocol 1: In Vitro Kinase Inhibition Assay
  • Objective: To determine and compare the inhibitory potency (IC₅₀) of the compounds against a target kinase (e.g., a receptor tyrosine kinase implicated in cancer).

  • Rationale: This assay directly tests the hypothesis that these scaffolds can function as kinase inhibitors. The choice of kinase should be guided by screening or the known targets of structurally similar compounds.

  • Methodology (Example: TR-FRET Assay):

    • Reagent Preparation: Prepare a kinase buffer, a solution of the target kinase, a fluorescently labeled ATP analog (tracer), and an antibody specific to the kinase.

    • Compound Dilution: Perform a serial dilution of 2-Chloro-4-fluoro-5-methoxyaniline and 2-Chloro-5-methoxyaniline in DMSO, then dilute further in kinase buffer to achieve final assay concentrations (e.g., from 100 µM to 1 nM).

    • Assay Plate Setup: In a 384-well plate, add the compound dilutions, the kinase, and the tracer. Include controls for no inhibition (DMSO only) and background (no kinase).

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

    • Detection: Add the detection antibody and incubate for another 60 minutes.

    • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths. The ratio of these emissions is proportional to the amount of tracer bound to the kinase.

    • Data Analysis: Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell Viability / Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of the compounds on a relevant cancer cell line.

  • Rationale: This assay validates the known cytotoxicity of the non-fluorinated analog[8] and determines if the fluorinated version has altered potency. It provides a functional cellular readout of the compound's activity.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HCT116 colorectal cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • MTT Addition: Remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 2-4 hours.

      • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[13]

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control (DMSO) and plot cell viability (%) against compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

cluster_0 Plate Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Seed Cells in 96-well Plate Adhere Incubate 24h (Adhesion) Seed->Adhere Treat Add Serial Dilutions of Compounds Adhere->Treat Incubate Incubate 48-72h (Exposure) Treat->Incubate MTT Add MTT Reagent Incubate 2-4h Incubate->MTT Solubilize Add Solubilizing Agent (DMSO) MTT->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Calculate Calculate GI₅₀ Read->Calculate

Caption: General Experimental Workflow for an MTT Cell Viability Assay.

Part 4: Synthesizing the Structure-Activity Relationship (SAR)

The comparison between these two molecules provides a classic example of a structure-activity relationship. Each substituent on the aniline core—chloro, fluoro, and methoxy—contributes to the overall biological and physicochemical profile.

  • Methoxy Group (-OCH₃): This electron-donating group can act as a hydrogen bond acceptor and its position influences the molecule's conformation and interaction with target proteins.

  • Chloro Group (-Cl): As a bulky, lipophilic, and electron-withdrawing group, the chlorine at position 2 can serve as a key anchoring point in a hydrophobic pocket of a target protein. Its position ortho to the amine sterically influences the amine's interactions.

  • Fluoro Group (-F): The key differentiator. Its placement at position 4 introduces all the benefits discussed previously: it blocks a potential site of metabolism and its strong electron-withdrawing nature lowers the amine's pKa, likely improving cell penetration.

The Synergistic Effect: The combination of chlorine at C2 and fluorine at C4 creates a distinct electronic environment. The non-fluorinated analog is already biologically active[8], but likely suffers from metabolic liabilities (e.g., hydroxylation at C4) or suboptimal membrane permeability. The introduction of fluorine in 2-Chloro-4-fluoro-5-methoxyaniline is a targeted modification designed to mitigate these issues, potentially leading to a compound with a superior therapeutic index.

cluster_substituents cluster_analogs Aniline Aniline Scaffold Core structure for binding Cl C2-Chloro (-Cl) - Lipophilic interaction - Steric influence - Electron-withdrawing Aniline->Cl Adds F C4-Fluoro (-F) - Blocks metabolism - Lowers pKa (permeability) - H-bond acceptor Aniline->F Adds OMe C5-Methoxy (-OCH3) - H-bond acceptor - Electron-donating Aniline->OMe Adds NonF Non-Fluorinated Analog (2-Chloro-5-methoxyaniline) - Baseline activity - Potential metabolic liability Fluorinated Fluorinated Analog (2-Chloro-4-fluoro-5-methoxyaniline) - Hypothesized improved stability - Hypothesized enhanced permeability/potency

Caption: Structure-Activity Relationship (SAR) of the Aniline Core.

Conclusion

While 2-Chloro-4-fluoro-5-methoxyaniline may often be viewed as a starting material, its structure represents a rational evolution from its non-fluorinated counterpart, 2-Chloro-5-methoxyaniline. The strategic incorporation of a fluorine atom is predicted to confer significant advantages, including enhanced metabolic stability and improved cellular permeability, which are critical for transforming a biologically active compound into a viable drug candidate. The principles of medicinal chemistry and SAR analysis strongly suggest that the fluorinated analog possesses a modulated and potentially superior profile. Further empirical testing, following the protocols outlined herein, is essential to fully elucidate its biological activity and validate its potential as a valuable scaffold for the development of targeted therapies.

References

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A Comparative Guide to Kinase Inhibitors Derived from Substituted Anilines: Scaffolds, Selectivity, and Cellular Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aniline scaffold has proven to be a remarkably versatile and privileged structure in the design of small molecule kinase inhibitors, giving rise to a multitude of clinically successful and investigational drugs. The nuanced substitution patterns on the aniline ring, coupled with its integration into various heterocyclic systems, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of distinct classes of kinase inhibitors derived from substituted anilines, including anilinoquinazolines, anilinopyrimidines, pyrrolopyrimidines, and imidazopyridines. We will delve into their structure-activity relationships, compare their inhibitory profiles against key oncogenic kinases such as EGFR, VEGFR, and c-Src, and provide detailed, field-proven protocols for their evaluation. This in-depth guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of aniline-based kinase inhibitors and make informed decisions in their research endeavors.

Introduction: The Enduring Significance of the Aniline Moiety in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors that compete with ATP for binding to the kinase active site has revolutionized cancer therapy. Within this landscape, compounds featuring a substituted aniline moiety have consistently demonstrated exceptional promise.

The aniline ring serves as a crucial pharmacophore, often engaging in key hydrogen bonding interactions with the hinge region of the kinase domain, a critical anchor point for many Type I and Type II inhibitors.[1] Furthermore, the phenyl ring of the aniline provides a vector for substitution, allowing for the exploration of various hydrophobic and hydrophilic pockets within the ATP-binding site. This adaptability is the cornerstone of the diverse inhibitory profiles observed across different aniline-based scaffolds. The strategic placement of substituents on the aniline ring can dramatically influence a compound's selectivity, potency, and metabolic stability.[2] This guide will dissect these subtleties, offering a comparative perspective on several prominent classes of aniline-derived kinase inhibitors.

A Comparative Analysis of Aniline-Based Kinase Inhibitor Scaffolds

The true power of the substituted aniline motif is realized when it is incorporated into various heterocyclic ring systems. These scaffolds dictate the overall geometry of the molecule and present the aniline substituent in an orientation conducive to kinase binding. Here, we compare four prominent classes:

The Anilinoquinazoline Scaffold: Pioneers in Targeted Therapy

The 4-anilinoquinazoline core is arguably one of the most well-established and successful scaffolds in the realm of kinase inhibitors.[3] It forms the backbone of first-generation EGFR inhibitors like Gefitinib and Erlotinib. The quinazoline ring system orients the aniline group to effectively interact with the ATP-binding site of EGFR.

Structure-Activity Relationship (SAR):

  • Hinge Binding: The N1 and N3 atoms of the quinazoline ring are key hydrogen bond acceptors that interact with the hinge region of the kinase.[3]

  • Aniline Substitution: Small, lipophilic, and electron-withdrawing groups at the meta-position of the aniline ring, such as a 3-chloro or 3-bromo substituent, often enhance potency against EGFR.[4]

  • 6- and 7-Positions: The 6- and 7-positions of the quinazoline ring can be modified to improve solubility and introduce additional interactions. For instance, the addition of a methoxy group at the 6-position and a solubilizing group at the 7-position is a common strategy.

The Anilinopyrimidine Scaffold: Versatility and Potency

The anilinopyrimidine scaffold offers a related but distinct structural framework. This core is found in numerous multi-kinase inhibitors, including Imatinib (though not a simple aniline derivative, its development was influenced by this class) and Dasatinib. The pyrimidine ring is a smaller and more flexible scaffold compared to the quinazoline, which can be advantageous for targeting a broader range of kinases.

Structure-Activity Relationship (SAR):

  • Hinge Interaction: Similar to anilinoquinazolines, the pyrimidine ring nitrogens form crucial hydrogen bonds with the kinase hinge.

  • Broad Target Profile: The flexibility of the anilinopyrimidine scaffold has been exploited to develop inhibitors targeting a wide array of kinases, including Abl, Src family kinases, and VEGFR.

  • Substitution Patterns: The substitution pattern on both the aniline and pyrimidine rings is critical for determining the selectivity profile.

The Pyrrolopyrimidine Scaffold: Mimicking the Purine Core

The pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine, the nitrogenous base of ATP, making it an excellent starting point for designing ATP-competitive inhibitors.[5] This structural mimicry provides a strong inherent affinity for the kinase active site.

Structure-Activity Relationship (SAR):

  • ATP Mimicry: The pyrrolopyrimidine core effectively occupies the adenine-binding pocket of the kinase.[5]

  • Aniline as a Selectivity Determinant: The aniline moiety, typically attached at the 4-position, projects into a more variable region of the ATP-binding site, and its substitution pattern is a key driver of selectivity.[6]

  • Targeting Diverse Kinases: This scaffold has been successfully employed to develop inhibitors against a range of kinases, including TAM family kinases (Axl, Mer) and LIM kinases.[6][7]

The Imidazopyridine Scaffold: Exploring New Chemical Space

Imidazopyridine-based kinase inhibitors represent a newer and promising class of compounds. This scaffold has been utilized to develop inhibitors against targets such as FLT3, Aurora kinases, and ERK5.[8][9] The imidazopyridine core offers a unique arrangement of hydrogen bond donors and acceptors, allowing for novel interactions within the kinase active site.

Structure-Activity Relationship (SAR):

  • Novel Hinge Interactions: The imidazopyridine scaffold can engage the kinase hinge in different ways compared to the more traditional scaffolds, potentially leading to improved selectivity.

  • Targeting Challenging Kinases: This scaffold has shown promise for developing inhibitors against kinases that have been difficult to target with other chemotypes.

  • Optimization of Physicochemical Properties: The imidazopyridine core can be readily modified to optimize solubility, metabolic stability, and other drug-like properties.

Comparative Performance: Potency and Selectivity

The ultimate utility of a kinase inhibitor lies in its potency against the intended target and its selectivity over other kinases in the kinome. Off-target effects can lead to toxicity and limit the therapeutic window of a drug.[10] The following table provides a comparative summary of the inhibitory activities (IC50 values) of representative compounds from each scaffold class against key oncogenic kinases.

Scaffold ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
Anilinoquinazoline GefitinibEGFR25.42[11]
Compound with 3-chloroanilineEGFR~20[12]
Anilinopyrimidine DasatinibAbl<1[13]
DasatinibSrc<1[13]
Pyrrolopyrimidine Compound 27Mer2[6]
Compound 27Axl16[6]
Imidazopyridine Compound 17Mps12.8[14]
GNF-8625TRKA4[14]

Analysis of Performance:

This data, while not from a single head-to-head study, illustrates the strengths of each scaffold. Anilinoquinazolines demonstrate high potency for EGFR, making them excellent choices for targeting this specific receptor tyrosine kinase.[11][12] Anilinopyrimidines, exemplified by Dasatinib, exhibit broad-spectrum activity against multiple tyrosine kinases, which can be advantageous in certain cancer contexts but also raises concerns about off-target effects.[13] The pyrrolopyrimidine and imidazopyridine scaffolds have shown remarkable potency against their respective targets, highlighting their potential for developing highly selective inhibitors.[6][14]

The choice of scaffold is therefore a critical first step in a kinase inhibitor drug discovery program, and it must be guided by the specific kinase target and the desired selectivity profile.

Key Signaling Pathways Targeted by Aniline-Based Kinase Inhibitors

To understand the cellular consequences of inhibiting these kinases, it is essential to visualize their roles in key signaling pathways. The following diagrams, rendered in DOT language, illustrate the EGFR, VEGFR, and c-Src signaling cascades and the points of intervention for aniline-based inhibitors.

EGFR_Signaling cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Inhibitor Anilinoquinazoline Inhibitors Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

VEGFR_Signaling cluster_membrane Plasma Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Anilinopyrimidine Inhibitors Inhibitor->VEGFR

Caption: VEGFR Signaling Pathway and Point of Inhibition.

cSrc_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) cSrc c-Src RTK->cSrc Integrins Integrins Integrins->cSrc FAK FAK cSrc->FAK PI3K PI3K cSrc->PI3K Ras Ras cSrc->Ras STAT3 STAT3 cSrc->STAT3 Migration Cell Migration FAK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK Pathway Ras->MAPK Invasion Invasion MAPK->Invasion STAT3->Survival Inhibitor Anilinopyrimidine Inhibitors Inhibitor->cSrc

Caption: c-Src Signaling Pathway and Point of Inhibition.

Experimental Protocols for the Evaluation of Aniline-Based Kinase Inhibitors

The rigorous evaluation of kinase inhibitors requires robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ATP consumed.

Principle: The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (solubilized in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2 µL of the kinase solution (diluted in kinase assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (in kinase assay buffer) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Compound Dilution B Add Compound and Kinase to Plate A->B C Pre-incubation (15 min) B->C D Initiate Reaction (add Substrate/ATP) C->D E Kinase Reaction (60 min, 30°C) D->E F Stop Reaction (add ADP-Glo™ Reagent) E->F G ATP Depletion (40 min) F->G H Add Kinase Detection Reagent G->H I Signal Generation (30 min) H->I J Read Luminescence I->J K IC50 Calculation J->K

Caption: Workflow for In Vitro Kinase Inhibition Assay.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (solubilized in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control (medium with DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well.

    • Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse xenograft model.

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., athymic nude mice)

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Protocol:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Anesthetize the mice and subcutaneously inject the cell suspension into the flank.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group.

Mechanisms of Resistance and Future Perspectives

A significant challenge in the clinical use of kinase inhibitors is the development of acquired resistance. Common mechanisms include:

  • Secondary mutations in the kinase domain that prevent inhibitor binding.

  • Activation of bypass signaling pathways that circumvent the inhibited kinase.

  • Amplification of the target kinase gene.

The development of next-generation inhibitors that can overcome these resistance mechanisms is an active area of research. The versatility of the aniline scaffold continues to be leveraged in these efforts, with novel derivatives being designed to target mutant kinases or to have dual-targeting capabilities.

Furthermore, the field is moving towards the development of more selective inhibitors to minimize off-target toxicities. The pyrrolopyrimidine and imidazopyridine scaffolds, with their potential for high selectivity, are particularly promising in this regard.

Conclusion

The substituted aniline moiety is a cornerstone of modern kinase inhibitor design, providing a versatile and adaptable platform for achieving high potency and a range of selectivity profiles. The choice of the heterocyclic scaffold into which the aniline is incorporated—be it a quinazoline, pyrimidine, pyrrolopyrimidine, or imidazopyridine—is a critical determinant of the inhibitor's biological activity. By understanding the structure-activity relationships of these different classes and employing rigorous experimental evaluation, researchers can continue to develop novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. J Enzyme Inhib Med Chem. 2020;35(1):1822-1833. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorg Chem. 2024;147:107867. [Link]

  • Theoretical study on the interaction of pyrrolopyrimidine derivatives as LIMK2 inhibitors: insight into structure-based inhibitor design. J Mol Model. 2015;21(4):94. [Link]

  • Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. ACS Infect Dis. 2020;6(6):1352-1361. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. J Med Chem. 1996;39(23):4657-4666. [Link]

  • Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor. J Med Chem. 2003;46(25):5416-5425. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Med Chem. 2024;15(2):292-323. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. J Med Chem. 2012;55(20):8831-8848. [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem. 2022;17(12):e202200161. [Link]

  • Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. J Biol Chem. 1994;269(48):29455-29462. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorg Chem. 2023;140:106831. [Link]

  • Xenograft Tumor Assay Protocol. [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Int J Mol Sci. 2023;24(5):5088. [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Pharmaceuticals (Basel). 2022;15(12):1546. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chem Biol. 2022;29(9):1413-1425.e4. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. 2025.10.09.681452. [Link]

  • Methods to study xenografted human cancer in genetically diverse mice. STAR Protoc. 2023;4(1):102028. [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Pharmaceuticals (Basel). 2022;15(12):1546. [Link]

  • Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer. ACS Med Chem Lett. 2024;15(3):398-405. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. J Med Chem. 2017;60(6):2225-2243. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Medicina (Kaunas). 2022;58(9):1279. [Link]

  • Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Front Chem. 2021;9:675491. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. J Med Chem. 2022;65(2):1043-1131. [Link]

  • Comparison of the IC50 of different drugs in the high-and low-risk... ResearchGate. [Link]

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  • Comparison of approved BTK inhibitors. (A) Scatterplot of the IC50... ResearchGate. [Link]

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A Comparative Guide to the X-ray Crystallographic Analysis of 2-Chloro-4-fluoro-5-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge underpins structure-activity relationships (SAR), dictates physicochemical properties, and ultimately guides the design of novel therapeutics and functional materials.[1] Substituted anilines, in particular, are foundational scaffolds in numerous pharmaceuticals, making their structural elucidation a critical endeavor.[2][3]

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SCXRD) analysis of 2-Chloro-4-fluoro-5-methoxyaniline and its derivatives. While, to date, no public crystallographic data exists for this specific compound, this document will serve as a robust framework for its future analysis. We will delve into the complete experimental workflow, from synthesis to data interpretation, using closely related halogenated aniline structures as comparative examples to predict and understand the structural nuances of our target molecule.

The Significance of Halogenated Anilines

Halogen atoms are not mere passive substituents; they are powerful tools in drug design, capable of modulating a molecule's lipophilicity, metabolic stability, and binding affinity through specific intermolecular interactions such as halogen bonding.[4] The combination of chloro, fluoro, and methoxy groups on an aniline ring, as in 2-Chloro-4-fluoro-5-methoxyaniline, presents a fascinating case for studying the interplay of various non-covalent interactions that govern crystal packing.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process.[1] Each step is critical for obtaining high-quality data that will unambiguously reveal the molecule's architecture.

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification solvent_selection Solvent Screening purification->solvent_selection slow_evaporation Slow Evaporation solvent_selection->slow_evaporation mounting Crystal Mounting slow_evaporation->mounting diffractometer X-ray Diffractometer mounting->diffractometer collection Data Collection diffractometer->collection processing Data Processing collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation (CheckCIF) refinement->validation

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Experimental Protocol: A Step-by-Step Guide

1. Synthesis and Purification:

The synthesis of 2-Chloro-4-fluoro-5-methoxyaniline would likely proceed through a multi-step pathway involving the introduction of the various substituents onto the aniline core.[2][4] A plausible route could start from a commercially available substituted aniline or nitrobenzene, followed by functional group interconversions.

  • Exemplar Synthetic Step (Nitration): To a solution of a precursor aniline in a suitable solvent (e.g., sulfuric acid), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature (typically 0-10 °C) to introduce a nitro group.

  • Purification: Following synthesis, the crude product must be purified to the highest possible degree, as impurities can significantly hinder crystallization. Common techniques include recrystallization, column chromatography, and sublimation. The purity should be confirmed by methods such as NMR spectroscopy and mass spectrometry.

2. Crystal Growth:

Obtaining single crystals of sufficient size and quality is often the most challenging part of the process.[1] The slow evaporation of a saturated solution is a widely used and effective technique for small organic molecules.

  • Solvent Selection: A systematic screening of solvents is crucial. The ideal solvent is one in which the compound has moderate solubility. Solvents to consider for halogenated anilines include toluene, ethanol, acetone, and ethyl acetate.[1]

  • Procedure:

    • Dissolve the purified compound in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

    • Filter the solution while warm to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

    • Monitor periodically for the formation of well-defined single crystals.

3. Data Collection:

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: Data is collected using a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.[1] The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.[1] This ensures that a complete and redundant dataset of reflection intensities is measured.

4. Structure Solution and Refinement:

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.

  • Structure Solution: The initial atomic positions are determined using direct methods, which are powerful algorithms that can solve the phase problem for small molecules.[1]

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods.[1] This iterative process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Comparative Crystallographic Analysis of Halogenated Anilines

In the absence of specific data for 2-Chloro-4-fluoro-5-methoxyaniline, we can gain valuable insights by comparing the crystallographic data of other halogenated aniline derivatives. The table below presents key crystallographic parameters for three such compounds, illustrating the influence of different substitution patterns on their solid-state structures.

Parameter2-Bromoaniline[5]2-Chloroaniline[5]2-Fluoroaniline[5]
Formula C₆H₆BrNC₆H₅ClNC₆H₅FN
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group Pca2₁Pna2₁Pna2₁
a (Å) 16.03(3)13.91(3)13.62(3)
b (Å) 5.99(1)5.86(1)5.81(1)
c (Å) 6.84(1)7.21(1)7.28(1)
V (ų) 657.2(2)587.6(2)576.0(2)
Z 444

This comparison highlights how the size of the halogen atom at the ortho position influences the unit cell dimensions. The increasing size from fluorine to bromine results in a progressive increase in the unit cell volume. For 2-Chloro-4-fluoro-5-methoxyaniline, we would anticipate a more complex packing arrangement due to the presence of multiple substituents capable of engaging in a variety of intermolecular interactions.

Unraveling Intermolecular Interactions with Hirshfeld Surface Analysis

A deep understanding of the crystal packing is incomplete without a thorough analysis of the intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

For 2-Chloro-4-fluoro-5-methoxyaniline, we would expect to observe a rich tapestry of non-covalent interactions:

  • N-H···O Hydrogen Bonds: The amine group can act as a hydrogen bond donor to the oxygen of the methoxy group of a neighboring molecule.

  • N-H···F Hydrogen Bonds: The fluorine atom can act as a hydrogen bond acceptor.

  • C-H···O and C-H···F Hydrogen Bonds: Weaker hydrogen bonds involving aromatic and methyl C-H donors are also likely to be present.

  • Halogen Bonds: The chlorine atom, with its electropositive σ-hole, could potentially form halogen bonds with electron-rich regions of adjacent molecules.

  • π-π Stacking: The aromatic rings may engage in offset stacking interactions, contributing to the overall stability of the crystal lattice.

Intermolecular_Interactions cluster_interactions Potential Intermolecular Interactions center_mol 2-Chloro-4-fluoro-5-methoxyaniline h_bond_strong N-H...O/F Hydrogen Bonds center_mol->h_bond_strong h_bond_weak C-H...O/F Hydrogen Bonds center_mol->h_bond_weak halogen_bond C-Cl...X Halogen Bonds center_mol->halogen_bond pi_stacking π-π Stacking center_mol->pi_stacking

Caption: Predicted intermolecular interactions for 2-Chloro-4-fluoro-5-methoxyaniline.

Conclusion

The X-ray crystallographic analysis of 2-Chloro-4-fluoro-5-methoxyaniline and its derivatives is a crucial step in understanding their structure-property relationships. Although a definitive crystal structure is not yet available, this guide has outlined the essential methodologies and comparative analyses required for its determination. By following the detailed protocols for synthesis, crystal growth, and data analysis, researchers can successfully elucidate the three-dimensional architecture of these important molecules. The subsequent analysis of intermolecular interactions will provide invaluable insights for the rational design of future drug candidates and advanced materials.

References

  • [Link to an introductory text on X-ray crystallography]
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  • [Link to a paper on the synthesis of 2-pyrrolidone derivatives
  • BenchChem. (2025). Structures of substituted anilines. ResearchGate. [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • ResearchGate. (2017). Halogenated aniline derivatives (a) 2-bromoaniline (b) 2-chloroaniline (c) 2-fluoroaniline. ResearchGate. [Link]

  • [Link to a database entry for 2-chloro-5-fluoro-4-methoxyaniline]
  • PubChem. (n.d.). 2-Chloro-4-methoxyaniline. PubChem. [Link]

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A Senior Scientist's Guide to Purity Determination: Quantifying 2-Chloro-4-fluoro-5-methoxyaniline with qNMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key intermediate like 2-Chloro-4-fluoro-5-methoxyaniline , a building block in complex molecular synthesis, precise purity assessment is critical. Deviations can introduce impurities that may carry forward through synthesis, potentially impacting the final drug substance's stability, toxicity, and therapeutic effect.

Traditionally, chromatography-based methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses for purity analysis. While powerful, these techniques are relative; their accuracy hinges on the availability of a highly characterized, identical reference standard for the analyte, and they often suffer from compound-specific response factors.[1][2]

This guide introduces Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a robust, direct, and often more efficient primary method for purity determination.[3] We will explore the principles of qNMR, provide a detailed protocol for the analysis of 2-Chloro-4-fluoro-5-methoxyaniline, and present a data-driven comparison against conventional chromatographic techniques.

The qNMR Advantage: A First-Principles Approach to Quantification

Unlike chromatographic methods that rely on the detector's response to a molecule's physicochemical properties (e.g., UV absorbance), qNMR is a direct and absolute technique.[2][4] Its principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[2][5][6]

This fundamental relationship allows for the determination of a substance's purity by co-dissolving a known mass of the analyte with a known mass of a certified internal standard (IS) in a deuterated solvent. By comparing the integral of a specific, well-resolved resonance from the analyte to a resonance from the IS, we can calculate the analyte's absolute purity without needing a reference standard of the analyte itself.[6] This makes qNMR an invaluable tool, especially in early drug development when certified standards of novel intermediates are often unavailable.[3]

The United States Pharmacopeia (USP) and other regulatory bodies recognize qNMR as a primary analytical method capable of providing SI-traceable results, underscoring its accuracy and reliability.[3][5][7]

Experimental Design: Quantifying 2-Chloro-4-fluoro-5-methoxyaniline

Causality Behind Experimental Choices

The success of a qNMR experiment is built on a foundation of logical, deliberate choices. For our target analyte, 2-Chloro-4-fluoro-5-methoxyaniline, the molecular structure offers distinct protons—aromatic protons and methoxy protons—that can serve as quantitative reporters.

1. Selection of the Internal Standard (IS): This is the most critical decision in method development.[8][9] An ideal IS must:

  • High Purity: Be of high, certified purity (≥99.9%).[8]

  • Signal Separation: Possess signals that do not overlap with any signals from the analyte or solvent.[5][8][10] A sharp singlet in a "quiet" region of the spectrum is ideal.[3][8]

  • Solubility: Be fully soluble and stable in the chosen deuterated solvent.[8][9]

  • Chemical Inertness: Not react with the analyte.[5][9]

For this analysis, Maleic Acid is an excellent choice. It is available as a USP reference standard, is highly soluble in DMSO-d₆, and provides a sharp singlet for its two olefinic protons around 6.3 ppm, a region typically free of signals from our analyte.[5][11]

2. Choice of Solvent: The solvent must completely dissolve both the analyte and the internal standard.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a versatile choice due to its high solubilizing power for a wide range of organic compounds.

3. Selection of Analyte and IS Resonances: We need to select non-overlapping, well-resolved signals for integration.

  • Analyte: The methoxy group (-OCH₃) protons of 2-Chloro-4-fluoro-5-methoxyaniline are expected to appear as a sharp singlet, making them an ideal choice for integration due to the high signal-to-noise ratio and ease of integration.

  • Internal Standard: The two equivalent olefinic protons of Maleic Acid provide a strong, sharp singlet suitable for accurate integration.[5]

4. NMR Acquisition Parameters: To ensure proportionality between signal integral and the number of nuclei, specific parameters must be optimized.

  • Relaxation Delay (D1): This is the time between pulses. It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and IS signals being quantified.[9] A sufficiently long D1 (e.g., >30 seconds) ensures all protons are fully relaxed before the next pulse, preventing signal saturation and ensuring accurate integration.[3]

  • Flip Angle: A small flip angle (e.g., ≤45°) helps to minimize T₁ effects and is recommended for quantitative experiments.[3]

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation p1 Accurately weigh Analyte (A) & Internal Standard (IS) p2 Dissolve in deuterated solvent (e.g., DMSO-d6) in a vial p1->p2 p3 Transfer to NMR tube p2->p3 a1 Insert sample into NMR Spectrometer (≥400 MHz) p3->a1 a2 Acquire 1H NMR spectrum with optimized quantitative parameters (Long D1, small flip angle) a1->a2 d1 Apply Fourier Transform a2->d1 d2 Phase and Baseline Correction d1->d2 d3 Integrate selected signals for Analyte (IA) and IS (IIS) d2->d3 d4 Calculate Purity using the qNMR Equation d3->d4 result Final Purity (%) d4->result

Caption: A streamlined workflow for purity determination using the internal standard qNMR method.

Detailed Experimental Protocol

Objective: To determine the purity of a 2-Chloro-4-fluoro-5-methoxyaniline sample using ¹H-qNMR with Maleic Acid as the internal standard.

Materials & Instrumentation:

  • Analyte: 2-Chloro-4-fluoro-5-methoxyaniline sample

  • Internal Standard: Maleic Acid (USP Reference Standard or equivalent certified material)

  • Solvent: DMSO-d₆ (≥99.8% D)

  • Instrumentation: NMR Spectrometer (≥400 MHz), analytical balance (readable to 0.01 mg), volumetric vials, NMR tubes.

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh approximately 15 mg of the Maleic Acid (IS) into a clean, dry glass vial. Record the mass (M_IS). b. To the same vial, add approximately 25 mg of the 2-Chloro-4-fluoro-5-methoxyaniline analyte. Record the mass (M_A). c. Add approximately 0.75 mL of DMSO-d₆ to the vial. d. Gently vortex or sonicate the vial until both the analyte and the IS are fully dissolved. e. Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition: a. Insert the NMR tube into the spectrometer and allow the sample temperature to equilibrate (typically 25 °C). b. Acquire a ¹H NMR spectrum using the following critical parameters:

    • Pulse Angle (Flip Angle): 30°
    • Relaxation Delay (D1): 45 seconds (ensure this is >5x T₁ for both analyte and IS quantitative signals)
    • Acquisition Time (AT): ≥ 3 seconds
    • Number of Scans (NS): ≥ 32 (to ensure adequate signal-to-noise)
    • Spectral Width (SW): ~16 ppm
  • Data Processing: a. Apply Fourier transformation to the Free Induction Decay (FID). b. Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction across the entire spectrum. d. Integrate the selected signals:

    • Analyte (I_A): The singlet corresponding to the methoxy (-OCH₃) protons.
    • Internal Standard (I_IS): The singlet corresponding to the two olefinic (=CH) protons of Maleic Acid.
  • Purity Calculation: a. The purity of the analyte (P_A) is calculated using the following universal qNMR equation[3]:

    P_A (%) = (I_A / I_IS) * (N_IS / N_A) * (MW_A / MW_IS) * (M_IS / M_A) * P_IS

    Where:

    • I_A, I_IS: Integrals of the analyte and internal standard signals.

    • N_A, N_IS: Number of protons for the integrated signals (N_A = 3 for -OCH₃; N_IS = 2 for Maleic Acid).

    • MW_A, MW_IS: Molecular weights of the analyte (175.59 g/mol ) and internal standard (116.07 g/mol ).

    • M_A, M_IS: Masses of the analyte and internal standard.

    • P_IS: Purity of the internal standard (e.g., 99.9%).

Comparative Performance Analysis

To contextualize the performance of qNMR, we compare it to traditional HPLC-UV and GC-FID methods for purity assessment. The following table summarizes typical validation data for the analysis of a pharmaceutical intermediate like 2-Chloro-4-fluoro-5-methoxyaniline.

Performance MetricqNMRHPLC-UVGC-FID
Principle Absolute (Nuclei Count)Relative (UV Absorbance)Relative (Flame Ionization)
Analyte Standard Req. Not requiredRequired (Identical Structure)Required (Identical Structure)
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%98.0 - 102.0%
Precision (RSD%) < 1.0%< 1.5%< 2.0%
Analysis Time/Sample ~15 min~25 min~30 min
Sample Preparation Simple (Weigh & Dissolve)Moderate (Dilutions, Filtration)Moderate (Dilutions)
Destructive? NoYesYes
Key Advantage No response factor needed; direct method.[3][4]High sensitivity for chromophoric impurities.Excellent for volatile compounds/solvents.
Key Limitation Lower sensitivity than chromatography.Requires chromophore; response factors vary.Analyte must be volatile and thermally stable.
Logic for Method Selection

The choice of analytical technique is driven by the specific requirements of the analysis. qNMR's strengths make it an ideal primary or orthogonal method in many scenarios.

Method_Choice start Purity Analysis Required q1 Analyte Reference Standard Available? start->q1 q2 Need to quantify non-chromophoric _impurities?_ q1->q2 No hplc Use HPLC (Relative Method) q1->hplc Yes q3 Is sample precious/limited? q2->q3 No qnmr Use qNMR (Primary Method) q2->qnmr Yes q3->qnmr Yes (Non-destructive) q3->hplc No

Caption: Decision logic for selecting an analytical method based on experimental constraints.

Conclusion: Trustworthiness and Expertise in Modern Analytics

For researchers and drug development professionals, qNMR represents a paradigm shift from relative to absolute quantification.[2] Its foundation in the fundamental principles of nuclear magnetic resonance makes it a self-validating system; the results are directly traceable to the SI units through mass.[7] The technique's ability to deliver high accuracy and precision without the need for an identical analyte reference standard streamlines analytical workflows, accelerates development timelines, and provides a higher degree of confidence in the quality of crucial pharmaceutical intermediates like 2-Chloro-4-fluoro-5-methoxyaniline.[3][12]

By serving as a powerful, standalone primary method or as an orthogonal technique to verify chromatographic results, qNMR embodies the principles of scientific integrity and provides an authoritative tool for ensuring the purity and quality of next-generation therapeutics.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). ACS Publications. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Holzgrabe, U. (2025, August 6). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

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In Silico Prediction of ADME Properties for 2-Chloro-4-fluoro-5-methoxyaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a candidate molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2][3][] A significant portion of drug candidates fail in later stages of development due to unfavorable pharmacokinetic profiles, leading to substantial financial and temporal losses.[5] For novel chemical entities such as 2-Chloro-4-fluoro-5-methoxyaniline and its derivatives, in silico prediction methods offer a rapid and cost-effective approach to flag potential liabilities and guide medicinal chemistry efforts.[6][7][8][9] This guide provides a comparative overview of various in silico methodologies for predicting the ADME properties of this specific class of compounds, supported by experimental insights and computational data.

The Critical Role of Early ADME Assessment

The journey of a drug from administration to its target and eventual elimination from the body is a complex process governed by its ADME profile.[1][] Understanding these properties is crucial for predicting a drug's efficacy, safety, and dosing regimen.[2][3] Early integration of ADME prediction into the drug discovery workflow allows for the prioritization of compounds with favorable pharmacokinetic characteristics, thereby increasing the probability of clinical success.[1] For halogenated aniline derivatives, such as 2-Chloro-4-fluoro-5-methoxyaniline, the presence of electronegative halogens and a methoxy group can significantly influence their metabolic stability, membrane permeability, and potential for toxicity.[10][11]

A Comparative Look at In Silico ADME Prediction Methodologies

Several computational approaches are available for predicting ADME properties, each with its own set of advantages and limitations. The choice of method often depends on the stage of the drug discovery project, the available data, and the specific questions being addressed.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are based on the principle that the biological activity of a chemical is directly related to its molecular structure.[12][13] These models use statistical methods to correlate molecular descriptors (physicochemical properties, topological indices, etc.) with experimentally determined ADME properties.

Causality Behind the Choice: For well-defined chemical series, like derivatives of 2-Chloro-4-fluoro-5-methoxyaniline, QSAR can be a powerful tool. The defined structural variations allow for the development of robust models that can predict the ADME properties of newly designed analogs with reasonable accuracy.[12]

Self-Validating System: A rigorous QSAR workflow involves several validation steps to ensure the model's predictive power. This includes internal validation (e.g., cross-validation) and external validation using an independent test set of molecules.[12][14]

Experimental Protocol: Building a QSAR Model for Caco-2 Permeability

  • Data Collection: Curate a dataset of aniline derivatives with experimentally measured Caco-2 permeability values.

  • Molecular Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors using software like RDKit or PaDEL-Descriptor.

  • Data Splitting: Divide the dataset into a training set (typically 70-80%) and a test set.

  • Model Building: Use a statistical method, such as multiple linear regression or partial least squares, to build a regression model correlating the descriptors with Caco-2 permeability for the training set.

  • Model Validation:

    • Internal Validation: Perform leave-one-out or k-fold cross-validation on the training set to assess the model's robustness.

    • External Validation: Use the trained model to predict the Caco-2 permeability of the test set molecules and compare the predicted values with the experimental data.

  • Applicability Domain Definition: Define the chemical space for which the model's predictions are reliable.

Machine Learning (ML) and Deep Learning Approaches

In recent years, machine learning and deep learning have emerged as transformative tools in ADMET prediction.[7][8][9][15] These methods can capture complex, non-linear relationships between molecular features and ADME properties, often outperforming traditional QSAR models.[7][8]

Expertise & Experience: The strength of ML models lies in their ability to learn from vast and diverse datasets. For predicting the metabolism of 2-Chloro-4-fluoro-5-methoxyaniline derivatives, which can be influenced by multiple cytochrome P450 (CYP) enzymes, ML models trained on large CYP substrate databases can provide valuable insights into potential metabolic pathways and sites of metabolism.[8]

Trustworthiness: The predictive performance of ML models is highly dependent on the quality and size of the training data. It is crucial to use well-curated datasets and appropriate validation strategies to avoid overfitting and ensure the generalizability of the models.[15]

Workflow for Machine Learning-Based ADME Prediction

ML_Workflow Data Data Curation (Experimental ADME data) Featurization Molecular Featurization (e.g., Morgan Fingerprints) Data->Featurization Split Data Splitting (Training & Test Sets) Featurization->Split Training Model Training (e.g., Random Forest, Gradient Boosting) Split->Training Validation Model Validation (Cross-validation, External Test Set) Training->Validation Prediction Prediction for Novel 2-Chloro-4-fluoro-5-methoxyaniline Derivatives Validation->Prediction Validated Model

Caption: A typical machine learning workflow for predicting ADME properties.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mechanistic models that simulate the ADME processes of a drug in the whole body.[16] These models integrate physicochemical properties of the drug, physiological parameters of the organism, and in vitro metabolism and transport data to predict the drug's concentration-time profile in various tissues.

Authoritative Grounding: PBPK modeling is a powerful tool for translating in vitro data into in vivo predictions and for exploring the impact of formulation, dose, and patient population on a drug's pharmacokinetics.[16] For 2-Chloro-4-fluoro-5-methoxyaniline derivatives, PBPK models can be used to predict human pharmacokinetics based on preclinical data and to assess the potential for drug-drug interactions.

Performance Comparison of In Silico Models

The following table summarizes the key characteristics and performance considerations for the discussed in silico ADME prediction methods.

Methodology Strengths Weaknesses Applicability for 2-Chloro-4-fluoro-5-methoxyaniline Derivatives
QSAR - Computationally inexpensive- Interpretable models- Good for congeneric series[12]- Limited to the chemical space of the training data- May not capture complex biological mechanisms- Effective for lead optimization within a defined chemical scaffold.
Machine Learning - Can model complex, non-linear relationships- Can learn from large and diverse datasets[7][8]- "Black box" nature can make interpretation difficult- Requires large amounts of high-quality data- Useful for virtual screening and identifying potential metabolic liabilities.
PBPK Modeling - Mechanistic and predictive of in vivo outcomes- Can simulate different dosing scenarios and populations[16]- Requires extensive input data (in vitro and physicochemical)- More complex to build and validate- Valuable for late-stage preclinical and clinical development to predict human PK and DDI potential.

Available Software and Tools

A variety of commercial and free software tools are available for in silico ADME prediction.

Software Key Features Vendor/Source
ADMET Predictor™ Comprehensive suite of ADMET models.[17]Simulations Plus, Inc.
QikProp Fast and accurate prediction of pharmaceutically relevant properties.[18]Schrödinger
StarDrop™ Integrated platform for compound design, optimization, and ADME prediction.[19]Optibrium
SwissADME A free web tool for the evaluation of pharmacokinetics, drug-likeness and medicinal chemistry friendliness.[18]Swiss Institute of Bioinformatics
pkCSM A free web server for predicting and optimizing small-molecule pharmacokinetics and toxicity.[2]University of Cambridge
ADMETlab 2.0 A free online platform for the prediction of ADMET properties.[20]East China University of Science and Technology

Logical Relationships in ADME Prediction

The various ADME properties are interconnected and influence each other. Understanding these relationships is crucial for a holistic assessment of a drug candidate.

ADME_Relationships Absorption Absorption Distribution Distribution Absorption->Distribution Bioavailability Oral Bioavailability Absorption->Bioavailability Metabolism Metabolism Distribution->Metabolism Excretion Excretion Distribution->Excretion Toxicity Toxicity Distribution->Toxicity Target organ exposure Metabolism->Excretion Metabolism->Toxicity Metabolite-induced Metabolism->Bioavailability First-pass effect

Caption: Interplay between different ADME properties and oral bioavailability.

Conclusion and Future Perspectives

In silico ADME prediction is an indispensable component of modern drug discovery. For novel chemical series like 2-Chloro-4-fluoro-5-methoxyaniline derivatives, a combination of QSAR, machine learning, and PBPK modeling approaches can provide a comprehensive assessment of their pharmacokinetic potential. As computational power and the availability of high-quality experimental data continue to grow, the accuracy and predictive power of these models are expected to improve further, leading to more efficient and successful drug development pipelines.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized laboratory chemicals extends beyond their application in research and development. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Chloro-4-fluoro-5-methoxyaniline, a halogenated aromatic amine. The procedures outlined herein are grounded in established safety principles for handling toxic and environmentally hazardous materials, ensuring the protection of personnel and the integrity of your facility's waste management program.

The causality behind these stringent protocols is the inherent hazard profile of halogenated anilines. These compounds are typically classified as harmful or toxic through oral, dermal, and inhalation routes of exposure and can cause significant skin and eye irritation.[1][2][3][4][5][6] Improper disposal, such as discarding in standard trash or pouring down the drain, can lead to environmental contamination and pose a risk to public health.[7][8] Therefore, a self-validating system of containment, labeling, and professional disposal is essential.

Immediate Safety & Handling Protocol

Before beginning any process that will generate waste, it is imperative to work within a controlled environment and utilize appropriate Personal Protective Equipment (PPE).

Engineering Controls : All handling of 2-Chloro-4-fluoro-5-methoxyaniline, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[7][9][10] The laboratory should be equipped with easily accessible eyewash stations and safety showers.[8]

Personal Protective Equipment (PPE) : A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166 to prevent eye contact.[1][8][10]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Protects against dermal absorption, as the substance is harmful in contact with skin.[1][5][9]
Body Protection A lab coat or other protective clothing.Prevents contamination of personal clothing.[1][8]
Respiratory Protection A NIOSH/MSHA or EN 149 approved respirator.Required if working outside a fume hood or if dust/aerosol formation is likely.[7][8][10]

Step-by-Step Waste Disposal Workflow

The disposal of 2-Chloro-4-fluoro-5-methoxyaniline is governed by its classification as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[7][8][11]

Step 1: Waste Segregation Designate a specific, dedicated container for 2-Chloro-4-fluoro-5-methoxyaniline waste. This is the cornerstone of a safe disposal plan.

  • Do Not Mix : Never mix chlorinated aromatic amine waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents or acids, unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[2][7][10] Cross-contamination can lead to dangerous chemical reactions.

  • Comprehensive Collection : This waste stream includes not only the pure chemical but also any contaminated materials such as pipette tips, gloves, weigh boats, and absorbent pads used during spill cleanup.[7]

Step 2: Containerization and Labeling Proper containment and labeling prevent accidental exposure and ensure the waste is handled correctly by disposal technicians.

  • Container Choice : Use a robust, sealable container made of a material compatible with the chemical. Keep the container tightly closed when not in use.[7][8][9]

  • Hazardous Waste Labeling : The container must be clearly and indelibly labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Chloro-4-fluoro-5-methoxyaniline."

    • Associated hazard warnings (e.g., "Toxic," "Harmful").[7]

Step 3: Secure Accumulation and Storage Waste must be stored safely and securely pending collection by a licensed disposal service.

  • Designated Area : Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[7][8][9]

  • Locked Storage : The storage area should be locked or otherwise secured to prevent unauthorized access.[4][9][10]

Step 4: Professional Disposal Final disposal must be managed by professionals equipped to handle hazardous chemical waste.

  • Contact EHS : Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for pickup.[7]

  • Regulatory Compliance : This material and its container must be disposed of as hazardous waste through an approved waste disposal plant.[1][2][4][7] This ensures compliance with all transportation and disposal regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[12]

The following diagram outlines the decision-making workflow for the entire process.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Handling 2-Chloro-4-fluoro-5-methoxyaniline ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood gen_waste Generate Chemical Waste (Unused product, contaminated items) hood->gen_waste segregate Segregate from Other Waste Streams (No mixing with incompatibles) gen_waste->segregate container Use Designated, Compatible Hazardous Waste Container labeling Label Container: 'Hazardous Waste' Full Chemical Name & Hazards container->labeling segregate->container storage Store in Secure, Cool, Dry, Well-Ventilated Area labeling->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end Professional Disposal via Approved Facility contact_ehs->end

Caption: Decision workflow for handling and disposing of 2-Chloro-4-fluoro-5-methoxyaniline.

Emergency Procedures: Spill Management

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and contamination.

  • Evacuate & Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, relying on the chemical fume hood to contain vapors.[9]

  • Don PPE : Before attempting cleanup, don the appropriate PPE as described in Section 1, including respiratory protection if necessary.

  • Contain & Absorb : Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) to cover the spill.

  • Collect Waste : Carefully sweep or shovel the absorbed material into your designated hazardous waste container.[1][8] Use spark-proof tools if the substance is in a flammable solvent.[9]

  • Decontaminate : Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your supervisor and EHS department according to your institution's policies.

By adhering to this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-Chloro-4-fluoro-5-methoxyaniline, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Navigating the Safe Disposal of 2,6-Dichloroaniline: A Procedural Guide. (n.d.). Benchchem.
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  • SAFETY DATA SHEET - 5-Chloro-2-methoxyaniline. (2024). Fisher Scientific.
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  • SAFETY DATA SHEET - 4-Fluoro-2-methoxyaniline. (2024). Fisher Scientific.
  • 2-Chloro-4-methoxyaniline. (n.d.). PubChem.
  • SAFETY DATA SHEET - 2-Chloroaniline. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-4-fluoroaniline. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-4-methylaniline. (2010). Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.